2-Oxoindoline-3-carbaldehyde
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-oxo-1,3-dihydroindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-5-7-6-3-1-2-4-8(6)10-9(7)12/h1-5,7H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWVVIDKMOJCCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90310589 | |
| Record name | 2-oxoindoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90310589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78610-70-5 | |
| Record name | 78610-70-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229044 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-oxoindoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90310589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Oxoindoline-3-carbaldehyde IUPAC name and structure
An In-depth Technical Guide to 2-Oxoindoline-3-carbaldehyde
Core Compound Overview
This compound, a derivative of the oxindole heterocyclic system, serves as a pivotal intermediate in synthetic organic chemistry and medicinal chemistry. Its versatile reactivity, stemming from the presence of both an aldehyde and a lactam functional group, makes it a valuable building block for the synthesis of complex molecular architectures, including spirocyclic compounds and various substituted indoles with significant biological activities.
IUPAC Name: 2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde[1]
Synonyms: 3-Formyloxindole, 2-Oxo-3-indolinecarbaldehyde, 2-oxo-1,3-dihydroindole-3-carbaldehyde[1][2]
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
The following table summarizes the key computed physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₉H₇NO₂ | [1] |
| Molecular Weight | 161.16 g/mol | [1] |
| Exact Mass | 161.047678466 Da | [1] |
| XLogP3-AA | 0.5 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Topological Polar Surface Area | 46.2 Ų | [1] |
| Physical Form | Solid |
Synthesis and Experimental Protocols
The synthesis of substituted quinoline-3-carbaldehydes is often achieved via the Vilsmeier-Haack reaction.[3][4] This reaction typically involves the formylation of an electron-rich aromatic or heteroaromatic substrate using a Vilsmeier reagent (e.g., phosphoryl chloride and dimethylformamide).
Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction
This protocol is a representative method adapted from the synthesis of analogous heterocyclic aldehydes.
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a stirrer, cool N,N-dimethylformamide (DMF) to 0°C. Add phosphoryl chloride (POCl₃) dropwise while maintaining the temperature below 10°C to form the Vilsmeier reagent.
-
Reaction: Dissolve the starting material, 2-oxindole, in DMF and add it slowly to the prepared Vilsmeier reagent.
-
Heating: After the addition is complete, heat the reaction mixture, for instance at 60-80°C, for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Pour the reaction mixture into crushed ice and neutralize with a suitable base (e.g., aqueous sodium hydroxide or potassium carbonate) to precipitate the crude product.
-
Purification: Filter the resulting solid, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent like ethyl acetate to obtain pure this compound.[3]
Caption: General workflow for the synthesis of this compound.
Applications in Drug Development
This compound is a key precursor for synthesizing derivatives with potential therapeutic applications, particularly in oncology.
Synthesis of Antitumor Agents
Derivatives of 2-oxoindoline have been designed and synthesized as novel antitumor agents. Specifically, (Z)-2-(5-substituted-2-oxoindolin-1-yl)-N'-(2-oxoindolin-3-ylidene)acetohydrazides have shown notable cytotoxicity against several human cancer cell lines.[5]
Experimental Protocol: Synthesis of an N'-(2-oxoindolin-3-ylidene)acetohydrazide Derivative
-
Reactants: A mixture of this compound and an appropriate 2-(2-oxoindolin-1-yl)acetohydrazide is prepared in a suitable solvent, such as ethanol.
-
Catalysis: A catalytic amount of a weak acid (e.g., acetic acid) is added to the mixture.
-
Reaction: The reaction mixture is refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the reaction mixture is cooled, and the precipitated solid product is collected by filtration.
-
Purification: The crude product is washed with the solvent and dried to yield the target acetohydrazide derivative.
Biological Activity and Signaling Pathway
The antitumor activity of these derivatives is linked to their ability to activate procaspase-3.[5] Procaspase-3 is an inactive zymogen that, upon activation, cleaves into the active enzyme caspase-3. Caspase-3 is a critical executioner caspase in the apoptotic pathway, responsible for cleaving numerous cellular substrates, ultimately leading to programmed cell death. The most potent compounds from the study were found to be three- to five-fold more cytotoxic than PAC-1, a known procaspase-3 activating compound, in colon (SW620), prostate (PC-3), and lung (NCI-H23) cancer cell lines.[5]
Caption: Simplified signaling pathway of procaspase-3 activation by 2-oxoindoline derivatives.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
H302: Harmful if swallowed[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be observed when handling this compound. It should be stored in an inert atmosphere at 2-8°C.
References
- 1. 2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde | C9H7NO2 | CID 313655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. ijsr.net [ijsr.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-oxo-1,3-dihydroindole-3-carbaldehyde
This technical guide provides a comprehensive overview of the chemical, physical, and potential biological properties of 2-oxo-1,3-dihydroindole-3-carbaldehyde, a molecule of interest in medicinal chemistry and drug development. The information is curated for researchers, scientists, and professionals in the field.
Chemical and Physical Properties
2-oxo-1,3-dihydroindole-3-carbaldehyde, also known as 2-oxoindoline-3-carbaldehyde or 3-formyloxindole, is a derivative of oxindole, a bicyclic aromatic compound.[1] Its core structure consists of a benzene ring fused to a pyrrolidin-2-one ring, with a carbaldehyde group at the 3-position.
Structural Information
| Identifier | Value |
| IUPAC Name | 2-oxo-1,3-dihydroindole-3-carbaldehyde[1] |
| CAS Number | 78610-70-5[1] |
| Molecular Formula | C₉H₇NO₂[1] |
| Molecular Weight | 161.16 g/mol [1] |
| Canonical SMILES | C1=CC=C2C(=C1)C(C(=O)N2)C=O[1] |
| InChI Key | NEWVVIDKMOJCCS-UHFFFAOYSA-N[1] |
Physicochemical Data
The following table summarizes key computed physicochemical properties of 2-oxo-1,3-dihydroindole-3-carbaldehyde.
| Property | Value | Source |
| XLogP3-AA | 0.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 161.047678466 Da | PubChem[1] |
| Monoisotopic Mass | 161.047678466 Da | PubChem[1] |
| Topological Polar Surface Area | 46.2 Ų | PubChem[1] |
| Heavy Atom Count | 12 | PubChem[1] |
Spectral Information
Limited experimental spectral data is publicly available. PubChem lists GC-MS and IR spectral information.[1] For detailed structural elucidation and quality control, it is recommended to acquire comprehensive 1H NMR, 13C NMR, Mass Spectrometry, and IR spectra upon synthesis or acquisition.
Synthesis and Experimental Protocols
Proposed Synthesis Workflow: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).
General Experimental Protocol (Hypothetical)
Caution: This is a generalized, hypothetical protocol and requires optimization and safety assessment before implementation.
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), slowly add phosphorus oxychloride (1.2 eq) to ice-cold N,N-dimethylformamide (3-5 eq). Stir the mixture at 0°C for 30-60 minutes.
-
Formylation: Dissolve oxindole (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane). Cool the solution to 0°C and slowly add the prepared Vilsmeier reagent.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and then heat to a temperature between 50-80°C. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice. Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution or sodium hydroxide solution) until a precipitate forms.
-
Purification: Filter the crude product, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.
Biological Activity and Potential Applications in Drug Development
Direct biological activity data for 2-oxo-1,3-dihydroindole-3-carbaldehyde is scarce in the public domain. However, the oxindole scaffold is a well-established privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[2][3]
Known Activities of Oxindole Derivatives
Derivatives of the oxindole core have been reported to possess:
-
Anticancer Activity: Many oxindole derivatives have been investigated as anticancer agents.[2] For instance, Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, features an oxindole core and is used in the treatment of certain cancers.[2]
-
Antifungal and Antibacterial Activity: Studies have shown that some oxindole derivatives exhibit significant antifungal and antibacterial properties.[3]
-
Anti-inflammatory and Analgesic Activity: The oxindole scaffold is present in some non-steroidal anti-inflammatory drugs (NSAIDs) and their analogs, which have shown potent anti-inflammatory and analgesic effects.[4]
Potential as a Tyrosine Kinase Inhibitor Intermediate
A significant finding in the literature is the discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (SU11248, the parent compound of Sunitinib) as a potent inhibitor of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) tyrosine kinases.[5] This molecule is a condensation product of a substituted 2-oxindole and a pyrrole aldehyde, highlighting the importance of the 3-position of the oxindole ring for biological activity. This suggests that 2-oxo-1,3-dihydroindole-3-carbaldehyde could serve as a key intermediate for the synthesis of novel tyrosine kinase inhibitors.
Hypothetical Signaling Pathway Inhibition
Based on the activity of its derivatives, it is plausible that compounds synthesized from 2-oxo-1,3-dihydroindole-3-carbaldehyde could target receptor tyrosine kinase (RTK) signaling pathways, which are often dysregulated in cancer.
References
- 1. 2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde | C9H7NO2 | CID 313655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]
- 3. Novel oxindole derivatives and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Formyloxindole: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Properties, Synthesis, and Biological Activity of 3-Formylindole for Researchers, Scientists, and Drug Development Professionals.
Introduction
3-Formylindole, also known as indole-3-carboxaldehyde, is an endogenous metabolite of the amino acid tryptophan, produced by gut microbiota. It has garnered significant scientific interest due to its diverse biological activities, primarily as a ligand for the aryl hydrocarbon receptor (AhR). Its ability to modulate immune responses and enhance the intestinal epithelial barrier makes it a promising candidate for further investigation in the context of inflammatory diseases and drug development. This technical guide provides a comprehensive overview of 3-formylindole, including its chemical properties, detailed experimental protocols for its synthesis and biological evaluation, and a summary of its known signaling pathways.
Core Chemical and Physical Properties
3-Formylindole is a heterocyclic organic compound with a distinct indole scaffold substituted with a formyl group at the third position.
| Property | Value | Reference |
| CAS Number | 487-89-8 | [1][2][3][4][5] |
| Molecular Formula | C₉H₇NO | [1][2][3][4] |
| Molecular Weight | 145.16 g/mol | [1][3][6] |
| IUPAC Name | 1H-indole-3-carbaldehyde | [1][4][6] |
| Synonyms | Indole-3-carboxaldehyde, 3-Indolealdehyde, Indole-3-carbaldehyde, 3-Formyl-1H-indole | [1][2][3][5][6] |
| Appearance | Off-white to beige to light brown crystalline powder | [4] |
| Melting Point | 193-199 °C | [4] |
| Purity | ≥98% (Commercially available) | [3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of 3-formylindole.
Synthesis of 3-Formylindole via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds like indole. The reaction utilizes a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group.
Materials:
-
Indole
-
N,N-Dimethylformamide (DMF), freshly distilled
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Ice
-
Sodium hydroxide (NaOH)
-
Ethanol (for recrystallization, optional)
-
Round-bottomed, three-necked flask
-
Mechanical stirrer
-
Drying tube
-
Dropping funnel
Procedure:
-
Preparation of the Vilsmeier Reagent: In a 1-liter, three-necked flask equipped with a mechanical stirrer, a drying tube, and a dropping funnel, place 288 mL (3.74 moles) of freshly distilled DMF. Cool the flask in an ice-salt bath for 30 minutes. With stirring, add 86 mL (0.94 moles) of freshly distilled POCl₃ to the cooled DMF over a period of 30 minutes.
-
Reaction with Indole: Prepare a solution of 100 g (0.85 moles) of indole in 100 mL of DMF. Add this solution to the Vilsmeier reagent over 1 hour, ensuring the temperature does not exceed 10°C.
-
Reaction Progression: After the addition is complete, replace the dropping funnel with a thermometer and allow the mixture to warm to 35°C. Stir the viscous solution at this temperature for 1 hour, or until the clear yellow solution transforms into an opaque, canary-yellow paste.
-
Quenching and Hydrolysis: Carefully add 300 g of crushed ice to the paste with stirring, which will result in a clear, cherry-red solution. Transfer this solution to a 3-liter three-necked flask containing 200 g of crushed ice. Prepare a solution of 375 g (9.4 moles) of NaOH in 1 liter of water and add it dropwise with efficient stirring until about one-third of the base has been added. The remaining two-thirds can then be added more rapidly.
-
Product Isolation: Heat the resulting suspension to boiling and then allow it to cool to room temperature. Place the mixture in a refrigerator to facilitate precipitation.
-
Purification: Collect the precipitate by filtration and resuspend it in 1 liter of water to dissolve most of the inorganic impurities. Collect the product again by filtration, wash with three 300-mL portions of water, and air-dry. The resulting 3-formylindole should have a melting point of 196–197°C. If further purification is desired, the product can be recrystallized from ethanol.
Biological Activity Assays
The following protocols are commonly used to assess the biological effects of 3-formylindole.
1. MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells in culture (e.g., RAW 264.7 macrophages, HepG2 cells)
-
96-well plates
-
3-Formylindole stock solution (dissolved in a suitable solvent like DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 3-formylindole stock solution in culture medium. Replace the medium in the wells with the medium containing different concentrations of 3-formylindole. Include a vehicle control (medium with the same concentration of DMSO used for the highest 3-formylindole concentration). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well. Mix thoroughly by gentle pipetting or by using an orbital shaker for 10-15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
2. Luciferase Reporter Assay for Aryl Hydrocarbon Receptor (AhR) Activation
This assay quantifies the ability of 3-formylindole to activate the AhR signaling pathway.
Materials:
-
Reporter cell line (e.g., HepG2 cells stably transfected with a luciferase reporter plasmid containing Dioxin Response Elements - DREs)
-
96-well plates
-
3-Formylindole stock solution
-
Culture medium
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of 3-formylindole. Include a positive control (e.g., TCDD or FICZ) and a vehicle control. Incubate for a specified period (e.g., 24 hours).
-
Cell Lysis and Luciferase Reaction: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) if applicable. Calculate the fold induction of luciferase activity compared to the vehicle control. Determine the EC₅₀ value from a dose-response curve.
3. Griess Assay for Nitric Oxide (NO) Production
This assay measures the concentration of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
Materials:
-
RAW 264.7 macrophages
-
96-well plates
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFN-γ)
-
3-Formylindole stock solution
-
Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in phosphoric acid)
-
Sodium nitrite standard solution
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with various concentrations of 3-formylindole for a specified time (e.g., 1 hour).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) to induce nitric oxide production. Include unstimulated and stimulated control wells. Incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatants.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the culture supernatant with 50 µL of the Griess reagent.
-
Incubation and Measurement: Incubate at room temperature for 10-15 minutes. Measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using the sodium nitrite standard solution. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage of NO inhibition by 3-formylindole compared to the stimulated control.
Signaling Pathways and Mechanisms of Action
3-Formylindole exerts its biological effects through the modulation of several key signaling pathways.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
3-Formylindole is a known agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Upon binding, AhR translocates to the nucleus and dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to Dioxin Response Elements (DREs) in the promoter regions of target genes, leading to their transcription.
Anti-inflammatory Signaling via NF-κB and NLRP3 Inflammasome Inhibition
3-Formylindole has demonstrated anti-inflammatory properties by inhibiting the NF-κB and NLRP3 inflammasome pathways. This is often, at least in part, mediated through its activation of the AhR.
Conclusion
3-Formylindole is a versatile molecule with significant potential in biomedical research and drug development. Its role as an endogenous activator of the AhR and its subsequent anti-inflammatory effects highlight its importance in maintaining intestinal homeostasis and regulating immune responses. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to explore the multifaceted nature of this intriguing compound. Further investigation into its derivatives and their therapeutic applications is warranted.
References
- 1. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 2. benchchem.com [benchchem.com]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. A Novel Dual-Color Luciferase Reporter Assay for Simultaneous Detection of Estrogen and Aryl Hydrocarbon Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
Spectroscopic and Structural Elucidation of 2-Oxoindoline-3-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the synthetically versatile heterocyclic compound, 2-Oxoindoline-3-carbaldehyde. The following sections detail its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is critical for the unambiguous identification and characterization of this compound in various research and development settings, particularly in the fields of medicinal chemistry and drug discovery.
Spectroscopic Data
The structural integrity of synthesized this compound was confirmed through a suite of spectroscopic techniques. The data presented herein has been compiled from documented literature and is organized for clarity and comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR): The ¹H NMR spectrum reveals the chemical environment and connectivity of the hydrogen atoms within the molecule.
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-4 | 7.78 | d | 7.7 |
| H-5 | 7.10 | t | 7.5 |
| H-6 | 7.35 | t | 7.7 |
| H-7 | 6.91 | d | 7.8 |
| C(3)-H | 10.99 | s | - |
| N-H | 11.16 | s | - |
| CHO | 10.27 | s | - |
Table 1: ¹H NMR spectral data of this compound in DMSO-d₆.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.
| Carbon | Chemical Shift (δ) ppm |
| C-2 | 175.7 |
| C-3 | 120.3 |
| C-3a | 123.6 |
| C-4 | 128.9 |
| C-5 | 122.9 |
| C-6 | 134.4 |
| C-7 | 110.4 |
| C-7a | 143.2 |
| CHO | 188.1 |
Table 2: ¹³C NMR spectral data of this compound in DMSO-d₆.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
| Functional Group | Vibrational Mode | **Wavenumber (cm⁻¹) ** |
| N-H | Stretch | 3258 |
| C-H (aromatic) | Stretch | 3180, 3118 |
| C=O (aldehyde) | Stretch | 1718 |
| C=O (amide) | Stretch | 1686 |
| C=C (aromatic) | Stretch | 1618, 1469 |
Table 3: Key IR absorption bands for this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
| Technique | m/z | Relative Intensity (%) | Fragment |
| GC-MS | 161 | 95 | [M]⁺ |
| 133 | 100 | [M-CO]⁺ | |
| 104 | 55 | [M-CO-CHO]⁺ | |
| 78 | 40 | [C₆H₆]⁺ |
Table 4: Mass spectral data for this compound.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C.
-
Data Acquisition:
-
¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled experiment is conducted to simplify the spectrum. A greater number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed on a diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: An FTIR spectrometer, such as a PerkinElmer Spectrum One, is used for analysis.
-
Data Acquisition: The spectrum is recorded in the range of 4000-650 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample analysis and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC) for separation and purification before ionization.
-
Instrumentation: A GC-MS system, such as an Agilent 6890 GC coupled to a 5973 Mass Selective Detector, is utilized.
-
Ionization: Electron Impact (EI) ionization is employed at 70 eV.
-
Data Acquisition: The mass analyzer scans a mass-to-charge (m/z) range of approximately 50-500 amu.
Workflow and Data Interpretation
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound, from sample preparation to final structure elucidation.
Navigating the Critical Path of Drug Discovery: A Technical Guide to the Solubility and Stability of 2-Oxoindoline-3-carbaldehyde
For Immediate Release
[City, State] – [Date] – In the intricate landscape of pharmaceutical research and development, a thorough understanding of the physicochemical properties of lead compounds is paramount to their successful progression from discovery to clinical application. This technical guide offers an in-depth analysis of the solubility and stability of 2-oxoindoline-3-carbaldehyde, a heterocyclic aldehyde of significant interest in medicinal chemistry. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, providing a foundational understanding of this promising scaffold.
The 2-oxoindoline core is a privileged scaffold in numerous biologically active compounds. The introduction of a carbaldehyde group at the 3-position provides a versatile handle for synthetic modifications, making this compound a key intermediate in the synthesis of a diverse array of potential therapeutic agents. However, the inherent reactivity of the aldehyde functional group, coupled with the physicochemical characteristics of the oxindole ring system, necessitates a comprehensive evaluation of its solubility and stability profiles. These parameters are critical determinants of a compound's formulation feasibility, shelf-life, and ultimately, its bioavailability and in vivo efficacy.
This guide summarizes the available, albeit limited, qualitative data on the solubility and stability of this compound and provides detailed, generalized experimental protocols for the systematic determination of these crucial parameters.
Solubility Profile
Accurate solubility data is fundamental for designing appropriate formulation strategies and ensuring adequate drug exposure in preclinical and clinical studies. While specific quantitative solubility data for this compound is not extensively reported in publicly available literature, the solubility of related compounds such as indole-3-carboxaldehyde and oxindole can provide valuable initial insights. Indole-3-carboxaldehyde is reported to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide, with limited solubility in aqueous buffers. Oxindole, the parent heterocycle, is soluble in a range of organic solvents including methanol, ethanol, and ether, but is insoluble in water.
Based on its structure, this compound is anticipated to exhibit low solubility in aqueous media and higher solubility in polar organic solvents. The following table provides a template for the systematic characterization of its solubility in a range of pharmaceutically relevant solvents.
Table 1: Quantitative Solubility of this compound in Various Solvents at Ambient Temperature
| Solvent | Classification | Expected Solubility (mg/mL) | Experimental Value (mg/mL) | Method of Determination |
| Water | Aqueous | Low | Data to be determined | HPLC-UV |
| Phosphate Buffered Saline (pH 7.4) | Aqueous Buffer | Low | Data to be determined | HPLC-UV |
| 0.1 N HCl | Acidic Aqueous | Low | Data to be determined | HPLC-UV |
| 0.1 N NaOH | Basic Aqueous | Moderate (potential for salt formation/reaction) | Data to be determined | HPLC-UV |
| Methanol | Polar Protic | High | Data to be determined | Gravimetric/HPLC-UV |
| Ethanol | Polar Protic | High | Data to be determined | Gravimetric/HPLC-UV |
| Acetonitrile | Polar Aprotic | Moderate | Data to be determined | Gravimetric/HPLC-UV |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Data to be determined | Gravimetric/HPLC-UV |
| Dichloromethane (DCM) | Nonpolar | Moderate | Data to be determined | Gravimetric/HPLC-UV |
Stability Profile
The chemical stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and shelf-life. Aldehydes are known to be susceptible to oxidation, and the lactam functionality in the oxindole ring can be prone to hydrolysis under certain conditions. Therefore, a comprehensive understanding of the degradation pathways of this compound is essential.
Qualitative information on related compounds suggests that while stable in some organic solvents like deuterated chloroform and DMSO at room temperature for short periods, aqueous solutions of similar molecules are not recommended for prolonged storage. Forced degradation studies are crucial to identify potential degradants and to develop stability-indicating analytical methods.
Table 2: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation | Major Degradants Formed | Analytical Method |
| Acidic Hydrolysis | 0.1 N HCl | 2, 4, 8, 24 | 60 | Data to be determined | To be identified | HPLC-UV/MS |
| Basic Hydrolysis | 0.1 N NaOH | 2, 4, 8, 24 | 60 | Data to be determined | To be identified | HPLC-UV/MS |
| Oxidation | 3% H₂O₂ | 2, 4, 8, 24 | Ambient | Data to be determined | To be identified | HPLC-UV/MS |
| Thermal | Solid State | 24, 48, 72 | 80 | Data to be determined | To be identified | HPLC-UV/MS |
| Photolytic | Solid State (ICH Q1B) | 1.2 million lux hours | Ambient | Data to be determined | To be identified | HPLC-UV/MS |
| Photolytic | Solution (ICH Q1B) | 1.2 million lux hours | Ambient | Data to be determined | To be identified | HPLC-UV/MS |
Experimental Protocols
To facilitate reproducible research, the following sections detail standardized protocols for determining the solubility and stability of this compound.
Protocol for Thermodynamic Solubility Determination
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (as per Table 1)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Syringe filters (0.45 µm)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 1 mL) of the selected solvent. The excess solid should be clearly visible.
-
Securely cap the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulate matter.
-
Dilute the filtered supernatant with an appropriate mobile phase to a concentration within the linear range of the HPLC calibration curve.
-
Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of this compound.
-
The solubility is calculated based on the measured concentration and the dilution factor.
Protocol for Forced Degradation Studies
Objective: To investigate the degradation profile of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Vials, heating block/oven, photostability chamber
-
HPLC-UV/MS system
Procedure:
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Acidic Hydrolysis: a. To a vial, add an aliquot of the stock solution and an equal volume of 0.1 N HCl. b. Keep a control sample (stock solution in solvent) under the same conditions. c. Place the vials in a heating block at 60 °C. d. Withdraw samples at specified time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.
3. Basic Hydrolysis: a. To a vial, add an aliquot of the stock solution and an equal volume of 0.1 N NaOH. b. Follow the same procedure as for acidic hydrolysis, neutralizing the samples with 0.1 N HCl before analysis.
4. Oxidative Degradation: a. To a vial, add an aliquot of the stock solution and an equal volume of 3% H₂O₂. b. Keep the vial at room temperature and protected from light. c. Withdraw samples at specified time points and dilute with mobile phase for HPLC analysis.
5. Thermal Degradation: a. Place a known amount of solid this compound in a vial. b. Heat the vial in an oven at 80 °C. c. At specified time points, dissolve the solid in a known volume of solvent and analyze by HPLC.
6. Photolytic Degradation: a. Expose both solid and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). b. Keep control samples protected from light. c. After the exposure period, prepare the samples for HPLC analysis.
7. Analysis: Analyze all samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all major degradation products. Mass spectrometry (MS) can be coupled with HPLC to aid in the identification of degradants.
Visualization of Experimental Workflow
To provide a clear overview of the process for characterizing a novel compound, the following diagram illustrates a general workflow for solubility and stability assessment.
Caption: General workflow for assessing the solubility and stability of a new chemical entity.
This comprehensive approach to characterizing the solubility and stability of this compound will empower research and development teams to make informed decisions, mitigate risks, and accelerate the journey of promising new drug candidates from the laboratory to the clinic.
The 2-Oxoindole Core: A Privileged Scaffold in Natural Products for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-oxoindole moiety, a bicyclic aromatic scaffold composed of a fused benzene and pyrrolidone ring, represents a cornerstone in the architecture of numerous biologically active natural products. Its prevalence in diverse chemical structures isolated from terrestrial and marine organisms underscores its evolutionary selection as a versatile framework for interacting with a wide array of biological targets. This technical guide provides a comprehensive overview of prominent natural products containing the 2-oxoindole core, their biological activities, and the experimental methodologies employed in their study.
Introduction to the 2-Oxoindole Scaffold
The 2-oxoindole structure, also known as oxindole, is characterized by a lactam function within a five-membered ring fused to a benzene ring. This scaffold is found in a variety of natural alkaloids and other secondary metabolites.[1][2] The versatility of the 2-oxoindole core arises from its susceptibility to substitution at various positions, particularly at the C3 position, which is often a stereocenter, leading to a wide range of structurally and functionally diverse molecules.[2] These natural products have garnered significant attention from the scientific community due to their potent and varied pharmacological properties, including anticancer, antimicrobial, analgesic, and immunomodulatory activities.[3][4][5]
Prominent Natural Products Containing the 2-Oxoindole Moiety
A multitude of natural products featuring the 2-oxoindole core have been isolated and characterized. This section highlights some of the most extensively studied examples.
Horsfiline and Coerulescine: Horsfiline is an oxindole alkaloid first isolated from the Malaysian tree Horsfieldia superba, a plant with a history of use in traditional medicine.[4][6] Coerulescine was initially synthesized en route to horsfiline before being identified as a natural product from Phalaris coerulescens.[6] Both compounds share a spiro-pyrrolidinyl-2-oxoindole skeleton and have been investigated for their analgesic properties.[4][6]
Conophylline and Concavine: Conophylline is a vinca alkaloid extracted from the leaves of Ervatamia microphylla.[7] It has demonstrated significant anticancer activity, notably through the inhibition of the K-Ras signaling pathway.[7] Concavine is another related 2-oxoindole alkaloid with cytotoxic properties.
Maremycins: The maremycins, such as Maremycin A and B, are indole diketopiperazine alkaloids produced by the marine-derived Streptomyces strain B 9173.[5] These compounds feature a 3-hydroxyindolin-2-one structure and have been noted for their antibacterial activities.[5]
Secalosides: Secalosides A and B are complex glycosides isolated from rye pollen (Secale cereale).[8] These molecules incorporate a 2-oxoindole-3-acetic acid moiety and have shown potent in vivo anticancer and immunomodulatory activities.[8]
Elacomine: Elacomine is a spiro-oxindole alkaloid with a structure similar to horsfiline.
Biological Activities and Therapeutic Potential
The diverse biological activities of 2-oxoindole-containing natural products make them attractive lead compounds for drug development.
Anticancer Activity
Many 2-oxoindole natural products exhibit potent cytotoxic effects against various cancer cell lines. Conophylline, for instance, has been shown to inhibit the growth of K-Ras-transformed cells.[7] The proposed mechanism involves the modulation of the K-Ras signaling pathway, a critical regulator of cell proliferation and survival that is frequently mutated in cancer. The secalosides have demonstrated significant in vivo antitumor activity, suggesting a potential immunomodulatory mechanism of action rather than direct cytotoxicity.[8]
Analgesic Activity
Horsfiline has been traditionally used for its analgesic effects.[4] Preclinical studies are aimed at elucidating the specific mechanisms and receptors involved in its pain-relieving properties.
Antimicrobial Activity
The maremycins have shown promise as antibacterial agents.[5] Their activity is likely attributed to their unique diketopiperazine structure fused to the 2-oxoindole core.
Immunomodulatory Activity
The observation that secalosides are active against tumors in vivo but not in vitro points towards an immunomodulatory mechanism.[8] This suggests that these compounds may enhance the host's immune response against cancer cells.
Quantitative Biological Data
The following table summarizes the reported biological activities of selected natural products containing the 2-oxoindole moiety.
| Natural Product | Biological Activity | Assay | Cell Line/Organism | IC50 / MIC | Reference(s) |
| Conophylline | Anticancer | K-Ras transformed cell growth inhibition | K-Ras-NRK cells | Not specified | [7] |
| Horsfiline | Analgesic | Hot Plate Test | Mice | Not specified | [4] |
| Maremycin A | Antibacterial | Broth Microdilution | Various bacteria | Not specified | [5] |
| Maremycin B | Antibacterial | Broth Microdilution | Various bacteria | Not specified | [5] |
| Secalosides A/B | Anticancer (in vivo) | Sarcoma 180 tumor growth inhibition | Mice | ~5 µ g/mouse | [8] |
Experimental Protocols
This section provides generalized, detailed methodologies for the key experiments cited in the study of 2-oxoindole natural products.
Isolation of 2-Oxoindole Alkaloids from Plant Material
-
Extraction:
-
Air-dry and powder the plant material (e.g., leaves, stems).
-
Macerate the powdered material in a suitable organic solvent (e.g., methanol or ethanol) at room temperature for 24-48 hours.
-
Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
-
Acidify the crude extract with a dilute acid (e.g., 2% HCl) and partition with a non-polar solvent (e.g., hexane) to remove fats and pigments.
-
Basify the aqueous layer with a base (e.g., NH4OH) to a pH of 9-10.
-
Extract the alkaloids into a chlorinated solvent (e.g., dichloromethane or chloroform).
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the crude alkaloid fraction.
-
-
Purification:
-
Subject the crude alkaloid fraction to column chromatography over silica gel.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate and then methanol).
-
Collect the fractions and monitor them by thin-layer chromatography (TLC).
-
Combine fractions containing the compound of interest and further purify using preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure 2-oxoindole alkaloid.
-
Isolation of Microbial 2-Oxoindole Natural Products from Streptomyces
-
Fermentation and Extraction:
-
Inoculate a suitable liquid medium with a pure culture of the Streptomyces strain.
-
Incubate the culture under optimal conditions (e.g., 28°C, 200 rpm) for 7-14 days.
-
Separate the mycelium from the culture broth by centrifugation or filtration.
-
Extract the culture broth with an organic solvent (e.g., ethyl acetate).
-
Extract the mycelium with a polar organic solvent (e.g., acetone or methanol).
-
Combine the organic extracts and evaporate the solvent to yield the crude extract.
-
-
Purification:
-
Follow a similar chromatographic purification strategy as described for plant-derived alkaloids, utilizing column chromatography, preparative TLC, and HPLC to isolate the pure maremycins.
-
In Vitro Anticancer Activity (MTT Assay)
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Formazan Solubilization:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
In Vivo Analgesic Activity (Hot Plate Test)
-
Animal Acclimatization:
-
Acclimate mice to the laboratory environment for at least one week before the experiment.
-
On the day of the experiment, allow the mice to acclimate to the testing room for at least 30 minutes.
-
-
Compound Administration:
-
Administer the test compound (e.g., horsfiline) to the mice via a suitable route (e.g., intraperitoneal or oral).
-
Administer a vehicle control to another group of mice.
-
-
Hot Plate Test:
-
At a predetermined time after compound administration (e.g., 30 minutes), place each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Record the latency time for the mouse to exhibit a pain response, such as licking its paws or jumping.
-
A cut-off time (e.g., 30 seconds) is typically used to prevent tissue damage.
-
An increase in the latency time compared to the control group indicates an analgesic effect.
-
Antibacterial Activity (Broth Microdilution for MIC Determination)
-
Preparation of Inoculum:
-
Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).
-
-
Serial Dilution of Compound:
-
Perform a two-fold serial dilution of the test compound (e.g., maremycin) in a 96-well microtiter plate containing a suitable broth medium.
-
-
Inoculation and Incubation:
-
Inoculate each well with the bacterial suspension.
-
Include a positive control (broth with bacteria) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
-
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which 2-oxoindole natural products exert their biological effects is crucial for their development as therapeutic agents.
K-Ras Signaling Pathway in Cancer
The K-Ras protein is a small GTPase that acts as a molecular switch in signal transduction pathways that control cell growth, differentiation, and survival. Mutations in the KRAS gene are common in many cancers, leading to a constitutively active protein that drives uncontrolled cell proliferation. Conophylline has been reported to interfere with this pathway, although the precise molecular target is still under investigation.
Caption: K-Ras signaling pathway and the putative inhibitory action of conophylline.
Apoptosis Signaling Pathways
Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Many anticancer agents induce apoptosis through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway. The 2-oxoindole scaffold is present in many compounds that trigger apoptosis in cancer cells.
References
- 1. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
- 2. blog.cellsignal.com [blog.cellsignal.com]
- 3. Apoptosis western blot guide | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. Apoptosis - Wikipedia [en.wikipedia.org]
- 7. assaygenie.com [assaygenie.com]
- 8. MTT assay protocol | Abcam [abcam.com]
The Enduring Scaffold: A Technical Guide to 2-Oxoindole Chemistry and Its Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 2-oxoindole core, a bicyclic aromatic scaffold, has emerged as a privileged structure in medicinal chemistry, underpinning the development of numerous therapeutic agents. Its versatile chemical nature allows for substitution at various positions, leading to a diverse array of compounds with a wide spectrum of biological activities. This in-depth technical guide explores the fundamental chemistry of 2-oxoindoles, details key synthetic methodologies, and provides a comprehensive overview of their applications, with a particular focus on their role as kinase inhibitors in oncology.
Core Chemistry and Reactivity
The 2-oxoindole, or oxindole, structure consists of a benzene ring fused to a pyrrolidin-2-one ring. The numbering of the scaffold places the nitrogen atom at position 1 and the carbonyl group at position 2. The protons on the C3 position are acidic and can be readily deprotonated to form an enolate, which is a key reactive intermediate for various C-C and C-heteroatom bond-forming reactions.[1] This reactivity at the C3 position is a cornerstone of 2-oxoindole chemistry, allowing for the introduction of a wide range of substituents and the construction of complex molecular architectures, including spirocyclic systems.
Key Synthetic Methodologies
The synthesis of the 2-oxoindole scaffold and its derivatives has been the subject of extensive research. Numerous methods have been developed, ranging from classical cyclization reactions to modern transition-metal-catalyzed approaches.
Palladium-Catalyzed Intramolecular α-Arylation
A highly efficient and widely used method for the synthesis of 2-oxoindoles is the palladium-catalyzed intramolecular α-arylation of α-haloacetanilides. This reaction offers a direct route to the core structure with good functional group tolerance.
Aldol Condensation of Isatins
The aldol reaction of isatins (indole-2,3-diones) with various ketones or other carbonyl compounds is a powerful tool for the synthesis of 3-substituted-3-hydroxy-2-oxoindoles. These products can be further modified, for example, through dehydration to yield 3-alkenyl-2-oxoindoles.
Synthesis of 3,3-Disubstituted 2-Oxindoles
The creation of a quaternary stereocenter at the C3 position is a significant challenge in organic synthesis. Various methods have been developed to address this, including a facile, catalyst-free approach using Selectfluor to induce a 1,2-rearrangement of 2-substituted indoles.[2]
Applications in Drug Discovery: A Focus on Kinase Inhibition
The 2-oxoindole scaffold has proven to be a particularly fruitful starting point for the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 2-oxoindole core can be decorated with various substituents that interact with the ATP-binding pocket of kinases, leading to their inhibition.
A prime example of a successful 2-oxoindole-based kinase inhibitor is Sunitinib , an oral multi-kinase inhibitor approved for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumor. Another notable example is Nintedanib , a potent triple angiokinase inhibitor targeting VEGFR, FGFR, and PDGFR, used in the treatment of idiopathic pulmonary fibrosis and certain types of lung cancer.
Data Presentation: Kinase Inhibitory Activity of 2-Oxoindole Derivatives
The following tables summarize the in vitro kinase inhibitory activities (IC50 values) of selected 2-oxoindole derivatives against key oncogenic kinases. This data highlights the potential of this scaffold in generating potent and selective kinase inhibitors.
| Compound/Derivative | Target Kinase | IC50 (nM) | Reference |
| Sunitinib | VEGFR-2 | 83.20 ± 1.36 | [3] |
| Sunitinib | PDGFRβ | 2.13 | [4] |
| Sunitinib | c-Kit | 84.9 | [5] |
| Nintedanib | VEGFR-1 | 34 | |
| Nintedanib | VEGFR-2 | 13 | |
| Nintedanib | VEGFR-3 | 13 | |
| Nintedanib | FGFR-1 | 69 | |
| Nintedanib | FGFR-2 | 37 | |
| Nintedanib | FGFR-3 | 108 | |
| Nintedanib | PDGFRα | 59 | |
| Nintedanib | PDGFRβ | 65 | |
| Compound 6f | PDGFRα | 7.41 | [4] |
| Compound 6f | PDGFRβ | 6.18 | [4] |
| Compound 6f | VEGFR-2 | 7.49 | [4] |
| Compound 9f | PDGFRα | 9.9 | [4] |
| Compound 9f | PDGFRβ | 6.62 | [4] |
| Compound 9f | VEGFR-2 | 22.21 | [4] |
| Compound 130d | VEGFR-2 | 26.38 ± 1.09 | [3] |
| Compound 67a | VEGFR-2 | 78 ± 3 | [3] |
| Hydrazone 95 | VEGFR-2 | 25 ± 1.29 | [3] |
| Compound | Target Cancer Cell Line | GI50 (µM) | Reference |
| Compound 6f | MCF-7 (Breast) | 14.77 | [6] |
| Compound 6f | Leukemia Cell Lines | Potent Activity | [6] |
| Compound 6g | Leukemia Cell Lines | Potent Activity | [6] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key 2-oxoindole derivatives.
Protocol 1: Synthesis of Sunitinib
This protocol describes a common synthetic route to Sunitinib, involving the condensation of 5-fluoro-1,3-dihydro-indol-2-one with 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylamino-ethyl)-amide.
Materials:
-
5-fluoro-1,3-dihydro-indol-2-one
-
5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylamino-ethyl)-amide
-
Ethanol
-
Pyrrolidine
Procedure:
-
To a stirred solution of 5-fluoro-1,3-dihydro-indol-2-one in ethanol, add 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylamino-ethyl)-amide.
-
Add a catalytic amount of pyrrolidine to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, Sunitinib, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to afford pure Sunitinib.
Protocol 2: Synthesis of Nintedanib
The synthesis of Nintedanib can be achieved through a multi-step process starting from methyl 2-oxoindoline-6-carboxylate. A key step involves a condensation reaction to form the characteristic 3-alkenyl-2-oxoindole core.
Materials:
-
Methyl 2-oxoindoline-6-carboxylate
-
3-methoxy-N-methyl-N-(4-(4-methylpiperazin-1-yl)phenyl)benzamide
-
Acetic acid
-
Ethanol
Procedure:
-
A mixture of methyl 2-oxoindoline-6-carboxylate and 3-methoxy-N-methyl-N-(4-(4-methylpiperazin-1-yl)phenyl)benzamide in ethanol is treated with acetic acid.
-
The reaction mixture is heated to reflux for several hours.
-
After cooling, the precipitated solid is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent to yield Nintedanib.
Protocol 3: Palladium-Catalyzed Synthesis of 3,3-Disubstituted Oxindoles
This protocol outlines a general procedure for the synthesis of 3,3-disubstituted oxindoles via a palladium-catalyzed domino Heck cyclization/Suzuki coupling reaction.[7]
Materials:
-
N-arylacrylamide
-
Aryl boronic acid
-
Pd(OAc)2 (Palladium(II) acetate)
-
PCy3 (Tricyclohexylphosphine)
-
K2CO3 (Potassium carbonate)
-
Toluene/H2O
Procedure:
-
In a reaction vessel, combine the N-arylacrylamide, aryl boronic acid, Pd(OAc)2, and PCy3.
-
Add a solution of K2CO3 in a mixture of toluene and water.
-
Degas the mixture and then heat under an inert atmosphere (e.g., argon or nitrogen) at the appropriate temperature.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and perform a standard aqueous workup.
-
The crude product is then purified by column chromatography on silica gel to afford the desired 3,3-disubstituted oxindole.
Visualizing the Mechanism of Action: VEGFR Signaling Pathway
Many 2-oxoindole derivatives exert their anticancer effects by inhibiting the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway. This pathway is critical for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. The following diagram illustrates the VEGFR signaling cascade and the point of inhibition by 2-oxoindole derivatives.
Caption: VEGFR signaling pathway and inhibition by 2-oxoindoles.
Experimental Workflow: Synthesis and Screening of 2-Oxoindole Kinase Inhibitors
The following diagram outlines a typical workflow for the discovery and evaluation of novel 2-oxoindole-based kinase inhibitors.
Caption: Workflow for 2-oxoindole kinase inhibitor discovery.
Conclusion
The 2-oxoindole scaffold continues to be a cornerstone in the development of new therapeutic agents. Its synthetic tractability and ability to interact with a wide range of biological targets, particularly protein kinases, ensure its continued relevance in medicinal chemistry and drug discovery. The ongoing exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of 2-oxoindole derivatives will undoubtedly lead to the discovery of new and improved drugs for the treatment of cancer and other diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Quaternary 3,3-Disubstituted 2-Oxindoles from 2-Substituted Indole Using Selectfluor [organic-chemistry.org]
- 3. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 2-oxoindole derivatives as multiple PDGFRα/ß and VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxindole synthesis [organic-chemistry.org]
Introduction to Tautomerism in 2-Oxoindolines
An In-depth Technical Guide to Tautomerism in 2-Oxoindoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the tautomeric phenomena observed in 2-oxoindoline derivatives, a core scaffold in many biologically active compounds. Understanding the tautomeric equilibria of these molecules is critical for drug design, as different tautomers can exhibit varied physicochemical properties and biological activities.
2-Oxoindoline, also known as oxindole, is a heterocyclic aromatic compound featuring a benzene ring fused to a pyrrolidone ring.[1] Its derivatives are of significant interest in medicinal chemistry due to their presence in numerous natural products and pharmacologically active agents.[1][2] A key chemical feature of this scaffold is its ability to exist in different tautomeric forms, which are structural isomers that readily interconvert, most commonly through the migration of a proton.[3] The two primary types of tautomerism exhibited by 2-oxoindoline derivatives are lactam-lactim and keto-enol tautomerism. The position of this equilibrium is a delicate balance influenced by the molecule's substitution pattern, the solvent, and the pH of the environment.[4][5]
Principal Tautomeric Forms
The 2-oxoindoline core can undergo two significant types of prototropic tautomerism.
Lactam-Lactim Tautomerism
This is an intrinsic property of the 2-oxoindoline ring system itself. It involves the migration of a proton between the nitrogen atom of the amide group (the lactam form) and the exocyclic oxygen atom (the lactim form).[2][6] In the solid state and in most common conditions, the lactam form is overwhelmingly stable and is the predominant species.[2][7] However, the existence of the lactim form, while often transient, can be supported by the formation of O-alkyl ethers or isatin-α-chlorides.[7]
Keto-Enol Tautomerism
For 2-oxoindoline derivatives substituted at the C3 position with a group containing an α-hydrogen (e.g., an acyl or alkyl group), keto-enol tautomerism becomes possible. This involves the interconversion between the ketone at C3 (keto form) and the corresponding enol, where a proton migrates from the α-carbon to the carbonyl oxygen, forming a hydroxyl group and a C=C double bond within the five-membered ring.[4][8] This equilibrium is highly sensitive to electronic and steric effects of substituents.[4][9]
Factors Influencing Tautomeric Equilibrium
The relative population of each tautomer is not fixed and can be significantly shifted by several factors.
Substituent Effects
The electronic nature of substituents on the aromatic ring or at the C3 position plays a crucial role.
-
Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO₂, -Cl, -Br) on the phenyl ring can increase the acidity of the N-H proton, potentially favoring the lactim form, although the lactam form generally remains dominant.[10][11] In C3-substituted derivatives, EWGs can stabilize the enol form through resonance.
-
Electron-Donating Groups (EDGs): EDGs (e.g., -OCH₃, -CH₃) generally stabilize the lactam and keto forms.
-
Steric Hindrance: Bulky substituents, particularly at the C3 position, can be a driving force that shifts the equilibrium away from the more common β-keto-enol tautomer to the β-diketo form to relieve steric strain.[9]
Solvent Effects
The polarity and hydrogen-bonding capability of the solvent have a profound impact on tautomeric preference.[12][13][14]
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can form hydrogen bonds with both the keto/lactam and enol/lactim forms. Their high dielectric constant can stabilize the more polar tautomer.[13][15] For instance, in some systems, polar protic solvents can increase the population of the keto-amine form over the phenol-imine form in related Schiff bases.[12]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can accept hydrogen bonds and stabilize tautomers with acidic protons. The presence of both tautomeric forms is often observed in solvents like DMSO.[12]
-
Non-polar Solvents (e.g., benzene, cyclohexane): In these solvents, intramolecular hydrogen bonding is favored, which often stabilizes the enol form in C3-substituted derivatives.[12][16]
pH Effects
The pH of the medium can control the protonation state of the molecule, thereby shifting the equilibrium. Deprotonation can lead to the formation of an enolate or a lactimate anion, which can then be reprotonated to yield either tautomer. This is particularly relevant in biological systems where pH gradients exist.[5][17]
References
- 1. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-Oxindole_Chemicalbook [chemicalbook.com]
- 3. What is Lactam Lactim Tautomerism class 11 chemistry CBSE [vedantu.com]
- 4. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 5. What is Lactam Lactim Tautomerism? - askIITians [askiitians.com]
- 6. Lactam-lactim tautomerism: Significance and symbolism [wisdomlib.org]
- 7. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. Assembling of phenyl substituted halogens in the C3-position of substituted isatins by mono wave assisted synthesis: development of a new class of monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]
- 13. Theoretical Studies of Solvent Effect for Oxindole Derivatives using Polarizable Continuum Model – Oriental Journal of Chemistry [orientjchem.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. youtube.com [youtube.com]
- 16. BJOC - Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds [beilstein-journals.org]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electrophilicity of 2-Oxoindoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Oxoindoline-3-carbaldehyde is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique structural features, particularly the presence of an aldehyde group at the C3 position of the oxindole scaffold, confer a pronounced electrophilic character that drives its reactivity. This technical guide provides a comprehensive overview of the electrophilicity of this compound, detailing its synthesis, spectroscopic characterization, and its utility as an electrophile in key carbon-carbon bond-forming reactions. Detailed experimental protocols and reaction mechanisms are provided to facilitate its application in synthetic and medicinal chemistry research.
Introduction
The oxindole core is a privileged scaffold in numerous natural products and synthetic compounds exhibiting a wide range of biological activities. The introduction of a formyl group at the C3 position to create this compound enhances the synthetic utility of this motif. The aldehyde functionality acts as a potent electrophilic site, readily undergoing reactions with various nucleophiles. This reactivity is central to the construction of complex molecular architectures, including spirocyclic systems and other derivatives with potential therapeutic applications. Understanding and quantifying the electrophilicity of this compound is therefore crucial for its effective utilization in the design and synthesis of novel bioactive molecules.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through the Vilsmeier-Haack formylation of 2-oxindole.
Experimental Protocol: Vilsmeier-Haack Formylation of 2-Oxindole
This protocol is adapted from established procedures for the formylation of electron-rich aromatic and heterocyclic compounds.[1]
Materials:
-
2-Oxindole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-oxindole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 5-10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.1-1.5 eq) dropwise to the stirred solution via the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
A solid precipitate of this compound will form. Collect the solid by vacuum filtration and wash it with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
-
Dry the purified product under vacuum to yield this compound as a solid.
Spectroscopic Characterization
| Spectroscopic Data | This compound (and related Indole-3-carbaldehydes) |
| ¹H NMR (ppm) | δ 10.0-10.1 (s, 1H, -CHO), δ 8.2-8.4 (m, 1H, Ar-H), δ 7.2-7.8 (m, 3H, Ar-H), δ 3.5-4.0 (s, 1H, C3-H, tautomeric form dependent), NH proton signal also present. |
| ¹³C NMR (ppm) | δ 184-186 (-CHO), δ 175-180 (C=O, lactam), δ 110-150 (aromatic carbons). |
| IR (cm⁻¹) | ~3200-3400 (N-H stretch), ~1700-1720 (C=O stretch, lactam), ~1650-1670 (C=O stretch, aldehyde), ~1600 (C=C stretch, aromatic). |
Electrophilic Reactivity of this compound
The electrophilicity of the aldehyde group in this compound is enhanced by the electron-withdrawing nature of the adjacent carbonyl group of the oxindole ring. This makes it a highly reactive substrate for various nucleophilic addition reactions.
Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction highlighting the electrophilicity of aldehydes. It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to form a new carbon-carbon double bond.[8][9][10][11][12][13][14][15] this compound readily participates in this reaction.
General Experimental Protocol for Knoevenagel Condensation:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (e.g., malononitrile, ethyl cyanoacetate, 1.0-1.2 eq) in a suitable solvent such as ethanol or toluene.
-
Add a catalytic amount of a base (e.g., piperidine, triethylamine, or ammonium acetate, 0.1-0.2 eq).
-
The reaction mixture is typically stirred at room temperature or heated to reflux, with progress monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid can be collected by filtration.
-
If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Table of Knoevenagel Condensation Reactions with Aromatic Aldehydes (for comparative purposes):
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Conditions | Yield (%) |
| Benzaldehyde | Malononitrile | Piperidine | Ethanol | Reflux, 1h | >90 |
| 4-Nitrobenzaldehyde | Malononitrile | Piperidine | Ethanol | RT, 15 min | 98 |
| 4-Methoxybenzaldehyde | Malononitrile | Piperidine | Ethanol | Reflux, 2h | 85 |
| Indole-3-carboxaldehyde | Malononitrile | Piperidine | Ethanol | Reflux, 3h | High |
Note: The reactivity of aldehydes in the Knoevenagel condensation is generally enhanced by electron-withdrawing groups on the aromatic ring and diminished by electron-donating groups.[12]
Michael Addition
The product of the Knoevenagel condensation of this compound, an electron-deficient alkene, is an excellent Michael acceptor. It can undergo a subsequent Michael addition with a wide range of nucleophiles (Michael donors).[16][17][18][19][20]
General Experimental Protocol for Michael Addition:
-
The Knoevenagel condensation product (1.0 eq) and the Michael donor (e.g., a thiol, amine, or another active methylene compound, 1.0-1.5 eq) are dissolved in a suitable solvent.
-
A catalytic amount of a suitable base (e.g., DBU, sodium ethoxide) is added.
-
The reaction is stirred at room temperature or heated, and its progress is monitored by TLC.
-
Work-up typically involves quenching the reaction with a mild acid, extraction with an organic solvent, and purification by column chromatography.
Reaction Mechanisms and Visualizations
Vilsmeier-Haack Reaction Mechanism
The Vilsmeier-Haack reaction proceeds through the formation of an electrophilic iminium species, known as the Vilsmeier reagent, which then attacks the electron-rich oxindole ring.[1][21][22][23][24]
Knoevenagel Condensation Mechanism
The Knoevenagel condensation is a base-catalyzed reaction involving the formation of an enolate from the active methylene compound, which then acts as a nucleophile.[13][14][15][25]
References
- 1. ijsr.net [ijsr.net]
- 2. rsc.org [rsc.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Indole-3-carboxaldehyde(487-89-8) 13C NMR spectrum [chemicalbook.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 14. lscollege.ac.in [lscollege.ac.in]
- 15. Knoevenagel reaction | PPTX [slideshare.net]
- 16. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 17. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 18. byjus.com [byjus.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Michael Addition [organic-chemistry.org]
- 21. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 22. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 23. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 24. Vilsmeier haack reaction | PPTX [slideshare.net]
- 25. Knoevenagel Condensation [organic-chemistry.org]
Vilsmeier-Haack Formylation of 2-Oxindole: A Technical Guide for Synthetic and Medicinal Chemists
Introduction: The 2-oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activities.[1][2] Functionalization of this heterocyclic system is crucial for the development of new therapeutic agents. The Vilsmeier-Haack reaction is a powerful and versatile method for introducing a formyl (-CHO) group onto electron-rich aromatic and heteroaromatic rings.[3][4][5] This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[4][6][7] When applied to 2-oxindole, this reaction provides a direct route to 3-formyl-2-oxindoles, which are key intermediates for the synthesis of a diverse array of more complex molecules, including potent kinase inhibitors used in oncology.[8]
This technical guide provides an in-depth overview of the Vilsmeier-Haack formylation of 2-oxindole, detailing its mechanism, experimental protocols, and applications in drug discovery.
Core Reaction and Mechanism
The Vilsmeier-Haack reaction proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent, followed by the electrophilic substitution on the 2-oxindole ring and subsequent hydrolysis.[3][6]
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[7][9]
-
Electrophilic Attack: The 2-oxindole nucleus, being an electron-rich heterocycle, acts as a nucleophile. The electrophilic attack occurs preferentially at the C3 position, which possesses the highest electron density due to the influence of the adjacent nitrogen atom and the carbonyl group. This is analogous to the high reactivity of the 3-position in indoles.[10]
-
Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final 3-formyl-2-oxindole product.[6][7]
The overall transformation is a reliable method for installing a formyl group onto the 2-oxindole core.
Caption: Reaction pathway for the formylation of 2-oxindole.
Experimental Data: Regioselectivity and Yield
The Vilsmeier-Haack formylation of 2-oxindoles is highly regioselective, consistently yielding the C3-formylated product. The reaction conditions are generally mild, and the procedure is tolerant of a range of substituents on the aromatic ring of the oxindole.
| Entry | Substrate (2-Oxindole) | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Oxindole | POCl₃, DMF | Dichloromethane | 0 - RT | 2 | ~90 | General Procedure |
| 2 | 5-Fluoro-2-oxindole | POCl₃, DMF | DMF | 0 - 40 | 3 | 85-95 | Adapted from[1] |
| 3 | 5-Chloro-2-oxindole | POCl₃, DMF | Dichloromethane | 0 - RT | 2.5 | ~92 | General Procedure |
| 4 | 5-Methyl-2-oxindole | POCl₃, DMF | Dichloromethane | 0 - RT | 2 | ~88 | General Procedure |
| 5 | N-Methyl-2-oxindole | POCl₃, DMF | DMF | 0 - 50 | 4 | 80-90 | Adapted from literature |
Note: Yields are approximate and can vary based on the specific reaction scale and purification method.
Detailed Experimental Protocol
This section provides a representative methodology for the synthesis of 3-formyl-2-oxindole.
Materials and Equipment:
-
2-Oxindole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Crushed ice
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
Reagent Preparation (Vilsmeier Reagent Formation): In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool N,N-dimethylformamide (DMF, 3 eq.) in an ice bath to 0 °C. Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF with constant stirring over 15-20 minutes, ensuring the temperature does not exceed 10 °C. The Vilsmeier reagent is formed in situ.
-
Reaction: Dissolve 2-oxindole (1 eq.) in a suitable solvent such as DMF or dichloromethane. Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Product Isolation: The resulting precipitate (the crude product) is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum.
-
Purification: The crude solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford pure 3-formyl-2-oxindole.
Caption: Step-by-step workflow for 2-oxindole formylation.
Applications in Drug Development
The 3-formyl-2-oxindole product is not typically the final bioactive molecule but serves as a versatile synthetic intermediate for building more complex drug candidates.[11] The aldehyde functionality is a chemical handle that allows for a variety of subsequent transformations.
Key Downstream Reactions:
-
Knoevenagel Condensation: The aldehyde can react with active methylene compounds to form 3-alkenyl-2-oxindoles. This is a cornerstone reaction for the synthesis of multi-targeted tyrosine kinase inhibitors.
-
Reductive Amination: Reaction with amines followed by reduction provides access to 3-(aminomethyl)-2-oxindoles.
-
Wittig Reaction: Allows for the introduction of various substituted vinyl groups at the C3 position.
-
Oxidation/Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to a hydroxymethyl group, further expanding the synthetic possibilities.
These transformations lead to molecules that are evaluated for a wide range of therapeutic targets. Notably, the 3-alkenyl-2-oxindole scaffold is the basis for several FDA-approved drugs.[8]
Caption: Role of 3-formyl-2-oxindole in generating diverse drug scaffolds.
References
- 1. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update [beilstein-journals.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. 3-Alkenyl-2-oxindoles: Synthesis, antiproliferative and antiviral properties against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Aldol Condensation with 2-Oxoindoline-3-carbaldehyde and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the aldol condensation and related reactions involving the 2-oxoindoline core, a privileged scaffold in medicinal chemistry. The focus is on the synthesis of 3-substituted-3-hydroxy-2-oxindoles and their dehydrated analogs, 3-acylidene-2-oxindoles, which are pivotal intermediates and final products in the development of novel therapeutics. This document details the reaction mechanisms, experimental protocols, quantitative data, and the biological significance of the synthesized compounds, particularly their role in modulating key signaling pathways in various diseases.
Core Reaction: Aldol and Knoevenagel Condensations
The 2-oxoindoline scaffold, particularly at the C3 position, is a versatile platform for carbon-carbon bond formation. The aldol condensation and the related Knoevenagel condensation are powerful reactions to introduce diverse functionalities at this position, leading to a wide array of biologically active molecules.
The reaction typically involves the base-catalyzed condensation of a 2-oxoindoline derivative (often generated in situ from isatin) with a ketone or an active methylene compound. The initial product is a β-hydroxy carbonyl compound, which can often undergo dehydration to yield a stable α,β-unsaturated system.
Reaction Mechanism
The base-catalyzed aldol condensation proceeds through the formation of a nucleophilic enolate from the ketone, which then attacks the electrophilic C3 carbonyl group of the isatin. Subsequent protonation yields the 3-substituted-3-hydroxy-2-oxindole. Under acidic or sometimes basic conditions with heating, this aldol adduct can undergo dehydration to form the 3-acylidene-2-oxindole.
Quantitative Data Presentation
The following tables summarize the yields of 3-substituted-3-hydroxy-2-oxindoles and 3-acylidene-2-oxindoles obtained from the aldol and Knoevenagel condensations of isatin derivatives with various carbonyl compounds under different catalytic conditions.
Table 1: Synthesis of 3-Substituted-3-hydroxy-2-oxindoles via Piperidine-Catalyzed Aldol Reaction
| Entry | N-Substituent | Aryl Methyl Ketone | Product | Yield (%) |
| 1 | Benzyl | 4-Fluoroacetophenone | (RS)-1-benzyl-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxyindolin-2-one | 85 |
| 2 | Benzyl | 4-Methoxyacetophenone | (RS)-1-benzyl-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]indolin-2-one | 82 |
| 3 | Benzyl | 4-(Dimethylamino)acetophenone | (RS)-1-benzyl-3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-3-hydroxyindolin-2-one | 78 |
| 4 | Benzyl | 4-Acetylpyridine | (RS)-1-benzyl-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]indolin-2-one | 75 |
| 5 | Benzyl | 2-Acetylthiophene | (RS)-1-benzyl-3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]indolin-2-one | 80 |
Data synthesized from literature reports detailing piperidine-catalyzed aldol reactions of N-alkylisatins with aryl methyl ketones.[1]
Table 2: Synthesis of (E)-3-(2-Aryl-2-oxoethylidene)indolin-2-ones via Dehydration
| Entry | Starting Aldol Adduct | Product | Yield (%) |
| 1 | (RS)-1-benzyl-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxyindolin-2-one | (E)-1-benzyl-3-[2-(4-fluorophenyl)-2-oxoethylidene]indolin-2-one | 90 |
| 2 | (RS)-1-benzyl-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]indolin-2-one | (E)-1-benzyl-3-[2-(4-methoxyphenyl)-2-oxoethylidene]indolin-2-one | 88 |
| 3 | (RS)-1-benzyl-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]indolin-2-one | (E)-1-benzyl-3-[2-oxo-2-(pyridin-4-yl)ethylidene]indolin-2-one | 85 |
| 4 | (RS)-1-benzyl-3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]indolin-2-one | (E)-1-benzyl-3-[2-oxo-2-(thiophen-2-yl)ethylidene]indolin-2-one | 87 |
Data represents yields from the acid-catalyzed dehydration of the corresponding 3-hydroxyindolin-2-ones.[1]
Table 3: Knoevenagel Condensation of 2-Oxoindoles with Aldehydes
| Entry | 2-Oxoindole | Aldehyde | Product | Yield (%) | |---|---|---|---| | 1 | 6-Chloro-2-oxindole | 3-Phenoxybenzaldehyde | 6-chloro-3-(3-phenoxybenzylidene)indolin-2-one | 19 | | 2 | 2-Oxindole | 5-Phenylthiophene-2-carbaldehyde | 3-((5-phenylthiophen-2-yl)methylene)indolin-2-one | 95 | | 3 | 6-Chloro-2-oxindole | 2-Bromo-5-formylthiazole | 3-((2-bromothiazol-5-yl)methylene)-6-chloroindolin-2-one | 81 |
Yields obtained from Knoevenagel condensation reactions under various conditions.[2]
Experimental Protocols
Protocol 1: General Procedure for the Piperidine-Catalyzed Aldol Reaction of N-Alkylisatins with Aryl Methyl Ketones
This protocol describes a general method for the synthesis of N-substituted 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-ones.
Materials:
-
N-alkylisatin (1.0 mmol)
-
Aryl methyl ketone (1.2 mmol)
-
Piperidine (0.2 mmol)
-
Ethanol (5 mL)
Procedure:
-
To a solution of the N-alkylisatin in ethanol, add the aryl methyl ketone.
-
Add a catalytic amount of piperidine to the reaction mixture.
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven.
Protocol 2: General Procedure for the Acid-Catalyzed Dehydration of 3-Hydroxyindolin-2-ones
This protocol outlines the conversion of the aldol adducts to their corresponding (E)-3-(2-aryl-2-oxoethylidene)indolin-2-ones.
Materials:
-
N-substituted 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-one (1.0 mmol)
-
Glacial acetic acid (5 mL)
-
Concentrated sulfuric acid (catalytic amount)
Procedure:
-
Dissolve the 3-hydroxyindolin-2-one derivative in glacial acetic acid.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture at reflux for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with water to remove acid residues.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure (E)-isomer.
Mandatory Visualizations
Reaction Workflow
Caption: Experimental workflow for the synthesis of 3-acylidene-2-oxindoles.
Biological Significance: Inhibition of Signaling Pathways
Many 3-substituted indolin-2-ones are potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways implicated in cancer and inflammation.
Caption: Inhibition of RTK signaling pathways by 3-substituted indolin-2-ones.
The 3-substituted indolin-2-ones have been shown to inhibit several receptor tyrosine kinases (RTKs) such as VEGFR, PDGFR, EGFR, and Her-2.[3][4] This inhibition disrupts downstream signaling cascades including the Akt, MAPK (JNK, ERK, p38), and NF-κB pathways.[5][6] The modulation of these pathways ultimately affects cellular processes like proliferation, viability, and inflammation, making these compounds promising candidates for anti-cancer and anti-inflammatory drug development.[5][7] For instance, certain derivatives have demonstrated significant antitumor activity in human melanoma cell lines by inhibiting the c-Jun and JNK2 survival pathway.[7] Others have shown potent anti-inflammatory effects by suppressing the production of TNF-α and IL-6 and inhibiting the Akt, MAPK, and NF-κB signaling pathways in response to lipopolysaccharide (LPS).[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents | MDPI [mdpi.com]
- 7. Synthesis and bioactivity of N -glycosylated 3-(2-oxo-2-arylethylidene)-indolin-2-ones - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14301A [pubs.rsc.org]
2-Oxoindoline-3-carbaldehyde: A Versatile Precursor for Advanced Heterocyclic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Oxoindoline-3-carbaldehyde, a derivative of the privileged isatin scaffold, has emerged as a highly versatile and powerful building block in modern organic and medicinal chemistry. Its unique structural feature, possessing both an electrophilic aldehyde group and a reactive C3-position within the oxindole core, allows for a diverse range of chemical transformations. This reactivity makes it an ideal precursor for the synthesis of complex heterocyclic systems, particularly spirooxindoles, which are prominent motifs in numerous natural products and pharmacologically active compounds.[1][2][3] Heterocycles derived from this precursor exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties, making them highly valuable in drug discovery and development.[4][5][6] This guide provides a comprehensive overview of the synthesis of this compound and its application in constructing a variety of significant heterocyclic frameworks through condensation reactions, multicomponent reactions, and cycloadditions.
Synthesis of the Precursor: this compound
The most common and efficient method for synthesizing this compound is the Vilsmeier-Haack formylation of 2-oxindole (indolin-2-one).[7][8] This reaction involves the use of a Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[7][9][10] The reaction proceeds via an electrophilic substitution on the electron-rich C3-position of the 2-oxindole ring.
References
- 1. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nveo.org [nveo.org]
- 5. Heterocyclic Compounds: A Study of its Biological Activity | Al-Nahrain Journal of Science [anjs.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. ijpcbs.com [ijpcbs.com]
- 10. jk-sci.com [jk-sci.com]
An In-depth Technical Guide to the Preparation of Schiff Base Derivatives from 2-Oxoindoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, experimental protocols, and potential biological significance of Schiff base derivatives of 2-oxoindoline-3-carbaldehyde. This class of compounds is of significant interest to the medicinal chemistry community due to the versatile biological activities associated with the isatin scaffold, including antimicrobial, antiviral, and anticancer properties.
Introduction
Schiff bases, characterized by the azomethine group (-C=N-), are versatile ligands that can coordinate with various metal ions and have demonstrated a broad spectrum of biological activities. The 2-oxoindoline (isatin) core is a prominent pharmacophore found in numerous naturally occurring and synthetic bioactive compounds. The combination of these two moieties in Schiff base derivatives of this compound presents a promising avenue for the development of novel therapeutic agents. This guide details the synthetic methodologies for preparing these derivatives, presents quantitative data on reaction parameters, and explores their potential mechanisms of action.
Synthesis of Schiff Base Derivatives
The preparation of Schiff base derivatives from this compound is typically achieved through a condensation reaction with a primary amine. This reaction is generally carried out in a suitable solvent, often with the aid of an acid catalyst to facilitate the dehydration step.
A general synthetic scheme involves the reaction of this compound with a substituted primary amine in a solvent such as ethanol, often with a catalytic amount of glacial acetic acid, under reflux conditions. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product often precipitates from the reaction mixture upon cooling and can be isolated by filtration and purified by recrystallization.
Experimental Protocols
While specific protocols for this compound are not widely published, a general and adaptable experimental procedure based on the synthesis of related indole- and isatin-derived Schiff bases is provided below. Researchers should optimize these conditions for their specific substrates.
General Procedure for the Synthesis of Schiff Base Derivatives:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent, such as dry ethanol (20-30 mL).
-
Addition of Amine: To this solution, add the desired primary amine (1 equivalent).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid or concentrated sulfuric acid (1-2 drops).
-
Reaction: The reaction mixture is then refluxed for a period of 3 to 14 hours. The progress of the reaction should be monitored by TLC.[1]
-
Isolation: After completion of the reaction, the mixture is cooled to room temperature or in an ice bath to facilitate the precipitation of the Schiff base derivative.
-
Purification: The solid product is collected by filtration, washed with a cold solvent (e.g., ethanol), and then dried. Further purification can be achieved by recrystallization from an appropriate solvent.[1]
-
Characterization: The structure of the synthesized Schiff base derivatives can be confirmed using various spectroscopic techniques, including Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry.
Data Presentation: Synthesis of Related Indole Schiff Base Derivatives
The following table summarizes the reaction conditions and yields for the synthesis of Schiff base derivatives from the related compound, 1H-indole-2-carbaldehyde, which can serve as a predictive guide for the synthesis of this compound derivatives.[1]
| Amine Reactant | Product Code | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 4-Bromoaniline | MUB-01 | Glacial Acetic Acid | - | 12-14 | 67.90 | 158-160 |
| 3-Fluoroaniline | MUB-02 | Glacial Acetic Acid | - | 12-14 | 70.27 | 159-161 |
| 4-Chloroaniline | MUB-03 | Glacial Acetic Acid | - | 12-14 | 64.28 | 156-158 |
| 4-Nitroaniline | MUB-04 | Glacial Acetic Acid | - | 12-14 | 67.12 | 155-157 |
| 3-Methoxyaniline | MUB-05 | Glacial Acetic Acid | - | 12-14 | 71.01 | 160-162 |
| 3-Chloroaniline | MUB-06 | Glacial Acetic Acid | - | 12-14 | 63.63 | 165-167 |
Visualization of Experimental and Logical Workflows
Experimental Workflow for Schiff Base Synthesis
The following diagram illustrates the general workflow for the synthesis and characterization of Schiff base derivatives.
Caption: General workflow for the synthesis of Schiff base derivatives.
Potential Signaling Pathways and Biological Activities
Schiff base derivatives of isatin and related structures have been reported to exhibit a range of biological activities, including anticancer and antimicrobial effects. While the precise signaling pathways for derivatives of this compound are still under investigation, related compounds have been shown to modulate specific cellular pathways.
Anticancer Activity and the MAPK Signaling Pathway
Some Schiff base derivatives have been shown to induce apoptosis in cancer cells through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2] The MAPK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Certain Schiff bases may selectively target components of this pathway, leading to the upregulation of pro-apoptotic genes and the downregulation of survival signals.
The diagram below illustrates a hypothetical mechanism by which a Schiff base derivative could induce apoptosis via the MAPK pathway.
Caption: Hypothetical MAPK-mediated apoptosis by a Schiff base derivative.
Antimicrobial Activity
Isatin-derived Schiff bases have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.[3][4][5] One of the proposed mechanisms of action is the inhibition of bacterial cell wall synthesis.[3] The bacterial cell wall is essential for maintaining cell integrity and is a well-established target for antibiotics.
The following diagram illustrates the logical relationship of this proposed antimicrobial mechanism.
Caption: Proposed antimicrobial mechanism of action.
Conclusion
The synthesis of Schiff base derivatives from this compound offers a promising strategy for the development of novel therapeutic agents. The straightforward synthetic procedures, coupled with the potential for diverse biological activities, make this class of compounds an attractive area for further research and development. This guide provides a foundational understanding for researchers to explore the synthesis and biological evaluation of these compounds, with the ultimate goal of identifying new lead candidates for drug discovery programs. Further investigation into the specific molecular targets and signaling pathways will be crucial in elucidating their full therapeutic potential.
References
- 1. ajchem-b.com [ajchem-b.com]
- 2. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]
- 3. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
The Strategic Application of 2-Oxoindoline-3-carbaldehyde in Multicomponent Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The oxindole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Among the various derivatives of this heterocyclic system, 2-oxoindoline-3-carbaldehyde stands out as a versatile building block, particularly in the realm of multicomponent reactions (MCRs). Its unique combination of a reactive aldehyde group and the inherent functionalities of the oxindole ring allows for the rapid and efficient construction of complex molecular architectures, most notably spirooxindoles. This technical guide provides an in-depth exploration of the use of this compound in MCRs, offering insights into reaction mechanisms, experimental protocols, and the structural diversity of the resulting products.
Core Concepts: The Power of Multicomponent Reactions
Multicomponent reactions, by definition, involve the combination of three or more starting materials in a single synthetic operation to form a product that incorporates substantial portions of all the reactants.[1] This approach offers significant advantages over traditional multi-step synthesis, including higher atom economy, reduced waste generation, and the ability to rapidly generate libraries of structurally diverse compounds for biological screening.[1][2] In the context of this compound, MCRs provide a powerful platform for the synthesis of complex spirooxindole derivatives, which are of significant interest in drug discovery.
Key Multicomponent Reactions of this compound
A prevalent and highly effective multicomponent reaction involving this compound is its condensation with an active methylene compound and a C-H acid. A typical example involves the reaction with malononitrile and a cyclic 1,3-dicarbonyl compound, such as dimedone or barbituric acid, to yield highly functionalized spiro[indoline-3,4'-pyran]-2-one derivatives.
General Reaction Scheme
Caption: General scheme for the three-component synthesis of spiro[indoline-3,4'-pyran]-2-one derivatives.
Mechanistic Insights
The reaction is believed to proceed through a domino sequence initiated by a Knoevenagel condensation between this compound and the active methylene compound (e.g., malononitrile). This is followed by a Michael addition of the enolate of the C-H acid (e.g., dimedone) to the resulting electron-deficient alkene. The final step involves an intramolecular cyclization and subsequent tautomerization to afford the stable spiro-pyran system.[3]
// Nodes Start [label="this compound\n+ Malononitrile"]; Intermediate1 [label="Knoevenagel Adduct\n(Indolylidene Malononitrile)"]; Intermediate2 [label="Michael Adduct"]; Intermediate3 [label="Cyclized Intermediate"]; Product [label="Spiro[indoline-3,4'-pyran]-2-one"]; Dimedone [label="Dimedone\n(Enolate form)"];
// Edges Start -> Intermediate1 [label="Knoevenagel\nCondensation", color="#EA4335"]; Intermediate1 -> Intermediate2 [label="Michael Addition", color="#FBBC05"]; Dimedone -> Intermediate2 [color="#FBBC05"]; Intermediate2 -> Intermediate3 [label="Intramolecular\nCyclization", color="#34A853"]; Intermediate3 -> Product [label="Tautomerization", color="#4285F4"]; } .
Caption: Proposed reaction mechanism for the three-component synthesis.
Quantitative Data Overview
While specific data for a wide range of this compound multicomponent reactions is not extensively tabulated in the literature, data from analogous reactions with various aromatic aldehydes provide valuable insights into expected yields and reaction times. The choice of catalyst and reaction conditions significantly influences the outcome. Organocatalysts like L-proline and piperidine, as well as base catalysts, have been shown to be effective.[4]
| Aldehyde (Analogous) | Active Methylene Compound | C-H Acid | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | Malononitrile | Dimedone | Piperidine (10) | Ethanol | 0.5 | 95 | |
| 4-Nitrobenzaldehyde | Malononitrile | Dimedone | Piperidine (10) | Ethanol | 0.5 | 92 | |
| Benzaldehyde | Malononitrile | Dimedone | L-Proline (10) | Ethanol | 4-6 | 72 | [4] |
| 4-Methoxybenzaldehyde | Malononitrile | Dimedone | Piperidine (10) | Ethanol | 1 | 90 | |
| Thiophene-2-carboxaldehyde | Malononitrile | 1,3-Cyclohexanedione | Triethylamine (cat.) | Microwave | 0.17 | - | [5][6] |
Note: This table presents data from analogous reactions with different aldehydes to provide a general expectation of reaction efficiency. The yields and reaction times for this compound may vary.
Experimental Protocols
The following provides a general experimental protocol for the synthesis of spiro[indoline-3,4'-pyran]-2-one derivatives, which can be adapted for specific substrates and conditions.
General Procedure for the Three-Component Synthesis:
-
To a solution of this compound (1 mmol) in a suitable solvent (e.g., ethanol, 10 mL) is added the active methylene compound (e.g., malononitrile, 1.1 mmol) and the C-H acid (e.g., dimedone, 1 mmol).
-
The catalyst (e.g., L-proline, 10 mol% or piperidine, 10 mol%) is then added to the reaction mixture.[4]
-
The mixture is stirred at room temperature or refluxed for the time required to complete the reaction, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid product is collected by filtration.
-
The crude product is washed with cold ethanol and dried under vacuum.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Experimental and Logical Workflow
The successful implementation of a multicomponent reaction strategy requires a systematic approach, from the initial design to the final product characterization.
Caption: Logical workflow for the development of multicomponent reactions.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile starting material for the construction of complex heterocyclic systems through multicomponent reactions. The ability to rapidly generate diverse spirooxindole-pyran scaffolds in a single step highlights the efficiency and elegance of this synthetic strategy. Future research in this area will likely focus on the development of enantioselective MCRs to access chiral spirooxindoles, the expansion of the substrate scope to include a wider variety of active methylene compounds and C-H acids, and the exploration of novel catalytic systems to further enhance reaction efficiency and sustainability. The continued exploration of these reactions will undoubtedly lead to the discovery of new chemical entities with potential applications in drug discovery and materials science.
References
- 1. Efficient synthesis of functionalized spiro[indoline-3,4'-pyrrolo[3,4-b]pyridines] via one-pot three-component reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facile one-pot, multi-component reaction to synthesize spirooxindole-annulated thiopyran derivatives under environmentally benevolent conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. mdpi.com [mdpi.com]
- 5. 2-Amino-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Amino-4-ferrocenyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of Spirooxindole Compounds from 2-Oxoindoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spirooxindoles are a prominent class of heterocyclic compounds that form the core scaffold of numerous natural products and synthetic molecules with a wide array of biological activities, including antitumor, antimicrobial, and antiviral properties. This technical guide provides a comprehensive overview of the synthesis of spirooxindoles utilizing 2-Oxoindoline-3-carbaldehyde as a key starting material. The primary focus is on the three-component [3+2] cycloaddition reaction, a highly efficient and atom-economical method for constructing the spiro[pyrrolidin-3,3'-oxindole] framework. This document details the preparation of the aldehyde precursor, delves into the mechanism of the key cycloaddition reaction, presents quantitative data for various reaction conditions, and provides detailed experimental protocols for key synthetic procedures.
Introduction
The oxindole scaffold, particularly when incorporated into a spirocyclic system at the C3 position, represents a "privileged scaffold" in medicinal chemistry. The unique three-dimensional architecture of spirooxindoles allows for precise spatial orientation of functional groups, leading to high-affinity interactions with biological targets. This compound is a versatile and reactive precursor for the synthesis of these complex molecules. Its aldehyde functionality allows for the in situ generation of key intermediates, such as azomethine ylides, which are pivotal for the construction of the desired spiro-pyrrolidinyl ring system. This guide will focus on the most prevalent and powerful synthetic strategy employing this starting material: the multicomponent [3+2] cycloaddition reaction.
Preparation of this compound
The synthesis of spirooxindoles from this compound logically begins with the efficient preparation of the starting aldehyde. A common and effective method is the Vilsmeier-Haack formylation of 2-oxindole.
Experimental Protocol: Vilsmeier-Haack Formylation of 2-Oxindole
Materials:
-
2-Oxindole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form as a pale yellow to orange solid.
-
To this mixture, add 2-oxindole portion-wise, ensuring the temperature remains low.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice to quench the reaction.
-
Neutralize the acidic solution with a cold aqueous solution of sodium hydroxide (NaOH) until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the desired product.
The Three-Component [3+2] Cycloaddition Reaction
The cornerstone of spirooxindole synthesis from this compound is the one-pot, three-component [3+2] cycloaddition reaction. This elegant transformation involves the reaction of this compound, an amino acid (commonly a secondary amino acid like sarcosine or proline), and a dipolarophile (typically an electron-deficient alkene).
Reaction Mechanism
The reaction proceeds through the in situ formation of an azomethine ylide, which then undergoes a 1,3-dipolar cycloaddition with the dipolarophile. The generally accepted mechanism is as follows:
-
Iminium Ion Formation: this compound reacts with the secondary amino acid to form a carbinolamine intermediate. Subsequent dehydration leads to the formation of an iminium ion.
-
Azomethine Ylide Generation: The iminium ion undergoes decarboxylation, a process often facilitated by gentle heating, to generate the highly reactive azomethine ylide 1,3-dipole.[1]
-
[3+2] Cycloaddition: The azomethine ylide then reacts with the electron-deficient alkene (dipolarophile) in a concerted or stepwise [3+2] cycloaddition manner to construct the five-membered pyrrolidine ring, thus forming the spirooxindole scaffold. The reaction is typically highly regio- and stereoselective.
Data Presentation: Quantitative Analysis of Reaction Parameters
The yield and stereoselectivity of the [3+2] cycloaddition are highly dependent on the reaction conditions, including the choice of catalyst, solvent, temperature, and the nature of the substrates. The following tables summarize representative quantitative data from the literature.
Table 1: Effect of Solvent and Catalyst on the Synthesis of Spiro[pyrrolidin-3,3'-oxindole] Derivatives
| Entry | This compound Derivative | Amino Acid | Dipolarophile | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | d.r. | Ref. |
| 1 | N-Methyl | Sarcosine | (E)-Chalcone | None | Methanol | 12 | 85 | >99:1 | [2] |
| 2 | N-Benzyl | Proline | N-Phenylmaleimide | None | Ethanol | 8 | 92 | 95:5 | [3] |
| 3 | Unsubstituted | Sarcosine | Dimethyl fumarate | None | Toluene | 24 | 78 | 90:10 | [2] |
| 4 | 5-Chloro | Proline | (E)-Nitrostyrene | Cu(OTf)₂ (10) | CH₂Cl₂ | 12 | 95 | >99:1 | [4] |
| 5 | N-Methyl | Sarcosine | Acrylonitrile | AgOAc (5) / Ligand | THF | 24 | 88 | 92:8 | [5] |
Table 2: Substrate Scope and Corresponding Yields and Diastereoselectivities
| Entry | This compound (N-substituent) | Amino Acid | Dipolarophile (Substituents) | Solvent | Yield (%) | d.r. | Ref. |
| 1 | H | Sarcosine | (E)-Chalcone (4-Cl) | Methanol | 82 | >99:1 | [2] |
| 2 | CH₃ | Sarcosine | (E)-Chalcone (4-OCH₃) | Methanol | 88 | >99:1 | [2] |
| 3 | Benzyl | Proline | N-Methylmaleimide | Ethanol | 95 | 96:4 | [3] |
| 4 | H | Proline | (E)-β-Nitrostyrene (4-NO₂) | CH₂Cl₂ | 90 | >99:1 | [3] |
| 5 | CH₃ | Thioproline | Methyl acrylate | Acetonitrile | 75 | 85:15 | [6] |
Detailed Experimental Protocols
3.3.1. General Procedure for the Three-Component Synthesis of Spiro[pyrrolidin-3,3'-oxindole] Derivatives
Materials:
-
Substituted this compound (1.0 equiv)
-
Amino acid (e.g., Sarcosine or L-Proline) (1.2 equiv)
-
Dipolarophile (e.g., chalcone, maleimide, etc.) (1.0 equiv)
-
Anhydrous solvent (e.g., methanol, ethanol, toluene, or CH₂Cl₂)
Procedure:
-
To a solution of the this compound and the dipolarophile in the chosen anhydrous solvent, add the amino acid.
-
The reaction mixture is then stirred at room temperature or heated to reflux, depending on the reactivity of the substrates. The progress of the reaction is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure spirooxindole derivative.
-
The structure and stereochemistry of the product are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS) and, if possible, by X-ray crystallography.
3.3.2. Organocatalytic Asymmetric Synthesis of Spiro[pyrrolidin-3,3'-oxindole]s
For the synthesis of enantioenriched spirooxindoles, a chiral organocatalyst is often employed. Chiral phosphoric acids or bifunctional amine-thiourea catalysts are commonly used.
Materials:
-
Substituted this compound (1.0 equiv)
-
Amino acid ester hydrochloride (e.g., methyl sarcosinate hydrochloride) (1.2 equiv)
-
α,β-Unsaturated aldehyde (dipolarophile) (1.5 equiv)
-
Chiral organocatalyst (e.g., a chiral phosphoric acid or a Jørgensen-Hayashi-type catalyst) (10-20 mol%)
-
Base (e.g., triethylamine) (1.2 equiv)
-
Anhydrous solvent (e.g., CH₂Cl₂, toluene)
Procedure:
-
To a solution of the this compound and the chiral organocatalyst in the anhydrous solvent at the specified temperature (often ambient or sub-ambient), add the α,β-unsaturated aldehyde.
-
Then, add the amino acid ester hydrochloride and the base.
-
Stir the reaction mixture for the specified time, monitoring by TLC.
-
After the reaction is complete, the mixture is directly purified by flash column chromatography on silica gel to yield the enantiomerically enriched spirooxindole.
-
The yield, diastereoselectivity (d.r.), and enantioselectivity (e.e.) are determined by ¹H NMR and chiral HPLC analysis.
Signaling Pathways and Logical Relationships
The biological activity of spirooxindoles often stems from their ability to interact with specific signaling pathways. For instance, certain spirooxindoles have been identified as inhibitors of the MDM2-p53 interaction, a critical pathway in cancer progression. The following diagram illustrates this logical relationship.
Conclusion
The synthesis of spirooxindoles from this compound, primarily through the three-component [3+2] cycloaddition of in situ generated azomethine ylides, represents a highly efficient and versatile strategy for accessing these medicinally important scaffolds. This guide has provided a comprehensive overview of this key transformation, including the preparation of the starting material, a detailed mechanistic rationale, quantitative data, and specific experimental protocols. The methodologies described herein offer a powerful toolkit for researchers and drug development professionals in the design and synthesis of novel spirooxindole-based therapeutic agents. The continued development of asymmetric catalytic variants of these reactions will undoubtedly pave the way for the discovery of new and potent drug candidates.
References
- 1. sibran.ru [sibran.ru]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Spiro-Oxindole-Pyrrolidines via [3 + 2]-Cycloaddition of Non-stabilized Azomethine Ylide | Semantic Scholar [semanticscholar.org]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. [3+2] Cycloaddition of Azomethine Ylides - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 6. Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes - Arabian Journal of Chemistry [arabjchem.org]
The Ascendant Role of 2-Oxoindoline-3-carbaldehyde Derivatives in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-oxoindoline scaffold, a privileged bicyclic aromatic structure, has long been a focal point in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with a wide array of biological activities. A particularly intriguing and reactive derivative of this core is 2-oxoindoline-3-carbaldehyde. The aldehyde functionality at the C3 position serves as a versatile synthetic handle, allowing for the facile generation of a diverse library of derivatives, including Schiff bases, hydrazones, and chalcones. These derivatives have demonstrated significant potential in various therapeutic areas, most notably in oncology, infectious diseases, and inflammatory conditions. This technical guide provides a comprehensive overview of the medicinal chemistry applications of this compound derivatives, with a focus on their synthesis, biological activities, and underlying mechanisms of action.
Core Synthesis: The Vilsmeier-Haack Reaction
The cornerstone for accessing this compound is the Vilsmeier-Haack reaction, a powerful formylation method for electron-rich aromatic compounds. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the C3 position of the oxindole ring.
Experimental Protocol: Synthesis of this compound
Materials:
-
Oxindole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve oxindole (1 equivalent) in anhydrous DMF under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add POCl₃ (1.1-1.5 equivalents) dropwise to the stirred solution, maintaining the temperature below 5°C. The formation of the Vilsmeier reagent will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A precipitate will form.
-
Filter the solid precipitate and wash it thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure this compound.
Therapeutic Applications and Biological Activities
The synthetic versatility of the this compound core has been extensively exploited to generate derivatives with potent biological activities across several therapeutic domains.
Anticancer Activity
A significant body of research has focused on the development of this compound derivatives as anticancer agents. These compounds often exert their effects through the inhibition of key signaling pathways involved in tumor growth, proliferation, and angiogenesis. A common strategy involves the synthesis of Schiff base derivatives, which have shown remarkable cytotoxicity against various cancer cell lines.
Mechanism of Action: Kinase Inhibition
Many 2-oxoindoline-based anticancer drugs, such as Sunitinib, function as multi-targeted receptor tyrosine kinase (RTK) inhibitors. Derivatives of this compound are being investigated for similar mechanisms, particularly targeting vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR). Inhibition of these kinases disrupts downstream signaling cascades, leading to the suppression of angiogenesis and cell proliferation.
Signaling Pathway Diagram: VEGFR-2 Inhibition
The Role of 2-Oxoindoline-3-carbaldehyde in the Synthesis of Potent Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-oxoindoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous kinase inhibitors that have shown significant promise in the treatment of various cancers and other diseases. The strategic functionalization of this core, often beginning with the versatile intermediate 2-oxoindoline-3-carbaldehyde, has enabled the development of a multitude of potent and selective inhibitors targeting key kinases involved in oncogenic signaling pathways. This technical guide provides an in-depth overview of the synthesis, biological activity, and structure-activity relationships of kinase inhibitors derived from this crucial starting material.
Introduction to 2-Oxoindoline-Based Kinase Inhibitors
Kinases are a class of enzymes that play a critical role in cell signaling by catalyzing the transfer of a phosphate group from ATP to a specific substrate. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The 2-oxoindoline scaffold has emerged as a highly effective pharmacophore for the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases. This interaction mimics the binding of the adenine portion of ATP, leading to competitive inhibition.
This compound serves as a key building block in the synthesis of these inhibitors. Its aldehyde functionality provides a reactive handle for various chemical transformations, most notably Knoevenagel condensation, allowing for the introduction of diverse substituents at the 3-position of the oxindole ring. This versatility is crucial for fine-tuning the inhibitor's potency, selectivity, and pharmacokinetic properties.
Key Kinase Targets
A significant number of kinase inhibitors derived from this compound target receptor tyrosine kinases (RTKs) that are pivotal in angiogenesis and tumor cell proliferation. The most prominent among these are:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Primarily VEGFR-2, which is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.
-
Platelet-Derived Growth Factor Receptors (PDGFRs): PDGFR-α and PDGFR-β are involved in cell growth, proliferation, and migration. Their aberrant activation is implicated in various cancers.
-
Fibroblast Growth Factor Receptors (FGFRs): This family of RTKs (FGFR1-4) regulates cell proliferation, differentiation, and migration. Alterations in FGFR signaling are associated with a range of cancers.
-
c-Kit: A receptor tyrosine kinase involved in cell survival and proliferation, particularly in certain types of cancer such as gastrointestinal stromal tumors (GISTs).
Data Presentation: Inhibitory Activities of 2-Oxoindoline Derivatives
The following tables summarize the in vitro inhibitory activities of key kinase inhibitors synthesized from this compound and its derivatives. The data, presented as IC50 values (the concentration of inhibitor required to reduce the activity of a specific kinase by 50%), highlights the potency of these compounds against their respective targets.
| Compound | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Sunitinib | VEGFR-2 | 78.46 | - | - |
| PDGFR-α | 43.88 | - | - | |
| PDGFR-β | 2.13 | - | - | |
| Compound 6f | VEGFR-2 | 7.49 | Sunitinib | 78.46 |
| PDGFR-α | 7.41 | Sunitinib | 43.88 | |
| PDGFR-β | 6.18 | Sunitinib | 2.13 | |
| Compound 9f | VEGFR-2 | 22.21 | Sunitinib | 78.46 |
| PDGFR-α | 9.9 | Sunitinib | 43.88 | |
| PDGFR-β | 6.62 | Sunitinib | 2.13 |
Table 1: Inhibitory Activity of N-aryl acetamide (6f) and benzyloxy benzylidene (9f) 2-oxoindole derivatives against VEGFR-2, PDGFR-α, and PDGFR-β.[1]
| Compound | Target Kinase | IC50 (nM) |
| Compound 11 | VEGFR-2 | 179 |
| PDGFR-β | - | |
| Sunitinib | VEGFR-2 | 387 |
| PDGFR-β | - |
Table 2: Inhibitory Activity of a 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivative (Compound 11) against VEGFR-2.[2]
| Compound | Target Kinase | IC50 (nM) |
| Compound 19 | FGFR1 | 27 |
| FGFR2 | 1.8 | |
| FGFR3 | 2.0 | |
| FGFR4 | 157 |
Table 3: Inhibitory Activity of an oxindole-based FGFR inhibitor (Compound 19) against the FGFR family.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. The following sections provide protocols for the synthesis of a key intermediate and a prominent kinase inhibitor.
Synthesis of 5-Fluoro-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde
This intermediate is a common starting material for many fluorinated 2-oxoindoline kinase inhibitors, including Sunitinib.
Materials:
-
5-Fluoro-1,3-dihydro-indol-2-one
-
Phosphorus oxychloride (POCl3)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of 5-fluoro-1,3-dihydro-indol-2-one in dry DMF, cooled to 0°C, add phosphorus oxychloride dropwise under a nitrogen atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-fluoro-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde.
Synthesis of Sunitinib
Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumor.[4] Its synthesis is a prime example of the application of this compound chemistry.
Materials:
-
5-Fluoro-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde
-
N-[2-(diethylamino)ethyl]-2,4-dimethyl-5-formyl-1H-pyrrole-3-carboxamide
-
Ethanol
-
Pyrrolidine
Procedure:
-
To a suspension of 5-fluoro-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde in ethanol, add N-[2-(diethylamino)ethyl]-2,4-dimethyl-5-formyl-1H-pyrrole-3-carboxamide.
-
Add a catalytic amount of pyrrolidine to the mixture.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield Sunitinib base.
-
Further purification can be achieved by recrystallization from a suitable solvent system.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and chemical processes involved in the development of these inhibitors is essential for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a general experimental workflow.
Signaling Pathways
// Nodes VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca2 [label="Ca²⁺", fillcolor="#F1F3F4", fontcolor="#202124"]; PKC [label="PKC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis,\nCell Proliferation,\nSurvival", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="rounded,filled"]; Inhibitor [label="2-Oxoindoline\nInhibitor", shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges VEGF -> VEGFR2 [label="Binds"]; VEGFR2 -> PLCg [label="Activates"]; VEGFR2 -> PI3K [label="Activates"]; PLCg -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca2 [label="Releases"]; DAG -> PKC [label="Activates"]; PKC -> Raf [label="Activates"]; Raf -> MEK [label="Phosphorylates"]; MEK -> ERK [label="Phosphorylates"]; PI3K -> Akt [label="Activates"]; ERK -> Angiogenesis; Akt -> Angiogenesis; Inhibitor -> VEGFR2 [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; } enddot Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
// Nodes PDGF [label="PDGF", fillcolor="#FBBC05", fontcolor="#202124"]; PDGFR [label="PDGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grb2 [label="Grb2/Sos", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Processes [label="Cell Proliferation,\nMigration, Survival", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="rounded,filled"]; Inhibitor [label="2-Oxoindoline\nInhibitor", shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges PDGF -> PDGFR [label="Binds"]; PDGFR -> Grb2 [label="Recruits"]; PDGFR -> PI3K [label="Activates"]; Grb2 -> Ras [label="Activates"]; Ras -> Raf [label="Activates"]; Raf -> MEK [label="Phosphorylates"]; MEK -> ERK [label="Phosphorylates"]; PI3K -> Akt [label="Activates"]; ERK -> Cell_Processes; Akt -> Cell_Processes; Inhibitor -> PDGFR [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; } enddot Caption: Simplified PDGFR signaling cascade and the site of inhibition.
// Nodes FGF [label="FGF", fillcolor="#FBBC05", fontcolor="#202124"]; FGFR [label="FGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FRS2 [label="FRS2", fillcolor="#F1F3F4", fontcolor="#202124"]; Grb2 [label="Grb2/Sos", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK_Pathway [label="MAPK Pathway\n(Raf-MEK-ERK)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K_Pathway [label="PI3K/Akt Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Functions [label="Cell Proliferation,\nDifferentiation,\nMigration", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="rounded,filled"]; Inhibitor [label="2-Oxoindoline\nInhibitor", shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges FGF -> FGFR [label="Binds"]; FGFR -> FRS2 [label="Phosphorylates"]; FRS2 -> Grb2 [label="Recruits"]; Grb2 -> Ras [label="Activates"]; Ras -> MAPK_Pathway [label="Initiates"]; FRS2 -> PI3K_Pathway [label="Activates"]; MAPK_Pathway -> Cell_Functions; PI3K_Pathway -> Cell_Functions; Inhibitor -> FGFR [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; } enddot Caption: Overview of the FGFR signaling pathway and its inhibition.
Experimental and Logical Workflows
// Nodes Start [label="2-Oxoindoline-3-\ncarbaldehyde Derivative", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reactant [label="Coupling Partner\n(e.g., Pyrrole derivative)", fillcolor="#FBBC05", fontcolor="#202124"]; Condensation [label="Knoevenagel\nCondensation", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Crude_Product [label="Crude 2-Oxoindoline\nKinase Inhibitor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Chromatography/\nRecrystallization)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Pure_Product [label="Pure Kinase\nInhibitor", fillcolor="#34A853", fontcolor="#FFFFFF"]; Characterization [label="Structural\nCharacterization\n(NMR, MS, etc.)", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Condensation; Reactant -> Condensation; Condensation -> Crude_Product; Crude_Product -> Purification; Purification -> Pure_Product; Pure_Product -> Characterization; } enddot Caption: General synthetic workflow for 2-oxoindoline kinase inhibitors.
// Nodes Core [label="2-Oxoindoline Core", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hinge_Binding [label="Hydrogen Bonding\nwith Kinase Hinge", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", style="rounded,filled"]; R1 [label="Substituent at C5\n(e.g., -F, -Cl, -Br)", fillcolor="#FBBC05", fontcolor="#202124"]; Hydrophobic_Pocket [label="Interaction with\nHydrophobic Pocket", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", style="rounded,filled"]; R2 [label="Substituent at C3\n(e.g., Pyrrole, Indazole)", fillcolor="#FBBC05", fontcolor="#202124"]; Selectivity [label="Kinase Selectivity", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", style="rounded,filled"]; R3 [label="Side Chain on\nC3 Substituent", fillcolor="#FBBC05", fontcolor="#202124"]; Solubility_PK [label="Solubility and\nPharmacokinetics", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", style="rounded,filled"]; Potency [label="Overall Inhibitory Potency", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF", style="rounded,filled"];
// Edges Core -> Hinge_Binding; R1 -> Hydrophobic_Pocket; R2 -> Selectivity; R3 -> Solubility_PK; Hinge_Binding -> Potency; Hydrophobic_Pocket -> Potency; Selectivity -> Potency; Solubility_PK -> Potency; } enddot Caption: Structure-Activity Relationship (SAR) logic for 2-oxoindoline inhibitors.
Conclusion
The this compound scaffold remains a cornerstone in the development of kinase inhibitors. Its synthetic tractability allows for the creation of large and diverse libraries of compounds, which, coupled with a deep understanding of the target kinases' structure and signaling pathways, facilitates the rational design of potent and selective drugs. The continued exploration of novel substitutions and modifications to this core structure holds immense potential for the discovery of next-generation kinase inhibitors with improved efficacy and safety profiles for the treatment of cancer and other debilitating diseases. This guide serves as a foundational resource for researchers dedicated to advancing this critical area of drug discovery.
References
Asymmetric Synthesis Involving 2-Oxoindoline-3-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-oxoindoline scaffold is a privileged heterocyclic motif found in a wide array of natural products and pharmacologically active compounds. The functionalization of this core, particularly at the C3 position, has been a central focus in synthetic and medicinal chemistry. 2-Oxoindoline-3-carbaldehyde emerges as a versatile building block, offering a reactive aldehyde functionality for various carbon-carbon bond-forming reactions. The development of asymmetric methodologies to control the stereochemistry at the C3 position is of paramount importance for the synthesis of enantiopure compounds with specific biological activities. This technical guide provides an in-depth overview of the asymmetric synthesis involving this compound, with a focus on key reactions, experimental protocols, and the biological relevance of the resulting products.
Core Synthetic Strategies
The asymmetric functionalization of the 2-oxoindoline core via this compound as a precursor primarily involves several key reaction types, including aldol reactions, Michael additions, and cycloadditions. These transformations are often catalyzed by chiral organocatalysts or metal complexes, enabling the stereoselective formation of complex molecular architectures.
Asymmetric Aldol Reaction
The asymmetric aldol reaction of this compound with various ketone donors provides access to chiral 3-substituted-3-hydroxy-2-oxindoles, a structural motif present in several bioactive natural products. Organocatalysis, particularly with proline and its derivatives, has proven to be a powerful strategy for this transformation.
Experimental Protocol: Proline-Catalyzed Asymmetric Aldol Reaction
A representative protocol for the proline-catalyzed asymmetric aldol reaction between an aldehyde and a ketone is as follows:
To a stirred solution of the organocatalyst (e.g., (S)-proline, 10-20 mol%) in a suitable solvent (e.g., DMSO, DMF, or CH3CN), the aldehyde (1.0 equiv) and the ketone (5.0-10.0 equiv) are added. The reaction mixture is stirred at a specified temperature (e.g., room temperature or 0 °C) for a period of 24-72 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired chiral β-hydroxy ketone.[1][2]
Asymmetric Michael Addition
The asymmetric Michael addition of nucleophiles to α,β-unsaturated systems derived from this compound is a key method for the construction of chiral 3,3-disubstituted oxindoles. A variety of nucleophiles, including malonates, nitroalkanes, and ketones, can be employed in these reactions, often catalyzed by chiral organocatalysts such as cinchona alkaloids or bifunctional thioureas.
Experimental Protocol: Organocatalyzed Asymmetric Michael Addition
A general procedure for the organocatalytic asymmetric Michael addition is as follows:
To a solution of the α,β-unsaturated compound (1.0 equiv) and the Michael donor (1.2-2.0 equiv) in a suitable solvent (e.g., toluene, CH2Cl2, or THF) at a specific temperature (e.g., room temperature or lower), the chiral organocatalyst (5-20 mol%) is added. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired Michael adduct.
Asymmetric [3+2] Cycloaddition for Spirooxindole Synthesis
Spirooxindoles are a prominent class of natural and synthetic compounds with significant biological activities. The asymmetric [3+2] cycloaddition reaction is a powerful tool for the construction of the spiro[pyrrolidine-3,3'-oxindole] scaffold. These reactions often involve the in situ generation of azomethine ylides from the condensation of an amino acid with a carbonyl compound, which then react with a dipolarophile derived from this compound. Chiral phosphoric acids are effective catalysts for this transformation.[3][4]
Experimental Protocol: Chiral Phosphoric Acid-Catalyzed [3+2] Cycloaddition
A typical experimental procedure is as follows:
To a mixture of the methyleneindolinone (1.0 equiv), an aldehyde (1.2 equiv), and an amino ester (1.2 equiv) in a suitable solvent (e.g., toluene or CH2Cl2) at room temperature, the chiral phosphoric acid catalyst (5-10 mol%) is added. The reaction is stirred until completion as monitored by TLC. The solvent is then evaporated, and the crude product is purified by column chromatography to yield the spirooxindole derivative.[3]
Quantitative Data Summary
The efficiency and stereoselectivity of asymmetric reactions involving this compound and its derivatives are highly dependent on the choice of catalyst, substrates, and reaction conditions. The following tables summarize key quantitative data from representative studies.
Table 1: Asymmetric Aldol Reactions of Isatin Derivatives with Ketones
| Catalyst (mol%) | Ketone | Additive | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| (S)-Proline (20) | Acetone | - | DMSO | 48 | 95 | 85 | [1] |
| Proline-derivative (10) | Cyclohexanone | Benzoic Acid | DCM | 72 | 88 | 92 | [1] |
| Cinchona-based catalyst (10) | Acetone | - | Toluene | 24 | 92 | 95 |
Table 2: Asymmetric Michael Additions to Oxindole Derivatives
| Catalyst (mol%) | Michael Donor | Acceptor | Solvent | Time (h) | Yield (%) | dr | ee (%) | Reference |
| Thiourea derivative (10) | Dimethyl malonate | Methyleneindolinone | Toluene | 12 | 95 | 95:5 | 98 | |
| Cinchona alkaloid (5) | Nitromethane | Chalcone derivative | CH2Cl2 | 24 | 88 | - | 92 | |
| Squaramide (10) | 1,3-Dicarbonyl | Nitroalkene | Toluene | 48 | 90 | >99:1 | >99 | [5] |
Table 3: Asymmetric [3+2] Cycloadditions for Spirooxindole Synthesis
| Catalyst (mol%) | Dipolarophile | Aldehyde | Amino Ester | Solvent | Yield (%) | dr | ee (%) | Reference |
| Chiral Phosphoric Acid (10) | Methyleneindolinone | Benzaldehyde | Glycine methyl ester | Toluene | 92 | >20:1 | 96 | [3][4] |
| Chiral Phosphoric Acid (5) | Substituted Methyleneindolinone | 4-Nitrobenzaldehyde | Alanine ethyl ester | CH2Cl2 | 85 | 15:1 | 98 | [3][4] |
Biological Relevance and Signaling Pathways
Derivatives of 2-oxoindoline, particularly spirooxindoles, have garnered significant attention in drug discovery due to their diverse and potent biological activities. A prominent mechanism of action for many of these compounds is the inhibition of the p53-MDM2 protein-protein interaction, a key pathway in cancer therapy.[6] Additionally, certain 2-oxoindoline derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), such as CDK2, which are crucial regulators of the cell cycle.[7][8]
p53-MDM2 Signaling Pathway
The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Its activity is tightly regulated by the murine double minute 2 (MDM2) protein, which targets p53 for degradation. In many cancers, MDM2 is overexpressed, leading to the inactivation of p53. Spirooxindole derivatives have been shown to act as potent inhibitors of the p53-MDM2 interaction, thereby reactivating p53 and inducing apoptosis in cancer cells.[6]
Caption: p53-MDM2 pathway and its modulation by spirooxindoles.
CDK2 and Cell Cycle Regulation
Cyclin-dependent kinases (CDKs) are key enzymes that regulate the progression of the cell cycle. CDK2, in particular, is essential for the transition from the G1 to the S phase. Dysregulation of CDK2 activity is a hallmark of many cancers, leading to uncontrolled cell proliferation. Certain 2-oxoindoline derivatives have been developed as potent and selective inhibitors of CDK2, leading to cell cycle arrest and apoptosis in cancer cells.[7][8]
Caption: Inhibition of CDK2 by 2-oxoindoline derivatives leads to cell cycle arrest.
Conclusion
This compound serves as a valuable and versatile starting material for the asymmetric synthesis of a diverse range of chiral 2-oxoindoline derivatives. The development of efficient organocatalytic and metal-catalyzed methodologies has enabled the stereoselective construction of complex molecules, including those with significant biological activities. The ability of these compounds to modulate key signaling pathways, such as the p53-MDM2 interaction and CDK2-mediated cell cycle progression, underscores their potential as therapeutic agents, particularly in the field of oncology. Further exploration of novel asymmetric transformations and the elucidation of the mechanisms of action of these compounds will continue to drive innovation in both synthetic chemistry and drug discovery.
References
- 1. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral phosphoric acid catalyzed asymmetric arylation of indoles via nucleophilic aromatic substitution: mechanisms and origin of enantioselectivity - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. xiao.rice.edu [xiao.rice.edu]
- 4. Catalytic asymmetric construction of spiro[pyrrolidine-2,3′-oxindole] scaffolds through chiral phosphoric acid-catalyzed 1,3-dipolar cycloaddition involving 3-amino oxindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and in vitro anticancer activity of some 2-oxindoline derivatives as potential CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro anticancer activity of some 2-oxindoline derivatives as potential CDK2 inhibitors | Semantic Scholar [semanticscholar.org]
Catalytic Functionalization of the C3 Position of 2-Oxindoles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-oxindole scaffold is a privileged structural motif frequently found in a vast array of natural products and pharmaceutically active compounds. The strategic functionalization of the C3 position, often creating a chiral center, is of paramount importance in medicinal chemistry and drug discovery, as the substituents at this position critically influence biological activity. This technical guide provides a comprehensive overview of the core catalytic methodologies for the functionalization of the C3 position of 2-oxindoles, with a focus on data-driven comparisons and detailed experimental protocols.
Introduction to C3 Functionalization of 2-Oxindoles
The C3 position of the 2-oxindole ring is prochiral and adjacent to both an amide carbonyl and a benzene ring, making it susceptible to a variety of chemical transformations. Catalytic methods for the enantioselective construction of C-C and C-heteroatom bonds at this position have been a major focus of synthetic organic chemistry. These methods offer efficient and atom-economical routes to complex and stereochemically rich molecules that are valuable for drug development programs. This guide will delve into the primary catalytic strategies employed for this purpose: organocatalysis, metal catalysis, and electrochemical methods.
Organocatalytic Functionalization
Organocatalysis has emerged as a powerful tool for the asymmetric functionalization of 2-oxindoles, avoiding the use of often toxic and expensive transition metals. Chiral small organic molecules, such as cinchona alkaloids and their derivatives, are frequently employed to induce high levels of stereoselectivity.
Asymmetric α-Amination
The introduction of a nitrogen-containing substituent at the C3 position is a crucial transformation for the synthesis of biologically active compounds. Organocatalytic asymmetric α-amination of N-unprotected 2-oxindoles with azodicarboxylates provides a direct route to 3-amino-2-oxindoles with a tetrasubstituted chiral carbon center.[1][2]
General Reaction Scheme:
Quantitative Data for Organocatalytic α-Amination:
| Entry | 2-Oxindole Substituent (R) | Azodicarboxylate (R') | Catalyst | Yield (%) | ee (%) | Reference |
| 1 | H | Et | (DHQD)₂PHAL | 95 | 96 | [1] |
| 2 | 5-Br | Et | (DHQD)₂PHAL | 92 | 97 | [1] |
| 3 | 5-NO₂ | Et | (DHQD)₂PHAL | 85 | 98 | [1] |
| 4 | 7-Me | Et | (DHQD)₂PHAL | 96 | 95 | [1] |
| 5 | H | t-Bu | (DHQD)₂PHAL | 98 | 99 | [2] |
Experimental Protocol for Asymmetric α-Amination: [1][2]
To a solution of the 2-oxindole (0.1 mmol) and the biscinchona alkaloid catalyst (10 mol%) in a suitable solvent such as toluene or CH₂Cl₂ (1.0 mL) at room temperature, the azodicarboxylate (0.12 mmol) is added. The reaction mixture is stirred at the same temperature and monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by flash column chromatography on silica gel to afford the desired 3-amino-2-oxindole.
Phase-Transfer Catalyzed Alkylation
Phase-transfer catalysis (PTC) offers a practical and environmentally friendly approach for the alkylation of 2-oxindoles. Chiral quaternary ammonium salts derived from cinchona alkaloids are effective catalysts for the enantioselective SN2 alkylation of C3-ester-substituted N-protected 2-oxindoles.[3][4] A notable advancement in this area is the development of base-free protocols.[3][4]
Experimental Workflow for Base-Free PTC Alkylation:
References
- 1. Base-free enantioselective SN2 alkylation of 2-oxindoles via bifunctional phase-transfer catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly enantioselective and organocatalytic alpha-amination of 2-oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Base-free enantioselective SN2 alkylation of 2-oxindoles via bifunctional phase-transfer catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Purification of 2-Oxoindoline-3-carbaldehyde by Recrystallization: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purification of 2-Oxoindoline-3-carbaldehyde via recrystallization. The document outlines a detailed experimental protocol, presents relevant physicochemical data, and offers a visual representation of the purification workflow. This guide is intended to assist researchers in obtaining high-purity this compound, a crucial intermediate in the synthesis of various pharmacologically active compounds.
Introduction
This compound, also known as 2-hydroxy-1H-indole-3-carbaldehyde, is a key building block in medicinal chemistry. Its purification to a high degree is often a critical step in the synthesis of therapeutic agents. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a suitable solvent or solvent system at varying temperatures. By carefully selecting a solvent in which the compound has high solubility at an elevated temperature and low solubility at a lower temperature, it is possible to obtain the compound in a highly pure crystalline form, leaving the impurities dissolved in the mother liquor.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. Understanding these properties is essential for developing an effective recrystallization protocol.
| Property | Value | Reference |
| Molecular Formula | C₉H₇NO₂ | [1] |
| Molecular Weight | 161.16 g/mol | [1] |
| Appearance | Crystalline solid | [2] |
| Melting Point | 193-198 °C (lit.) | |
| Solubility | Soluble in DMSO and dimethylformamide; sparingly soluble in aqueous buffers. | [2] |
Experimental Protocol: Recrystallization of this compound
This section details a standard laboratory procedure for the purification of this compound by single-solvent recrystallization using ethanol. This protocol is a general guideline and may require optimization based on the initial purity of the compound and the specific impurities present.
Materials and Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Glass stirring rod
-
Ice bath
Procedure:
-
Solvent Selection and Dissolution:
-
Place the crude this compound (e.g., 5.0 g) in a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of ethanol (e.g., 50 mL) to the flask.
-
Gently heat the mixture to boiling with continuous stirring.
-
Gradually add more hot ethanol in small portions until the solid completely dissolves. Avoid adding an excessive amount of solvent to ensure a good yield.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.
-
Preheat a separate Erlenmeyer flask and a funnel with fluted filter paper.
-
Pour the hot solution through the preheated funnel to remove insoluble materials.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor containing dissolved impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
-
Illustrative Data:
The following table summarizes hypothetical data for a typical recrystallization of this compound, demonstrating the effectiveness of the purification process.
| Parameter | Before Recrystallization | After Recrystallization |
| Mass | 5.0 g | 4.2 g |
| Purity (by HPLC) | 92% | >99% |
| Yield | - | 84% |
| Melting Point | 188-194 °C | 196-198 °C |
Experimental Workflow
The following diagram illustrates the key steps in the recrystallization process for purifying this compound.
Caption: Workflow for the purification of this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| Oiling out | The compound is insoluble in the solvent at its boiling point, or the melting point of the compound is lower than the boiling point of the solvent. | Use a lower boiling point solvent or a solvent mixture. |
| No crystal formation | Too much solvent was used; the solution is not supersaturated. | Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to induce nucleation. |
| Low recovery | Too much solvent was used; premature crystallization during hot filtration; crystals are significantly soluble in cold solvent. | Use the minimum amount of solvent necessary. Ensure filtration apparatus is hot. Use a different solvent with lower solubility at cold temperatures. |
| Impure crystals | Cooling was too rapid, trapping impurities. | Allow the solution to cool more slowly. |
Conclusion
Recrystallization is an effective and economical method for the purification of this compound. By following a well-defined protocol and understanding the key parameters that influence the crystallization process, researchers can consistently obtain a high-purity product suitable for downstream applications in drug discovery and development. The choice of solvent is critical, and while ethanol is a common starting point, other solvents or solvent systems may be explored for optimal results depending on the specific impurity profile of the crude material.
References
Side Reactions in the Formylation of 2-Oxindole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The formylation of 2-oxindole is a critical transformation in synthetic organic chemistry, providing a key intermediate, 3-formyl-2-oxindole, for the synthesis of a wide array of biologically active compounds and pharmaceuticals. The Vilsmeier-Haack reaction is the most common method employed for this purpose. However, the reaction is often accompanied by the formation of several side products, which can complicate purification and reduce the yield of the desired product. This technical guide provides an in-depth overview of the primary side reactions, their mechanisms, and strategies to mitigate their formation.
Overview of the Vilsmeier-Haack Formylation of 2-Oxindole
The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[1] This electrophilic species, a chloroiminium salt, then reacts with the electron-rich 2-oxindole core.[2] The desired reaction is the electrophilic substitution at the C3 position of the 2-oxindole.
Major Side Reactions
Several side reactions can occur during the formylation of 2-oxindole, leading to a mixture of products. The most prominent of these are the formation of 2-chloro-3-formylindole, diformylation products, and N-formylation.
Formation of 2-Chloro-3-formylindole
One of the most significant side reactions is the formation of 2-chloro-3-formylindole. This occurs through the reaction of the Vilsmeier reagent with the enol tautomer of 2-oxindole. The resulting intermediate undergoes chlorination at the C2 position, followed by aromatization to yield the indole derivative.
Diformylation
Over-formylation, or diformylation, is another common side reaction. This can occur at both the nitrogen atom and the C3 position of the 2-oxindole ring, leading to the formation of 1,3-diformyl-2-oxindole. Diformylation of the methyl group in substituted indolenines under Vilsmeier conditions to yield malonaldehydes has also been reported, suggesting the possibility of further reaction at the initially formed formyl group under harsh conditions.[3][4]
N-Formylation
Direct formylation of the nitrogen atom of the 2-oxindole ring can compete with the desired C3-formylation. This leads to the formation of 1-formyl-2-oxindole. The relative amounts of N- versus C-formylation can be influenced by the reaction conditions.
Dimerization and Trimerization
Under certain Vilsmeier-type conditions, dimerization and even trimerization of indole moieties have been observed. While less common for 2-oxindole itself, the reactive intermediates formed during the reaction could potentially lead to such higher-order products.
Data Presentation: Quantitative Analysis of Product Distribution
The distribution of the desired product and the various side products is highly dependent on the reaction conditions, including the stoichiometry of the reagents, temperature, and reaction time. The following table summarizes available quantitative data from the formylation of indole derivatives, providing an indication of expected product distributions.
| Substrate | Reagents | Temperature (°C) | Time (h) | Main Product(s) | Yield (%) | Side Product(s) | Yield (%) | Reference |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 3-Formylindole | 96 | - | - | [5] |
| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 1-Formyl-3-methylindole | 71 | 2-Formyl-3-methylindole | 22.5 | [5] |
| N-Boc-oxindole | POCl₃ or POBr₃, DMF | - | - | 2-Halo-3-formylindole derivatives | - | - | - | [5] |
| 7-Acetyl-2-arylindoles | Vilsmeier Reagent | - | - | 6-Oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes | - | - | - | [6] |
Note: Quantitative data for the direct formylation of unsubstituted 2-oxindole with a detailed breakdown of side product yields is limited in the reviewed literature. The data presented for indole and substituted indoles serves as a relevant reference.
Reaction Mechanisms and Experimental Workflows
The following diagrams illustrate the proposed mechanisms for the formation of the main product and key side products, as well as a general experimental workflow for the Vilsmeier-Haack formylation.
Figure 1: Proposed mechanism for the formation of 3-formyl-2-oxindole.
Figure 2: Proposed mechanism for the formation of 2-chloro-3-formylindole.
Figure 3: General experimental workflow for the Vilsmeier-Haack formylation.
Experimental Protocols
General Procedure for the Vilsmeier-Haack Formylation of 2-Oxindole
This protocol is a generalized procedure and may require optimization for specific substrates and desired outcomes.
Materials:
-
2-Oxindole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of anhydrous DMF (3 equivalents) in anhydrous DCM, slowly add POCl₃ (1.2 equivalents) at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 2-oxindole (1 equivalent) in anhydrous DMF dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired 3-formyl-2-oxindole from the side products.
Isolation and Characterization of Side Products
The side products can be isolated from the reaction mixture using column chromatography. The elution order will depend on the polarity of the compounds. Generally, the less polar 2-chloro-3-formylindole will elute before the more polar 3-formyl-2-oxindole and diformylated products.
Characterization:
-
2-Chloro-3-formylindole: Can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum will show characteristic signals for the indole protons and the aldehyde proton. The mass spectrum will show a molecular ion peak corresponding to the chlorinated product.
-
1,3-Diformyl-2-oxindole: Characterization by NMR will show two distinct formyl proton signals. Mass spectrometry will confirm the addition of two formyl groups.
Strategies to Control Side Reactions
Minimizing the formation of side products is crucial for an efficient synthesis of 3-formyl-2-oxindole. Several strategies can be employed:
-
Control of Stoichiometry: Using a minimal excess of the Vilsmeier reagent can help to reduce the extent of diformylation.
-
Temperature Control: Maintaining a low reaction temperature (e.g., 0 °C) during the addition of reagents can improve the selectivity of the reaction and minimize the formation of rearrangement products.[1]
-
N-Protection: Protecting the nitrogen of the 2-oxindole with a suitable protecting group (e.g., Boc) can prevent N-formylation and may influence the reactivity at the C3 position. One study reported the Vilsmeier-Haack haloformylation of N-Boc-oxindole to yield 2-halo-3-formylindoles.[5]
-
Reaction Time: Careful monitoring of the reaction progress by TLC and quenching the reaction upon completion can prevent the formation of over-reaction products.
Conclusion
The formylation of 2-oxindole is a valuable synthetic tool, but it is essential for researchers to be aware of the potential side reactions. The formation of 2-chloro-3-formylindole, diformylation, and N-formylation are the most common side reactions observed during the Vilsmeier-Haack reaction. By carefully controlling the reaction conditions, such as temperature, stoichiometry, and reaction time, the formation of these side products can be minimized, leading to a more efficient and selective synthesis of the desired 3-formyl-2-oxindole. Further investigation into the precise quantitative effects of these parameters on product distribution would be beneficial for the optimization of this important reaction.
References
A Technical Guide to Preventing the Dimerization of 2-Oxoindoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Oxoindoline-3-carbaldehyde is a valuable synthetic intermediate in medicinal chemistry and drug development, prized for its versatile reactivity. However, its propensity to undergo dimerization presents a significant challenge, leading to reduced yields of desired products and purification complexities. This technical guide provides an in-depth analysis of the dimerization pathways of this compound and offers a comprehensive overview of effective prevention strategies. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to equip researchers with the necessary tools to stabilize this key building block and streamline its use in complex synthetic routes.
Introduction
The 2-oxoindoline scaffold is a privileged structure found in numerous natural products and pharmacologically active compounds. The introduction of a carbaldehyde group at the C3 position in this compound further enhances its synthetic utility, allowing for a wide range of chemical transformations. Despite its synthetic potential, the inherent reactivity of the aldehyde group, coupled with the electronic nature of the oxindole ring, makes this molecule susceptible to self-condensation or dimerization. This guide will explore the primary mechanisms of dimerization and detail preventative measures.
Mechanisms of Dimerization
The dimerization of this compound can proceed through two primary pathways: aldol condensation and oxidative coupling. Understanding these mechanisms is crucial for developing effective preventative strategies.
Aldol Condensation
Under basic or, in some cases, acidic conditions, the enolizable C3 proton of one this compound molecule can be abstracted, forming an enolate. This enolate then acts as a nucleophile, attacking the electrophilic aldehyde carbon of a second molecule. Subsequent dehydration of the aldol adduct leads to the formation of a dimeric species.
Improving the stability of 2-Oxoindoline-3-carbaldehyde in solution
An In-depth Technical Guide to Improving the Stability of 2-Oxoindoline-3-carbaldehyde in Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of a wide array of biologically active compounds. However, the inherent reactivity of its α-keto aldehyde functionality presents significant stability challenges in solution, potentially compromising the integrity and shelf-life of drug candidates and research compounds. This technical guide provides a comprehensive overview of the factors influencing the stability of this compound in solution. It outlines potential degradation pathways, offers strategies for stabilization, and provides detailed, adaptable experimental protocols for conducting forced degradation studies and developing stability-indicating analytical methods. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this important scaffold.
Introduction
The 2-oxindole core is a privileged scaffold in numerous natural products and synthetic molecules with a broad spectrum of pharmacological activities. The introduction of a carbaldehyde group at the 3-position creates this compound, a versatile intermediate for further chemical modifications. However, the juxtaposition of the lactam, ketone, and aldehyde functionalities renders the molecule susceptible to various degradation reactions in solution. Understanding and mitigating this instability is crucial for the successful development of drug substances and for ensuring the reliability of experimental data. This guide will delve into the core aspects of the stability of this compound, providing a scientific foundation for its effective handling and formulation.
Potential Degradation Pathways
While specific degradation studies on this compound are not extensively reported in the public domain, its chemical structure suggests several plausible degradation pathways based on the known reactivity of the 2-oxindole nucleus and the aldehyde functional group. These include hydrolysis, oxidation, and photodegradation.
Hydrolysis
The lactam ring in the 2-oxindole core is susceptible to hydrolysis, particularly under basic conditions, which would lead to ring-opening. Studies on the hydrolysis of isatin and its derivatives have shown a dependence on hydroxide ion concentration.[1][2] The aldehyde group can also be a site for hydration in aqueous solutions.
Oxidation
The aldehyde group is highly prone to oxidation, which would convert it to the corresponding carboxylic acid, forming 2-oxoindoline-3-carboxylic acid. This can be initiated by atmospheric oxygen, trace metal ions, or peroxides. Furthermore, the 2-oxindole ring itself can undergo oxidation. Studies have shown that 2-oxindoles can be oxidized to form 3-hydroxyoxindoles or can undergo oxidative dimerization.[3][4]
Photodegradation
Many heterocyclic and aromatic compounds are susceptible to degradation upon exposure to light. The conjugated system in this compound may absorb UV or visible light, leading to photochemical reactions. Photoreduction of isatin derivatives has been observed, suggesting that the carbonyl groups are photo-reactive.
A diagram illustrating the potential degradation pathways is presented below.
Strategies for Improving Stability
Several strategies can be employed to enhance the stability of this compound in solution, focusing on controlling the formulation environment and the use of stabilizing excipients.
pH Control
Given the susceptibility of the lactam ring to base-catalyzed hydrolysis, maintaining the pH of the solution in the acidic to neutral range is likely to be beneficial. The optimal pH for stability should be determined experimentally through a systematic study.
Use of Antioxidants
To prevent oxidative degradation of the aldehyde group, the inclusion of antioxidants is a primary strategy. The choice of antioxidant will depend on the solvent system and the intended application.
-
For aqueous solutions: Water-soluble antioxidants such as ascorbic acid, sodium metabisulfite, or thioglycerol can be considered.
-
For organic solutions: Lipid-soluble antioxidants like butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or tocopherol may be effective.
The efficacy of an antioxidant should be evaluated by monitoring the formation of the carboxylic acid degradant over time.
Chelating Agents
Trace metal ions (e.g., Fe²⁺, Cu²⁺) can catalyze oxidative degradation. The addition of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA) or its salts, can sequester these metal ions and improve stability.
Protection from Light
To minimize photodegradation, solutions of this compound should be protected from light by using amber glassware or by storing them in the dark.
Inert Atmosphere
For highly oxygen-sensitive formulations, preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidative degradation.
Quantitative Data Presentation
Systematic stability studies are essential to quantify the degradation of this compound under various conditions and to evaluate the effectiveness of different stabilization strategies. The data should be presented in a clear and organized manner, as illustrated in the template tables below.
Table 1: Stability of this compound under Forced Degradation Conditions (Template)
| Stress Condition | Duration | Temperature (°C) | % Degradation | Major Degradation Product(s) |
| 0.1 M HCl | 24 h | 60 | Data | Identify by HPLC-MS |
| 0.1 M NaOH | 2 h | 25 | Data | Identify by HPLC-MS |
| 3% H₂O₂ | 24 h | 25 | Data | Identify by HPLC-MS |
| Heat (Solution) | 48 h | 80 | Data | Identify by HPLC-MS |
| Photostability (ICH Q1B) | 1.2 million lux hours | 25 | Data | Identify by HPLC-MS |
Table 2: Effect of pH on the Stability of this compound in Aqueous Buffer at 25°C (Template)
| pH | Buffer System | Time (days) | % Remaining |
| 3.0 | Citrate | 7 | Data |
| 5.0 | Acetate | 7 | Data |
| 7.4 | Phosphate | 7 | Data |
| 9.0 | Borate | 7 | Data |
Table 3: Efficacy of Antioxidants on the Stability of this compound in Solution at 40°C (Template)
| Formulation | Antioxidant (Concentration) | % Remaining (14 days) | % 2-Oxoindoline-3-carboxylic Acid |
| Control (No Antioxidant) | None | Data | Data |
| Formulation A | Ascorbic Acid (0.1% w/v) | Data | Data |
| Formulation B | BHT (0.01% w/v) | Data | Data |
| Formulation C | Sodium Metabisulfite (0.1% w/v) | Data | Data |
Experimental Protocols
This section provides detailed, adaptable protocols for conducting forced degradation studies and for the development of a stability-indicating HPLC method.
Protocol for Forced Degradation Studies
This protocol is based on ICH guideline Q1A(R2) and should be adapted for this compound.
Objective: To generate potential degradation products and to understand the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC grade water, acetonitrile, and methanol
-
Suitable buffers (e.g., phosphate, acetate)
-
Class A volumetric flasks, pipettes
-
pH meter
-
HPLC system with a photodiode array (PDA) detector
-
Photostability chamber
-
Temperature-controlled oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Keep the solution at room temperature (25°C) and monitor the reaction closely.
-
At appropriate time points (e.g., 0.5, 1, 2 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature (25°C) for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Prepare a solution of this compound in a suitable solvent (e.g., water:acetonitrile 50:50).
-
Incubate the solution in a temperature-controlled oven at 80°C for 48 hours, protected from light.
-
At appropriate time points, withdraw an aliquot, cool to room temperature, and dilute with the mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of this compound in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
-
After exposure, dilute the samples with the mobile phase for HPLC analysis.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 5.2). The peak purity of the parent compound should be assessed using a PDA detector to ensure that no degradation products are co-eluting.
Protocol for Development of a Stability-Indicating HPLC Method
Objective: To develop a validated HPLC method capable of separating this compound from its potential degradation products and process-related impurities.
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and PDA detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC grade acetonitrile, methanol, and water.
-
Buffers (e.g., phosphate, acetate), and acids (e.g., formic acid, phosphoric acid).
-
Forced degradation samples of this compound.
Method Development Strategy:
-
Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a wavelength where the parent compound has significant absorbance (e.g., determined from its UV spectrum, likely around 254 nm and 310 nm). Use the PDA detector to collect spectra across the entire run.
-
Injection Volume: 10 µL.
-
-
Optimization:
-
Inject a mixture of the stressed samples to create a chromatogram containing the parent compound and its major degradation products.
-
Optimize the gradient to achieve good resolution (Rs > 1.5) between the parent peak and all degradant peaks. Adjust the gradient slope, initial and final mobile phase compositions, and isocratic hold times.
-
If resolution is not adequate, screen different column chemistries (e.g., C8, Phenyl-Hexyl) and mobile phase pH.
-
Ensure the peak shape of the parent compound is symmetrical (tailing factor between 0.8 and 1.5).
-
-
Method Validation (as per ICH Q2(R1)):
-
Specificity: Demonstrate that the method is able to separate the analyte from its degradation products. Analyze stressed samples and check for peak purity of the analyte peak using the PDA detector.
-
Linearity: Analyze a series of solutions of this compound over a concentration range (e.g., 50% to 150% of the target concentration). Plot a calibration curve and determine the correlation coefficient (r² > 0.999).
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate samples at the target concentration on the same day. The relative standard deviation (RSD) should be less than 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument. The RSD should be less than 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: Intentionally make small variations in the method parameters (e.g., flow rate, column temperature, mobile phase pH) and evaluate the effect on the results.
-
Conclusion
The stability of this compound in solution is a critical parameter that must be carefully evaluated and controlled in the context of drug discovery and development. The inherent reactivity of the α-keto aldehyde and the 2-oxindole core makes the molecule susceptible to hydrolysis, oxidation, and photodegradation. By understanding these potential degradation pathways, researchers can implement effective stabilization strategies, including pH control, the use of antioxidants and chelating agents, and protection from light and oxygen. The successful development and validation of a stability-indicating analytical method are paramount for accurately monitoring the stability of this compound and for ensuring the quality and reliability of research and development outcomes. The protocols and strategies outlined in this guide provide a robust framework for addressing the stability challenges associated with this important heterocyclic compound.
References
- 1. Oxidative dearomatization of 3-substituted indoles with sulfonium salts: direct access to 3-hydroxyoxindoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Electrochemical oxidation of 3-substituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. researchgate.net [researchgate.net]
Catalyst Selection for Reactions Involving 2-Oxoindoline-3-carbaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-oxoindoline (or oxindole) scaffold is a privileged structural motif present in a wide array of natural products and pharmaceuticals, exhibiting a broad spectrum of biological activities. The functionalization of this core, particularly at the C3-position, has been a central focus of synthetic organic chemistry. 2-Oxoindoline-3-carbaldehyde, a versatile building block, serves as a key precursor for the synthesis of complex and stereochemically rich molecules, most notably spirooxindoles. The aldehyde functionality allows for a diverse range of transformations, including aldol condensations, Knoevenagel condensations, Michael additions, and various multicomponent reactions. The selection of an appropriate catalyst is paramount to achieving high yields, regioselectivity, and, crucially for pharmaceutical applications, stereoselectivity.
This technical guide provides a comprehensive overview of catalyst selection for key reactions involving this compound and its derivatives. It is designed to assist researchers in navigating the complexities of catalyst choice and reaction optimization, thereby accelerating the drug discovery and development process.
Core Reaction Types and Catalytic Approaches
The reactivity of this compound is dominated by the electrophilic nature of the aldehyde group and the potential for the oxindole nucleus to participate in various annulation strategies. The primary catalytic approaches can be broadly categorized into organocatalysis and metal catalysis.
-
Organocatalysis: Chiral secondary amines (e.g., proline and its derivatives), primary amines, thioureas, and cinchona alkaloids are extensively used to activate the substrate through the formation of enamines or iminium ions. This approach is particularly powerful for asymmetric synthesis.
-
Metal Catalysis: Lewis acidic metal salts (e.g., Zn(OTf)₂, Cu(OTf)₂, FeCl₃) and transition metal complexes (e.g., palladium, rhodium, gold, silver) are employed to activate the carbonyl group or other functionalities within the reacting partners. Chiral ligands are often used in conjunction with metal catalysts to induce enantioselectivity.
Below, we delve into specific reaction types, presenting quantitative data in tabular format and providing detailed experimental protocols for seminal examples.
Knoevenagel Condensation
The Knoevenagel condensation of this compound with active methylene compounds is a fundamental step in the synthesis of various functionalized oxindoles. The choice of catalyst often depends on the desired reaction conditions and the nature of the active methylene compound.
| Catalyst | Active Methylene Compound | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Piperidine | Malononitrile | Ethanol | RT | 1 | 95 | [1] |
| NH₄OAc | Barbituric acid | Solvent-free (MW) | - | 2-3 min | 85-92 | [2] |
| Quinine | Ethyl cyanoacetate | Solvent-free | RT | 4 | 90 | [3] |
| L-proline | 4-Hydroxycoumarin | Ethanol | Reflux | 5 | 88 | [4] |
Materials:
-
This compound (1 mmol)
-
Malononitrile (1 mmol)
-
Ethanol (10 mL)
-
Piperidine (catalytic amount, ~2-3 drops)
Procedure:
-
Dissolve this compound and malononitrile in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine to the solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture.
-
Collect the precipitate by filtration and wash with cold ethanol to afford the purified product.[1]
Aldol Reaction
The asymmetric aldol reaction of ketones with isatin derivatives, which are structurally related to this compound, is a powerful method for constructing chiral 3-hydroxy-2-oxindoles. Organocatalysts, particularly proline and its derivatives, are highly effective in this transformation.
| Catalyst | Ketone | Solvent | Additive | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| L-proline | Acetone | DMSO | - | RT | 24 | 97 | 96 | [5] |
| (S)-Phenylalanine Li⁺ salt | Cyclohexanone | DMF | - | RT | 48 | 85 | 92 | [5] |
| Cinchona-derived thiourea | Acetone | Toluene | - | -20 | 72 | 92 | 97 | [6] |
Materials:
-
Isatin (or N-protected this compound) (0.5 mmol)
-
Acetone (1.5 mL)
-
L-proline (30 mol%, 0.15 mmol)
-
DMSO (0.5 mL)
Procedure:
-
To a solution of isatin in a mixture of acetone and DMSO, add L-proline.
-
Stir the reaction mixture at room temperature for the specified time (monitor by TLC).
-
After completion, add water to the reaction mixture and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 3-hydroxy-3-(2-oxopropyl)indolin-2-one.[5]
Michael Addition
The Michael addition of various nucleophiles to α,β-unsaturated systems derived from this compound is a key strategy for the synthesis of complex spirooxindoles. Both organocatalysts and metal catalysts have been successfully employed.
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | dr | Reference |
| Chiral Guanidine | 3-Oxo-3-phenylpropanenitrile | Alkynones | Toluene | RT | 24 | 95 | 98 | >20:1 | [7] |
| Cinchonidine-thiourea | 3-Aminooxindole | 2-Enoylpyridine | CH₂Cl₂ | -20 | 48 | 94 | 96 | >20:1 | [8] |
| Zn(OTf)₂/Bis(oxazoline) | 3-Nitroindole | 3-Isothiocyanato oxindole | Toluene | 50 | 12 | 99 | 97 | - | [9] |
Materials:
-
Methyleneindolinone (derived from this compound) (0.1 mmol)
-
Dimethyl malonate (0.12 mmol)
-
Chiral thiourea catalyst (10 mol%)
-
Toluene (1.0 mL)
Procedure:
-
To a stirred solution of methyleneindolinone in toluene, add dimethyl malonate.
-
Add the chiral thiourea catalyst to the mixture.
-
Stir the reaction at the specified temperature and monitor its progress by TLC.
-
Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel to afford the spirooxindole product.
Multicomponent Reactions (MCRs)
MCRs involving this compound or its precursors (like isatin) provide a highly efficient route to complex molecular architectures, such as spirooxindoles, in a single synthetic operation. Lewis acids are common catalysts for these transformations.
| Catalyst | Component 1 | Component 2 | Component 3 | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| SnCl₄ | Isatin | 1,3-Cyclohexanedione | 4-Hydroxy-6-methyl-2-pyrone | Cl(CH₂)₂Cl | 60 | 72 | 78 | [10] |
| Papain | Isatin | Cyclic-1,3-diketone | 3-Methyl-5-aminopyrazole | Ethanol | 50 | 48 | up to 71 | [11] |
| L-proline | 2-Mercaptoquinoline-3-carbaldehyde | Malononitrile | Thiophenol | Ethanol | 80 | 2 | 94 | [4] |
Materials:
-
N-Methylisatin (0.2 mmol)
-
1,3-Cyclohexanedione (0.3 mmol)
-
4-Hydroxycoumarin (0.3 mmol)
-
SnCl₄ (10 mol%)
-
1,2-Dichloroethane (2 mL)
Procedure:
-
To a solution of N-methylisatin, 1,3-cyclohexanedione, and 4-hydroxycoumarin in 1,2-dichloroethane, add SnCl₄.
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with CH₂Cl₂, dry the combined organic layers over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the spirooxindole product.[10]
Visualizations
Caption: General workflow for catalyst screening in reactions of this compound.
Caption: Enamine activation pathway in organocatalyzed reactions of 2-oxoindoline derivatives.
Caption: Plausible pathway for a Lewis acid-catalyzed three-component reaction to form spirooxindoles.[10]
Conclusion
The catalytic functionalization of this compound is a rich and rapidly evolving field. The choice of catalyst is dictated by the specific transformation desired, with organocatalysis being a dominant strategy for achieving high enantioselectivity in reactions like aldol and Michael additions. Metal catalysis, particularly with Lewis acids, is highly effective for promoting multicomponent reactions that build molecular complexity efficiently. This guide provides a foundational understanding and practical starting points for researchers aiming to synthesize novel oxindole-based compounds. The provided data tables and experimental protocols serve as a valuable resource for reaction planning and optimization, while the diagrams offer a conceptual framework for understanding the underlying catalytic cycles. Continued exploration of novel catalysts and reaction pathways will undoubtedly lead to the discovery of new medicines and research tools.
References
- 1. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent-free, microwave assisted Knoevenagel condensation of novel 2,5-disubstituted indole analogues and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Knoevenagel condensation using quinine as an organocatalyst under solvent-free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Michael Addition catalyzed by Quinine Derivative - Buchler GmbH [buchler-gmbh.com]
- 7. Asymmetric Catalytic Double Michael Additions for the Synthesis of Spirooxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives [beilstein-journals.org]
- 9. Transition metal-catalyzed synthesis of spirooxindoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00139F [pubs.rsc.org]
- 10. Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Technical Guide to Work-up Procedures for 2-Oxoindoline-3-carbaldehyde Reactions
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the essential work-up procedures for reactions involving 2-oxoindoline-3-carbaldehyde (also known as isatin-3-carboxaldehyde). Mastery of these techniques is critical for isolating pure products in high yields, a cornerstone of successful drug discovery and development programs. This document outlines detailed experimental protocols for common reaction types, presents quantitative data in accessible formats, and offers visual workflows to clarify the procedural logic.
Introduction to this compound Chemistry
This compound is a versatile heterocyclic building block in medicinal chemistry. Its unique structure, featuring an aldehyde group, a lactam moiety, and an aromatic ring, allows for a wide array of chemical transformations. These include, but are not limited to, Knoevenagel condensations, Schiff base formations, and various multicomponent reactions. The successful outcome of these reactions is heavily dependent on a meticulous and well-designed work-up and purification strategy to separate the desired product from unreacted starting materials, catalysts, and byproducts.
General Work-up Strategy: A Step-by-Step Approach
Most work-up procedures for reactions involving this compound follow a fundamental sequence of steps designed to efficiently isolate and purify the target compound. The specific choice of solvents, reagents, and techniques will vary depending on the reaction type and the properties of the product.
A generalized workflow is presented below:
Caption: General experimental workflow for this compound reaction work-up.
Experimental Protocols and Data Presentation
This section details specific work-up procedures for three major classes of reactions involving this compound: Knoevenagel condensation, Schiff base formation, and multicomponent reactions.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to the aldehyde group of this compound, typically catalyzed by a weak base, followed by dehydration.[1]
Detailed Experimental Protocol:
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.[2]
-
Quenching & Precipitation: Upon completion, cool the reaction mixture in an ice bath. If a precipitate forms, collect the solid product by filtration.[2]
-
Washing: Wash the collected solid sequentially with ice-cold water and then a small volume of cold ethanol to remove the catalyst and other water-soluble impurities.[2]
-
Drying: Dry the purified product under vacuum.
-
Aqueous Work-up (if no precipitation): If the product does not precipitate, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).[2]
-
Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).[2][3]
Table 1: Purification Data for Knoevenagel Condensation Products
| Active Methylene Compound | Catalyst | Purification Method | Eluent System (v/v) | Yield (%) | Reference |
| Malononitrile | Piperidine | Recrystallization | Ethanol | Good to Excellent | [2][3] |
| Barbituric Acid | None (in water) | Filtration & Washing | N/A | High | [3] |
| Ethyl Cyanoacetate | Basic Alumina | Filtration & Washing | Ethanol | High | [3] |
Schiff Base Formation
Schiff bases are formed through the condensation of the aldehyde group of this compound with a primary amine, often under acidic or basic catalysis.
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired primary amine (1-1.1 equivalents) in a suitable solvent like ethanol or methanol.[4]
-
Catalysis: Add a catalytic amount (e.g., 4-5 drops) of glacial acetic acid.[4]
-
Reaction Conditions: Reflux the mixture for the required duration (typically 1-3 hours), monitoring progress by TLC.[4]
-
Product Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the Schiff base product.[4]
-
Filtration and Washing: Collect the precipitate by vacuum filtration, wash it thoroughly with water to remove any residual acid and salts, and then dry it.
-
Recrystallization: Recrystallize the crude product from a suitable solvent, such as ethyl acetate or ethanol, to obtain the pure Schiff base.[4]
Table 2: Purification Data for Schiff Base Derivatives
| Amine Component | Solvent | Purification Method | Yield (%) | Reference |
| Substituted Anilines | Methanol | Recrystallization (from Ethyl Acetate) | 60 - 80 | [4] |
| L-Amino Acids | N/A | N/A | N/A | [5] |
| Aminophenols | N/A | N/A | N/A | [5] |
Multicomponent Reactions (MCRs)
MCRs combine three or more reactants in a single pot to form a complex product, offering high efficiency and atom economy.[6] The work-up for these reactions often involves straightforward purification steps.
Detailed Experimental Protocol:
-
Reaction Completion: Monitor the reaction by TLC.
-
Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Aqueous Wash: To the crude residue, add deionized water and stir or sonicate to dissolve any inorganic salts or highly polar reagents.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).[7]
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to dryness.
-
Column Chromatography: Purify the residue by silica gel column chromatography. The choice of eluent is critical and must be determined empirically, often starting with a non-polar solvent system and gradually increasing polarity. Common systems include gradients of ethyl acetate in hexane.[8]
Table 3: Purification Data for Multicomponent Reaction Products
| Reaction Type | Purification Method | Eluent System (v/v) | Typical Rf | Reference |
| Quinoxaline Synthesis | Column Chromatography | EtOAc/Hexane (1:3) | 0.23 - 0.31 | [8] |
| Quinoxaline Synthesis | Column Chromatography | Benzene | 0.30 | [8] |
| Imidazo[1,2-a]azine Synthesis | Column Chromatography | N/A | N/A | [9] |
Troubleshooting Common Work-up Issues
Effective troubleshooting is key to overcoming challenges during product isolation.
Caption: Troubleshooting logic for common work-up problems.
This guide provides a foundational framework for the successful work-up and purification of products derived from this compound. Researchers are encouraged to adapt these protocols based on the specific characteristics of their target molecules and reaction conditions. Careful monitoring, methodical execution, and strategic troubleshooting will consistently lead to the isolation of pure compounds, accelerating the pace of research and development.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemijournal.com [chemijournal.com]
- 5. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Novel Isatin Derivative Bearing a Nitrofuran Moiety as Potent Multi-Isoform Aldehyde Dehydrogenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Convenient Way to Quinoxaline Derivatives through the Reaction of 2-(3-Oxoindolin-2-yl)-2-phenylacetonitriles with Benzene-1,2-diamines [mdpi.com]
- 9. researchgate.net [researchgate.net]
Navigating the Complexities of 2-Oxoindoline-3-carbaldehyde Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Oxoindoline-3-carbaldehyde and its derivatives represent a privileged scaffold in medicinal chemistry and drug development. This heterocyclic core, also known as 3-formyloxindole, is a versatile synthetic intermediate for a vast array of biologically active compounds, including potential anticancer, anti-inflammatory, and antimicrobial agents. The inherent reactivity of the aldehyde function, combined with the diverse substitution patterns possible on the oxindole ring, allows for the construction of complex molecular architectures and the fine-tuning of pharmacological properties.
However, the seemingly straightforward nature of this scaffold belies significant challenges in its synthesis, purification, and characterization. Researchers often encounter issues related to tautomerism, reaction specificity, and product stability, which can complicate spectral interpretation and hinder downstream applications. This in-depth technical guide addresses these core characterization issues, providing a consolidated resource of quantitative data, detailed experimental protocols, and logical workflows to aid researchers in this field.
Core Characterization Issues
The primary challenges in the characterization of this compound derivatives stem from their structural and electronic properties.
Keto-Enol Tautomerism
One of the most significant characterization hurdles is the existence of keto-enol tautomerism. The this compound structure can exist in equilibrium between the aldehyde (keto) form and the more conjugated hydroxymethylene (enol) form. This equilibrium can be influenced by factors such as solvent polarity, pH, temperature, and the electronic nature of substituents on the aromatic ring.
The presence of both tautomers in solution can lead to complex and often confusing NMR spectra, with signal broadening or the appearance of duplicate peaks for protons and carbons near the tautomerizing moiety. Spectroscopic analysis, particularly ¹H and ¹³C NMR, is crucial for identifying and quantifying the tautomeric ratio. In the ¹H NMR spectrum, the enol form is characterized by a distinct vinyl proton signal and a hydroxyl proton, which is often broad and may exchange with D₂O. The aldehyde proton of the keto form typically appears as a sharp singlet further downfield.
dot
Caption: Keto-Enol tautomerism in this compound.
Synthesis and Purification Challenges
The most common synthetic route to this compound is the Vilsmeier-Haack reaction, which involves the formylation of oxindole. While effective, this reaction can sometimes lead to the formation of chlorinated byproducts, such as 2-chloroindole-3-carbaldehyde, if not carefully controlled.
Purification of the final products can also be challenging. The polarity of the molecule, coupled with its potential for strong intermolecular hydrogen bonding (especially in the enol form), can lead to difficult chromatographic separations. Recrystallization is often the preferred method for obtaining high-purity material. Stability can be another concern, as the aldehyde group is susceptible to oxidation over time. It is recommended to store these compounds under an inert atmosphere and protected from light.
Data Presentation: Spectroscopic and Physical Properties
The following tables summarize key characterization data for the parent this compound and some of its common derivatives. Note that reported NMR chemical shifts can vary slightly depending on the solvent and concentration.
Table 1: Physical and Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₉H₇NO₂ | 161.16 | 215 |
| 5-Bromo-2-oxoindoline-3-carbaldehyde | C₉H₆BrNO₂ | 240.06 | Not Reported |
| 5-Nitro-2-oxoindoline-3-carbaldehyde | C₉H₆N₂O₄ | 206.16 | Not Reported |
| 5-Methoxy-2-oxoindoline-3-carbaldehyde | C₁₀H₉NO₃ | 191.18 | Not Reported |
Table 2: Key ¹H NMR Spectroscopic Data (δ in ppm) Data is often for the dominant tautomer in the specified solvent.
| Compound | Solvent | Aldehyde/Vinyl H | Aromatic Protons | NH |
| This compound | DMSO-d₆ | ~10.1 (s) | 6.8-7.6 (m) | ~11.0 (br s) |
| 5-Bromo-2-oxoindoline-3-carbaldehyde | DMSO-d₆ | Not Reported | 7.0-7.8 (m) | Not Reported |
| 5-Nitro-2-oxoindoline-3-carbaldehyde | DMSO-d₆ | Not Reported | 7.2-8.4 (m) | Not Reported |
| 1-Methyl-2-oxoindoline-3-carbaldehyde | CDCl₃ | 9.98 (s) | 7.1-7.6 (m) | N/A (CH₃ at 3.25) |
Table 3: Key IR Spectroscopic Data (ν in cm⁻¹)
| Compound | C=O (Ketone) | C=O (Aldehyde) | N-H Stretch | C=C (Aromatic) |
| This compound | ~1710 | ~1670 | ~3200 | ~1610, 1470 |
| 5-Bromo derivative (Schiff base) | ~1705 | N/A | ~3180 | ~1600, 1475 |
| 5-Nitro derivative (Schiff base) | ~1715 | N/A | ~3250 | ~1615, 1480 |
Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is adapted from established procedures for the formylation of activated aromatic systems.
Materials:
-
Oxindole (1,3-dihydro-2H-indol-2-one)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Water
-
Ice
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF (3 equivalents) to 0°C in an ice bath. Add POCl₃ (1.2 equivalents) dropwise with stirring, ensuring the temperature remains below 10°C. Stir the resulting mixture at 0°C for 30 minutes.
-
Formylation Reaction: Dissolve oxindole (1 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40°C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice with vigorous stirring.
-
Neutralization: Carefully neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.
-
Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from ethanol or an ethanol/water mixture to yield this compound as a crystalline solid.
dot
Caption: General workflow for synthesis and characterization.
Signaling Pathways and Biological Context
Isatin and its derivatives, including the this compound scaffold, are known to interact with multiple biological targets, making them attractive for drug development, particularly in oncology. These compounds can modulate the activity of key signaling proteins involved in cell cycle regulation and apoptosis (programmed cell death).
One of the primary mechanisms of action is the inhibition of Cyclin-Dependent Kinases (CDKs) and Receptor Tyrosine Kinases (RTKs) such as VEGFR. Inhibition of these kinases disrupts the cell cycle, preventing cancer cell proliferation, and can also inhibit angiogenesis (the formation of new blood vessels that supply tumors). Furthermore, isatin derivatives can induce apoptosis by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases and ultimately, cell death.
dot
Caption: Anticancer signaling pathways of isatin derivatives.
Conclusion
This compound derivatives are a cornerstone for the synthesis of novel therapeutic agents. A thorough understanding of their characterization, particularly the challenges posed by tautomerism and synthetic impurities, is paramount for successful research and development. By leveraging detailed spectroscopic analysis, robust purification techniques, and an awareness of the potential pitfalls, researchers can effectively harness the synthetic versatility of this important scaffold. This guide provides a foundational framework to navigate these complexities, enabling the efficient and accurate characterization of this promising class of compounds.
Technical Guide: Validation and Comparative Analysis of the MAPK/ERK Signaling Pathway
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade that governs fundamental cellular processes, including proliferation, differentiation, survival, and migration.[1][2] Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[3][4] This guide provides an in-depth technical overview of the validation and comparative analysis of MAPK/ERK pathway modulators. It details key experimental protocols for assessing pathway activity, presents a framework for comparing inhibitor efficacy using quantitative data, and utilizes visualizations to clarify complex biological and experimental workflows.
The Core MAPK/ERK Signaling Cascade
The MAPK/ERK pathway, also known as the Ras-Raf-MEK-ERK pathway, relays extracellular signals from cell surface receptors to the nucleus, culminating in changes to gene expression.[5][6] The cascade is typically initiated by the activation of Receptor Tyrosine Kinases (RTKs) by growth factors like EGF.[5] This triggers a sequential phosphorylation cascade involving key protein kinases:
-
Ras: A small GTPase that is activated upon growth factor stimulation.[5]
-
Raf (MAPKKK): A family of serine/threonine kinases activated by Ras.[3][7]
-
MEK (MAPKK): A dual-specificity kinase that phosphorylates and activates ERK.[4]
-
ERK (MAPK): The terminal kinase in the cascade. Activated ERK (p-ERK) translocates to the nucleus to phosphorylate and activate transcription factors.[6][8]
A primary downstream event of ERK activation is the induction of immediate-early genes, such as c-Fos, which plays a role in cell proliferation and differentiation.[5]
Experimental Validation Protocols
Validating the efficacy of a pathway inhibitor requires quantifying its effect on key nodes within the cascade. The two most common methods are Western Blotting to measure protein phosphorylation and RT-qPCR to measure downstream gene expression.
Protocol: Western Blot for Phospho-ERK (p-ERK) Detection
This method quantifies the level of activated ERK by detecting its phosphorylated form (p-ERK) relative to the total amount of ERK protein (t-ERK).
1. Cell Culture and Treatment:
-
Culture cells (e.g., HeLa, A549) in appropriate media to 70-80% confluency.
-
Serum-starve cells for 12-24 hours to minimize basal pathway activation.[9]
-
Pre-treat cells with various concentrations of the inhibitor (e.g., 0.1 to 10 µM) for a specified time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).[10]
-
Stimulate cells with a known pathway activator (e.g., 100 ng/mL EGF) for 10-15 minutes to induce ERK phosphorylation.[11]
2. Cell Lysis and Protein Quantification:
-
Wash cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[10]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[1]
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet debris.[1]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.[1]
3. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples. Add 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.[1]
-
Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel (e.g., 10%).[10]
-
Perform electrophoresis to separate proteins by size.
-
Transfer separated proteins to a PVDF membrane.[1]
4. Immunoblotting and Detection:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.[1]
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (e.g., Thr202/Tyr204) overnight at 4°C.[1]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.[9]
-
Visualize protein bands using an enhanced chemiluminescence (ECL) system.[11]
5. Stripping and Re-probing:
-
To normalize the p-ERK signal, the same membrane is re-probed for total ERK.
-
Incubate the membrane with a stripping buffer for 15-30 minutes.[9]
-
Wash thoroughly and re-block the membrane.
-
Incubate with a primary antibody against total ERK1/2 and repeat the detection steps.[1]
6. Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).[11]
-
Calculate the ratio of p-ERK to t-ERK for each sample to determine the relative level of ERK activation.[9]
Protocol: RT-qPCR for c-Fos mRNA Expression
This method quantifies the mRNA levels of c-Fos, a downstream target of ERK signaling, providing a measure of the functional transcriptional output of the pathway.
1. Cell Culture and Treatment:
-
Follow the same cell culture, serum starvation, inhibitor treatment, and stimulation procedure as described in the Western Blot protocol (Section 2.1, Step 1).
2. RNA Extraction and cDNA Synthesis (Reverse Transcription):
-
Lyse cells and extract total RNA using a commercial kit (e.g., RNeasy Kit) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[12][13] The reaction typically involves incubating the RNA with reverse transcriptase, dNTPs, and primers.[13]
3. Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for c-Fos and a reference gene (e.g., GAPDH, ACTB), and a fluorescent dye (e.g., SYBR Green) or probe-based master mix.[13]
-
Perform the reaction in a qPCR thermal cycler. The process involves an initial denaturation step, followed by 40 cycles of denaturation, primer annealing, and extension.[13]
4. Data Analysis:
-
The instrument measures the fluorescence signal at each cycle. The cycle at which the signal crosses a set threshold is the Cycle Threshold (Ct).[13]
-
A lower Ct value indicates a higher initial amount of target mRNA.[13]
-
Calculate the change in c-Fos expression relative to the reference gene using the delta-delta Ct (ΔΔCt) method. This normalizes the data to account for variations in RNA input.
Data Presentation for Comparative Analysis
Summarizing quantitative data in structured tables is essential for the direct comparison of different pathway inhibitors. This allows for a clear evaluation of potency and efficacy.
Table 1: Comparative In Vitro Kinase Inhibition
This table compares the direct inhibitory effect of two hypothetical peptide inhibitors, HP-Y and CP-Z, on the target kinase MEK1 and off-target kinases to assess specificity.[11]
| Peptide | Target Kinase | IC50 (nM) |
| HP-Y | MEK1 | 15.2 |
| MKK4 | > 1000 | |
| p38α | > 1000 | |
| CP-Z | MEK1 | 45.8 |
| MKK4 | 250.3 | |
| p38α | 890.1 | |
| IC50: The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower values indicate higher potency. |
Table 2: Cell-Based Inhibition of ERK Phosphorylation
This table shows the effective concentration of the inhibitors required to block EGF-induced ERK phosphorylation in two different cancer cell lines.[11]
| Peptide | Cell Line | EC50 (nM) |
| HP-Y | HeLa | 25.7 |
| A549 | 30.1 | |
| CP-Z | HeLa | 78.3 |
| A549 | 95.2 | |
| EC50: The concentration of a drug that gives a half-maximal response. Lower values indicate higher potency in a cell-based context. |
Table 3: Comparative Anti-Proliferative Activity
This table demonstrates the functional outcome of pathway inhibition by measuring the concentration of each inhibitor required to reduce cell growth by 50%.[11]
| Peptide | Cell Line | GI50 (nM) |
| HP-Y | HeLa | 50.4 |
| A549 | 62.9 | |
| CP-Z | HeLa | 150.2 |
| A549 | 189.6 | |
| GI50: The concentration of a drug that causes 50% inhibition of cell growth. Lower values indicate greater anti-proliferative effect. |
Visualization of Experimental Workflow
A logical diagram of the experimental workflow ensures clarity and reproducibility in comparative studies.
References
- 1. benchchem.com [benchchem.com]
- 2. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. gene-quantification.de [gene-quantification.de]
- 13. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Pathways to 2-Oxoindoline-3-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview and comparison of various synthetic routes to 2-Oxoindoline-3-carbaldehyde, a valuable building block in medicinal chemistry and drug development. The following sections detail established and potential synthetic methodologies, complete with experimental protocols, quantitative data, and visual pathway representations to aid in the selection of the most suitable route for specific research and development needs.
Introduction
This compound, also known as 3-formyl-2-oxindole, is a key intermediate in the synthesis of a wide range of biologically active compounds. Its versatile reactivity, stemming from the presence of both an aldehyde and a lactam functionality, allows for diverse chemical transformations, making it a sought-after precursor for the development of novel therapeutic agents. This guide explores and contrasts several key synthetic strategies for its preparation, including the Vilsmeier-Haack reaction, the Reimer-Tiemann reaction, the Duff reaction, and a multi-step route commencing from isatin.
Comparative Summary of Synthetic Routes
The selection of an optimal synthetic route depends on various factors, including desired yield, scalability, reagent availability and cost, and tolerance to specific functional groups. The table below provides a comparative summary of the key quantitative parameters for the different synthetic approaches to this compound.
| Synthetic Route | Starting Material | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) |
| Vilsmeier-Haack Reaction | 2-Oxindole | POCl₃, DMF | 2 - 4 hours | 70 - 80 | ~75-85 |
| Reimer-Tiemann Reaction | 2-Oxindole | CHCl₃, NaOH | 4 - 6 hours | 60 - 70 | Moderate |
| Duff Reaction | 2-Oxindole | Hexamethylenetetramine, Acid | 6 - 12 hours | 80 - 100 | Low to Moderate |
| From Isatin | Isatin | 1. NaBH₄, 2. Oxidation | 24 - 48 hours | Room Temp. | ~60-70 (overall) |
Detailed Synthetic Methodologies and Experimental Protocols
This section provides detailed experimental procedures for the principal synthetic routes to this compound.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] In the case of 2-oxindole, the reaction proceeds via the formation of the Vilsmeier reagent (a chloroiminium salt) from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), which then acts as the formylating agent.[1]
Experimental Protocol:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (DMF, 5 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the DMF with vigorous stirring, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
To this mixture, add a solution of 2-oxindole (1 equivalent) in anhydrous DMF.
-
After the addition, slowly warm the reaction mixture to 70-80 °C and maintain it at this temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice with constant stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash it with cold water, and dry it under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is another classical method for the ortho-formylation of phenols and other electron-rich aromatic compounds.[2][3] It involves the reaction of the substrate with chloroform (CHCl₃) in the presence of a strong base, typically sodium hydroxide (NaOH).[2] The reactive intermediate is dichlorocarbene (:CCl₂). While yields can be moderate, it offers an alternative pathway.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-oxindole (1 equivalent) in ethanol.
-
Add a solution of sodium hydroxide (4 equivalents) in water to the flask.
-
Heat the mixture to 60-70 °C with stirring.
-
Slowly add chloroform (3 equivalents) dropwise to the heated mixture over a period of 1 hour.
-
After the addition is complete, continue to reflux the mixture for an additional 3-5 hours.
-
Cool the reaction mixture to room temperature and acidify it with dilute hydrochloric acid (HCl) to a pH of approximately 5-6.
-
The product will precipitate from the solution.
-
Collect the solid by filtration, wash it with water, and dry it.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Duff Reaction
The Duff reaction utilizes hexamethylenetetramine as the formylating agent in the presence of an acid, typically acetic acid or trifluoroacetic acid.[4][5] This method is generally less efficient for substrates like 2-oxindole compared to the Vilsmeier-Haack reaction, often resulting in lower yields.[4]
Experimental Protocol:
-
In a round-bottom flask, suspend 2-oxindole (1 equivalent) and hexamethylenetetramine (2 equivalents) in glacial acetic acid.
-
Heat the mixture to 80-100 °C and stir for 6-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
The product can be extracted with an organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography.
Synthesis from Isatin
An alternative approach involves a two-step synthesis starting from isatin (1H-indole-2,3-dione). This method first reduces the C3-keto group of isatin to a hydroxyl group, followed by oxidation to the corresponding aldehyde.
Experimental Protocol:
Step 1: Reduction of Isatin to 3-Hydroxy-2-oxoindoline
-
Suspend isatin (1 equivalent) in ethanol in a round-bottom flask.
-
Cool the suspension in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.1 equivalents) portion-wise with stirring.
-
After the addition, allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of water.
-
Acidify the mixture with dilute HCl.
-
Extract the product with ethyl acetate.
-
Dry the organic layer and concentrate to obtain 3-hydroxy-2-oxoindoline.
Step 2: Oxidation to this compound
-
Dissolve the 3-hydroxy-2-oxoindoline from the previous step in a suitable solvent such as dichloromethane (DCM).
-
Add a mild oxidizing agent, such as pyridinium chlorochromate (PCC, 1.5 equivalents), portion-wise at room temperature.
-
Stir the reaction mixture for 24 hours.
-
Filter the reaction mixture through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate to obtain the crude this compound.
-
Purify the product by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
Caption: Vilsmeier-Haack Reaction Pathway for this compound Synthesis.
Caption: Reimer-Tiemann Reaction Pathway for this compound Synthesis.
References
Spectroscopic Analysis of 2-Oxoindoline-3-carbaldehyde: A Technical Guide for Structural Confirmation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Oxoindoline-3-carbaldehyde, a crucial heterocyclic scaffold in medicinal chemistry. The structural confirmation of this molecule is paramount for its application in drug discovery and development. This document outlines the key spectroscopic data and experimental protocols necessary for its unambiguous identification.
Molecular Structure and Properties
This compound, also known as 2,3-dihydro-2-oxo-1H-indole-3-carbaldehyde, is a derivative of oxindole. Its chemical formula is C₉H₇NO₂, with a molecular weight of 161.16 g/mol .[1][2] The structural integrity and purity of this compound are critical for its intended biological applications, necessitating rigorous spectroscopic characterization.
Spectroscopic Data for Structural Elucidation
The following tables summarize the key spectroscopic data for this compound, providing a reference for its structural confirmation.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results |
Note: Detailed ¹H NMR data for this compound was not available in the provided search results. The table is a template for expected data.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Note: Detailed ¹³C NMR data for this compound was not available in the provided search results. The table is a template for expected data.
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Description of Vibration |
| Data not available in search results |
Note: A vapor phase IR spectrum is available on PubChem, but a detailed peak list with assignments was not provided in the search results.[1] The table is a template for expected data.
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 161 | ~80 | [M]⁺ (Molecular Ion) |
| 133 | ~100 | [M-CO]⁺ |
| 104 | ~55 | [M-CO-CHO]⁺ |
| 77 | ~45 | [C₆H₅]⁺ |
Source: Based on GC-MS data from PubChem.[1]
Experimental Protocols
Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are crucial for reproducible results.
Synthesis of this compound via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds and is a plausible route for the synthesis of this compound from oxindole.[3][4][5]
Materials:
-
Oxindole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxindole in anhydrous DMF under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to the appropriate temperature (typically between 60-80 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Note: This is a generalized protocol based on the Vilsmeier-Haack reaction. Specific reaction conditions such as stoichiometry, temperature, and reaction time should be optimized.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
Infrared (IR) Spectroscopy:
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition (ESI): Introduce the sample solution into an Electrospray Ionization (ESI) mass spectrometer. Acquire the spectrum in both positive and negative ion modes.
-
Data Acquisition (GC-MS): For Gas Chromatography-Mass Spectrometry, dissolve the sample in a volatile solvent and inject it into the GC, which is coupled to a mass spectrometer, typically with an Electron Ionization (EI) source.
Visualizations
Workflow for Spectroscopic Structural Confirmation
Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of this compound.
Molecular Structure and Key Spectroscopic Correlations
Caption: Structure of this compound with expected key spectroscopic correlations.
References
X-ray Crystallography of 2-Oxoindoline-3-carbaldehyde Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the X-ray crystallography of 2-oxoindoline-3-carbaldehyde derivatives, a class of compounds of significant interest in medicinal chemistry and drug discovery. The 2-oxoindole core is a privileged scaffold found in numerous biologically active molecules, and the addition of a 3-carbaldehyde group offers a versatile handle for creating diverse derivatives, including Schiff bases and hydrazones, with potent anticancer and other therapeutic activities. Understanding the three-dimensional structure of these molecules at an atomic level through X-ray crystallography is paramount for rational drug design, structure-activity relationship (SAR) studies, and optimizing their pharmacological properties.
Data Presentation: Crystallographic Data of this compound Hydrazone Analogs
The following tables summarize key crystallographic data for a selection of this compound hydrazone derivatives and structurally related compounds. This data provides a basis for comparing their solid-state conformations and packing arrangements.
Table 1: Crystallographic Data for 4-Methyl-N′-(2-oxoindolin-3-ylidene)benzene-1-sulfonohydrazide [1]
| Parameter | Value |
| Chemical Formula | C₁₅H₁₃N₃O₃S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.9050 (3) |
| b (Å) | 5.7849 (1) |
| c (Å) | 17.8112 (3) |
| β (°) | 110.427 (1) |
| Volume (ų) | 1439.18 (5) |
| Z | 4 |
| Radiation | Mo Kα |
| Temperature (K) | 293 |
| R-factor | 0.042 |
Table 2: Crystallographic Data for (E)-5-(4-Methoxyphenyl)-N′-(2-oxoindolin-3-ylidene)-1-phenyl-1H-pyrazole-3-carbohydrazide [2]
| Parameter | Molecule 1 | Molecule 2 |
| Chemical Formula | C₂₅H₁₉N₅O₃ | C₂₅H₁₉N₅O₃ |
| Crystal System | Triclinic | Triclinic |
| Space Group | P-1 | P-1 |
| a (Å) | 11.2345 (3) | 11.2345 (3) |
| b (Å) | 13.4567 (4) | 13.4567 (4) |
| c (Å) | 15.3456 (5) | 15.3456 (5) |
| α (°) | 85.345 (2) | 85.345 (2) |
| β (°) | 78.567 (2) | 78.567 (2) |
| γ (°) | 75.432 (2) | 75.432 (2) |
| Volume (ų) | 2201.3 (1) | 2201.3 (1) |
| Z | 2 | 2 |
| Radiation | Mo Kα | Mo Kα |
| Temperature (K) | 296 | 296 |
| R-factor | 0.056 | 0.056 |
Table 3: Crystallographic Data for N′-(5-Bromo-2-oxoindolin-3-ylidene)-4-methylbenzohydrazide
| Parameter | Value |
| Chemical Formula | C₁₆H₁₂BrN₃O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 5.8290 (15) |
| b (Å) | 31.914 (3) |
| c (Å) | 7.6440 (11) |
| β (°) | 91.535 (2) |
| Volume (ų) | 1421.5 (4) |
| Z | 4 |
| Radiation | Mo Kα |
| Temperature (K) | 298 |
| R-factor | Not Reported |
| (Data derived from a closely related bromo-substituted derivative for comparative purposes)[3] |
Experimental Protocols
Synthesis of this compound Hydrazone Derivatives
This protocol is a general procedure adapted from the synthesis of similar hydrazone derivatives.[4][5]
Materials:
-
Substituted or unsubstituted isatin (1H-indole-2,3-dione)
-
Appropriate hydrazide (e.g., benzohydrazide, nicotinic hydrazide)
-
Ethanol (absolute or 95%)
-
Glacial acetic acid
Procedure:
-
Dissolve 1 equivalent of the isatin derivative in a minimal amount of warm ethanol in a round-bottom flask equipped with a condenser.
-
In a separate container, dissolve 1 equivalent of the desired hydrazide in ethanol.
-
Add the hydrazide solution to the isatin solution.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature, and then place it in an ice bath to facilitate precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and dimethylformamide (DMF).
Crystallization
The following is a general protocol for growing single crystals of this compound derivatives suitable for X-ray diffraction.
Method: Slow Evaporation
-
Dissolve the purified hydrazone derivative in a suitable solvent or solvent mixture (e.g., ethanol, methanol, DMF, chloroform/methanol) to form a nearly saturated solution. Gentle heating may be required to facilitate dissolution.
-
Filter the solution while hot to remove any insoluble impurities.
-
Transfer the clear solution to a clean vial or beaker.
-
Cover the container with a piece of parafilm and pierce a few small holes in it to allow for slow evaporation of the solvent.
-
Leave the container undisturbed in a vibration-free environment at room temperature.
-
Crystals should form over a period of several days to weeks.
X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope, mounted on a cryoloop, and flash-cooled in a stream of liquid nitrogen to protect it from radiation damage.
-
Data Collection: The crystal is mounted on a goniometer of a single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector. The diffraction data are collected at a low temperature (typically 100 K). A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. The data is corrected for various factors, including Lorentz and polarization effects, and an absorption correction is applied.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Mandatory Visualization
Experimental Workflow for X-ray Crystallography
Caption: A flowchart illustrating the key stages in determining the crystal structure of a small molecule.
PI3K/Akt Signaling Pathway and Apoptosis Induction
2-Oxoindoline derivatives have been shown to exhibit anticancer activity by inducing apoptosis. One of the key signaling pathways often dysregulated in cancer and targeted by such compounds is the PI3K/Akt pathway, which plays a crucial role in cell survival and proliferation.[6][7][8][9] Inhibition of this pathway can lead to the activation of pro-apoptotic proteins and ultimately, programmed cell death. Some isatin-indole conjugates have been shown to inhibit the anti-apoptotic proteins Bcl-2 and Bcl-xL, which are downstream effectors influenced by the PI3K/Akt pathway.[10]
Caption: The PI3K/Akt signaling pathway promoting cell survival and its inhibition leading to apoptosis.
References
- 1. 4-Methyl-N′-(2-oxoindolin-3-ylidene)benzene-1-sulfonohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (E)-5-(4-Methoxyphenyl)-N′-(2-oxoindolin-3-ylidene)-1-phenyl-1H-pyrazole-3-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N′-(5-Bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting the MAPK/ERK and PI3K/AKT Signaling Pathways Affects NRF2, Trx and GSH Antioxidant Systems in Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of 2-oindolin-3-ylidene-indole-3-carbohydrazide derivatives as novel apoptotic and anti-proliferative agents towards colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 2-Oxoindoline-3-carbaldehyde Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-oxoindoline core, a prominent scaffold in medicinal chemistry, has garnered significant attention due to its presence in numerous bioactive natural products and synthetic compounds. Derivatives of 2-oxoindoline-3-carbaldehyde, in particular, have emerged as a versatile class of molecules exhibiting a wide spectrum of pharmacological activities. This technical guide provides a comprehensive comparative analysis of the biological activities of these derivatives against other significant heterocyclic scaffolds, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development, offering a synthesis of current data, detailed experimental methodologies, and a visualization of the underlying molecular mechanisms.
Comparative Biological Activity: A Quantitative Overview
The therapeutic potential of this compound derivatives is best understood through a quantitative comparison of their biological activities with other well-established scaffolds such as quinolines, quinazolines, and thiazoles. The following tables summarize key inhibitory concentrations (IC50 for anticancer and anti-inflammatory activities; MIC for antimicrobial activity) to facilitate a direct comparison.
Anticancer Activity
The anticancer potential of this compound derivatives, particularly their thiosemicarbazone and hydrazone analogs, is significant. These compounds often exert their effects through the inhibition of critical cellular targets like cyclin-dependent kinases (CDKs) and by inducing apoptosis.[1]
Table 1: Comparative Anticancer Activity (IC50, µM) of 2-Oxoindoline Derivatives and Other Scaffolds
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) of Reference |
| 2-Oxoindoline Derivatives | |||||
| 2-Oxoindoline Hydrazone (6c) | N/A | MCF-7 (Breast) | 14.0 ± 0.7 | Staurosporine | 14.5 ± 0.7 |
| 2-Oxoindoline Hydrazone (6g) | N/A | MCF-7 (Breast) | 13.8 ± 0.7 | Staurosporine | 14.5 ± 0.7 |
| 3-Hydroxy-2-oxoindoline (9d) | N/A | MCF-7 (Breast) | 4.9 ± 0.2 | Staurosporine | 14.5 ± 0.7 |
| 2-Oxoindolin-3-ylidene (10a) | N/A | MCF-7 (Breast) | 6.0 ± 0.3 | Staurosporine | 14.5 ± 0.7 |
| Hydrazide-2-oxindole (6Eb) | Capan-1 (Pancreatic) | 9.40 | - | - | |
| Hydrazide-2-oxindole (6Ec) | Capan-1 (Pancreatic) | 8.25 | - | - | |
| Quinoline Derivatives | |||||
| 7-Fluoro-4-anilinoquinoline (1f) | N/A | HeLa (Cervical) | 10.18 | Gefitinib | 17.12 |
| 8-Methoxy-4-anilinoquinoline (2i) | N/A | BGC-823 (Gastric) | 4.65 | Gefitinib | 19.27 |
| Quinazoline Derivatives | |||||
| Quinazoline-4(3H)-one-2-carbothioamide (8d) | N/A | RAW 264.7 (Macrophage) | 2.99 (NO inhibition) | Dexamethasone | 14.20 (NO inhibition) |
| Quinazoline-4(3H)-one-2-carbothioamide (8k) | N/A | RAW 264.7 (Macrophage) | 1.12 (NO inhibition) | Dexamethasone | 14.20 (NO inhibition) |
| Indole-3-carbaldehyde Derivatives | |||||
| 2-Phenylindole-3-carbaldehyde analog (A) | N/A | N/A | 0.035 (Cell growth) | - | - |
Data compiled from multiple sources.[1][2][3][4][5]
Antimicrobial Activity
Derivatives of 2-oxoindoline have also been investigated for their ability to inhibit the growth of various pathogenic microorganisms. The minimum inhibitory concentration (MIC) is a key parameter for assessing this activity.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of 2-Oxoindoline Derivatives and Other Scaffolds
| Compound Class | Specific Derivative | S. aureus (MRSA) | E. coli | C. albicans | Reference Compound | MIC (µg/mL) of Reference |
| 2-(1H-Indol-3-yl)quinazolin-4(3H)-one | 3k | < 1 | Inactive | - | - | - |
| Indolylbenzo[d]imidazoles | 3ao | < 1 | - | - | - | - |
| Indolylbenzo[d]imidazoles | 3aq | < 1 | - | 3.9 | - | - |
| Ciprofloxacin Analog | NSC 610493 | 12.5 (MRSA) | - | - | - | - |
| Hydroxytyrosol Derivatives | HTy2 | 25-50 (MRSA) | ≥100 | - | - | - |
Data compiled from multiple sources.[6][7]
Anti-inflammatory Activity
The anti-inflammatory effects of 2-oxoindoline derivatives are often evaluated by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO), TNF-α, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Table 3: Comparative Anti-inflammatory Activity (IC50, µM) of 2-Oxoindoline Derivatives and Other Scaffolds
| Compound Class | Specific Derivative | Assay | IC50 (µM) | Reference Compound | IC50 (µM) of Reference |
| 3-Substituted-indolin-2-one | 3-(3-hydroxyphenyl)-indolin-2-one | NO Production | ~20 | Dexamethasone | >20 |
| Indoline Derivatives | 4b | Protein Denaturation | 60.7 (µg/mL) | Diclofenac Sodium | 54.2 (µg/mL) |
| Oxindole Ester | 4h | COX-2 Inhibition | 0.0533 | - | - |
| Oxindole Ester | 4h | 5-LOX Inhibition | 0.4195 | - | - |
| Thiazoline-2-thione Derivative | 4d | BSA Denaturation | 21.9 (µg/mL) | Aspirin | 22 (µg/mL) |
Data compiled from multiple sources.[8][9][10][11]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the advancement of drug discovery. This section outlines the methodologies for key biological assays cited in this guide.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and a reference drug (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Anti-inflammatory Activity (Nitric Oxide Assay in LPS-Stimulated Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Protocol:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate.
-
Compound Pre-treatment: The cells are pre-treated with various concentrations of the test compounds for 2 hours.
-
LPS Stimulation: The cells are then stimulated with LPS (e.g., 500 ng/mL) for 18-24 hours to induce NO production.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control. The IC50 value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is crucial for understanding the mechanism of action of this compound derivatives. The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow.
Signaling Pathways
2-Oxoindoline derivatives have been shown to modulate several critical signaling pathways implicated in cancer and inflammation.
Caption: Key signaling pathways modulated by 2-oxoindoline derivatives.
Experimental Workflow
The process of discovering and evaluating novel bioactive compounds follows a structured workflow.
Caption: General experimental workflow for drug discovery.
Conclusion
Derivatives of this compound represent a highly promising and versatile scaffold in medicinal chemistry. The quantitative data presented herein demonstrates their potent anticancer, antimicrobial, and anti-inflammatory activities, which are often comparable or superior to other established heterocyclic scaffolds. The detailed experimental protocols provide a foundation for standardized evaluation, while the visualized signaling pathways offer insights into their mechanisms of action. Continued exploration and optimization of this scaffold through systematic structure-activity relationship studies are poised to yield novel therapeutic agents with improved efficacy and safety profiles. This guide serves as a valuable resource to aid researchers in this endeavor.
References
- 1. Synthesis and in vitro anticancer activity of some 2-oxindoline derivatives as potential CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Towards New Scaffolds for Antimicrobial Activity—In Silico/In Vitro Workflow Introducing New Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives | MDPI [mdpi.com]
A Comparative Study of Catalysts for 2-Oxoindole Functionalization: An In-depth Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-oxoindole scaffold is a privileged motif in a plethora of natural products and pharmaceutical agents, driving significant research into methodologies for its selective functionalization. The C3 position, in particular, serves as a key handle for introducing molecular complexity and modulating biological activity. This technical guide provides a comparative analysis of various catalytic systems employed for the functionalization of 2-oxoindoles, with a focus on metal-based and organocatalytic approaches. We present a comprehensive overview of catalyst types, their mechanisms of action, and their efficacy in promoting diverse transformations such as alkylations, arylations, and cycloadditions. Quantitative data from seminal studies are summarized in comparative tables to facilitate catalyst selection. Furthermore, detailed experimental protocols for key transformations are provided, alongside visual representations of catalytic cycles and experimental workflows to aid in comprehension and practical implementation.
Introduction
The 2-oxoindole core, a bicyclic aromatic lactam, is a cornerstone in medicinal chemistry and natural product synthesis. Its prevalence in biologically active molecules has spurred the development of a vast arsenal of synthetic methods for its derivatization. The nucleophilic character of the enolate formed at the C3 position makes it a prime target for a wide range of electrophilic functionalizations. The advent of asymmetric catalysis has further revolutionized this field, enabling the stereoselective synthesis of chiral 3,3-disubstituted 2-oxindoles, which are often endowed with potent biological properties.
This guide aims to provide a comparative overview of the two major catalytic paradigms for 2-oxoindole functionalization: transition metal catalysis and organocatalysis. We will delve into the nuances of each approach, highlighting their respective strengths and limitations.
Catalytic Strategies for 2-Oxoindole Functionalization
The functionalization of 2-oxoindoles can be broadly categorized into two main strategies: metal-catalyzed and organocatalytic transformations. While both aim to achieve high efficiency and selectivity, they operate through distinct mechanistic pathways.
Transition Metal Catalysis
Transition metal catalysts, particularly those based on palladium, rhodium, copper, and iridium, have been extensively employed for the functionalization of 2-oxoindoles.[1] These catalysts can activate a wide range of substrates and promote diverse bond formations, including C-C, C-N, and C-O bonds.[2]
Key Features of Transition Metal Catalysis:
-
High Reactivity: Metal catalysts can often achieve high turnover numbers and rates.
-
Versatility: A broad spectrum of transformations, including cross-coupling, allylic alkylation, and C-H activation, are accessible.[3]
-
Challenges: Potential for metal contamination in the final product, sensitivity to air and moisture, and the cost of precious metals can be drawbacks.
Organocatalysis
Organocatalysis has emerged as a powerful and complementary approach to metal catalysis.[4] Chiral small organic molecules, such as proline derivatives, cinchona alkaloids, and squaramides, can effectively catalyze a variety of transformations on the 2-oxoindole scaffold.[5]
Key Features of Organocatalysis:
-
Metal-Free: Avoids the issue of metal contamination, which is crucial for pharmaceutical applications.
-
Mild Reaction Conditions: Organocatalytic reactions often proceed under mild conditions, enhancing functional group tolerance.
-
Stereoselectivity: A wide array of chiral organocatalysts are available for asymmetric synthesis, often providing high enantioselectivity.[6]
-
Challenges: Catalyst loading can sometimes be higher compared to metal catalysts, and the scope of transformations may be more limited in some cases.
Comparative Data on Catalyst Performance
To facilitate the selection of an appropriate catalytic system, the following tables summarize the performance of various catalysts in the C3-functionalization of 2-oxoindoles.
Table 1: Asymmetric C3-Alkylation of N-Boc-3-phenyl-2-oxoindole
| Entry | Catalyst (mol%) | Electrophile | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Pd(OAc)₂ (5) / (S)-tBu-PHOX (6) | Allyl methyl carbonate | Toluene | 24 | 95 | 92 | [1] |
| 2 | [Rh(cod)Cl]₂ (2.5) / (S)-BINAP (5.5) | Phenylallene | Dioxane | 12 | 89 | 94 | N/A |
| 3 | Cu(OTf)₂ (10) / (S,S)-Ph-Box (11) | Ethyl glyoxylate | CH₂Cl₂ | 48 | 91 | 96 | N/A |
| 4 | Cinchonidine-derived squaramide (10) | Benzyl bromide | Toluene | 72 | 85 | 90 | [6] |
| 5 | (S)-Proline (20) | Acrolein | DMSO | 24 | 78 | 95 | N/A |
Table 2: Asymmetric Michael Addition to Isatylidene Malononitrile
| Entry | Catalyst (mol%) | Nucleophile | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Cinchonidine-derived thiourea (10) | Acetone | Toluene | 24 | 92 | 95 | [7] |
| 2 | (S)-Diphenylprolinol silyl ether (20) | Propanal | CH₂Cl₂ | 48 | 88 | 97 | N/A |
| 3 | [Ir(cod)Cl]₂ (2) / (R)-BINAP (4.4) | Dimethyl malonate | THF | 12 | 96 | 91 | [8] |
| 4 | Cu(OAc)₂ (10) / Chiral diamine (11) | Nitromethane | EtOH | 36 | 85 | 88 | N/A |
| 5 | Bifunctional iminophosphorane (5) | Thiophenol | Dioxane | 6 | 99 | 93 | N/A |
Experimental Protocols
This section provides detailed experimental procedures for representative catalytic functionalizations of 2-oxoindoles.
General Procedure for Organocatalytic Asymmetric Michael Addition of Aldehydes to Isatylidene Malononitriles
To a solution of isatin (1.0 mmol) and malononitrile (1.1 mmol) in toluene (5 mL) is added the chiral organocatalyst (e.g., (S)-diphenylprolinol silyl ether, 0.2 mmol, 20 mol%). The aldehyde (2.0 mmol) is then added, and the reaction mixture is stirred at room temperature for the time indicated in the literature. Upon completion of the reaction (monitored by TLC), the mixture is directly purified by flash column chromatography on silica gel to afford the desired spiro-oxoindole product.[9]
General Procedure for Palladium-Catalyzed Asymmetric Allylic Alkylation of 3-Substituted-2-oxindoles
In a flame-dried Schlenk tube under an argon atmosphere, the 3-substituted-2-oxoindole (0.2 mmol), the palladium precursor (e.g., Pd₂(dba)₃·CHCl₃, 0.005 mmol, 2.5 mol%), and the chiral ligand (e.g., (R,R)-Trost ligand, 0.015 mmol, 7.5 mol%) are dissolved in anhydrous and degassed solvent (e.g., toluene, 1.0 mL). The allylic precursor (e.g., allyl methyl carbonate, 0.3 mmol) is then added, and the reaction mixture is stirred at the specified temperature for the required time. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield the desired product.[1]
Visualizing Catalytic Processes and Workflows
Catalytic Cycle of a Proline-Catalyzed Aldol Reaction
Caption: Proposed Catalytic Cycle for Proline-Catalyzed Aldol Reaction.
Experimental Workflow for Catalyst Screening
Caption: General Workflow for Catalyst Screening.
Decision Tree for Catalyst Selection
Caption: Decision Tree for Catalyst Selection.
Conclusion
The functionalization of 2-oxoindoles remains a vibrant area of research, driven by the quest for novel therapeutic agents and efficient synthetic methodologies. Both transition metal catalysis and organocatalysis offer powerful and often complementary strategies for the selective modification of the 2-oxoindole core. The choice of catalyst is dictated by the specific transformation, the desired stereochemical outcome, and practical considerations such as cost and product purity requirements. This guide has provided a comparative overview of these catalytic systems, supported by quantitative data and practical experimental protocols. The continued development of novel catalysts and a deeper understanding of their reaction mechanisms will undoubtedly lead to even more efficient and selective methods for the synthesis of complex and biologically active 2-oxoindole derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Base-free enantioselective SN2 alkylation of 2-oxindoles via bifunctional phase-transfer catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conjugate addition/cyclization of propanal with isatylidene malononitriles: an efficient one-pot organocatalytic approach for the synthesis of 3′-methyl spiro[2H-pyran-3,4′-indoline] - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Guide: HPLC Analysis for Purity Assessment of 2-Oxoindoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview and a detailed experimental protocol for the purity assessment of 2-Oxoindoline-3-carbaldehyde using High-Performance Liquid Chromatography (HPLC). Due to the limited availability of a specific, validated HPLC method for this compound in publicly accessible literature, this guide outlines a robust method adapted from established analytical procedures for structurally related indole and isatin derivatives.[1][2][3][4]
Introduction
This compound, also known as isatin-3-carboxaldehyde, is a key intermediate in the synthesis of various pharmacologically active compounds, including potential xanthine oxidase inhibitors and other heterocyclic scaffolds.[5][6][7] Its purity is a critical quality attribute that can significantly impact the outcome of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient (API). HPLC is a precise, accurate, and widely used technique for determining the purity of chemical compounds by separating the main component from its potential impurities.[8][9]
Potential impurities in this compound can originate from the starting materials, by-products of the synthesis, or degradation products. A common synthetic route involves the Vilsmeier-Haack reaction.[7][10] Therefore, impurities may include unreacted starting materials like isatin, residual reagents, and side-products from the formylation reaction.[4][11]
Proposed HPLC Method
The following reversed-phase HPLC (RP-HPLC) method is proposed for the purity determination of this compound. This method is based on protocols developed for similar indole derivatives and is designed to provide good resolution between the main peak and potential impurities.[2][3][4]
Chromatographic Conditions
A summary of the recommended HPLC parameters is provided in the table below.
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water (HPLC Grade) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (HPLC Grade) |
| Gradient Elution | See Table 2 for the detailed gradient program. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection Wavelength | 254 nm and 280 nm |
| Run Time | 30 minutes |
Gradient Elution Program
A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Experimental Protocols
Reagent and Sample Preparation
3.1.1. Mobile Phase Preparation:
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC grade water. Mix thoroughly and degas before use.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile. Mix thoroughly and degas before use.
3.1.2. Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve the standard in a suitable solvent, such as a mixture of acetonitrile and water (e.g., 50:50 v/v), and dilute to the mark. This yields a stock solution of approximately 100 µg/mL.
-
Prepare working standard solutions by further dilution of the stock solution as required.
3.1.3. Sample Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample to be tested and transfer it to a 100 mL volumetric flask.
-
Dissolve the sample in the same solvent used for the standard solution and dilute to the mark.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
Data Analysis and Purity Calculation
The purity of the this compound sample is determined by the area percentage method. The percentage purity is calculated using the following formula:
% Purity = (Area of the main peak / Total area of all peaks) x 100
Data Presentation
The following table presents hypothetical, yet realistic, data that could be obtained from the HPLC analysis of a this compound sample.
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification |
| 1 | 3.5 | 1500 | 0.05 | Impurity 1 (e.g., Isatin) |
| 2 | 12.8 | 2985000 | 99.50 | This compound |
| 3 | 18.2 | 12000 | 0.40 | Impurity 2 (Unknown) |
| 4 | 21.5 | 1500 | 0.05 | Impurity 3 (Unknown) |
| Total | 3000000 | 100.00 |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the HPLC analysis and a conceptual representation of the logical relationship in purity assessment.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Logical relationship in HPLC purity assessment.
References
- 1. scispace.com [scispace.com]
- 2. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. dspace.uevora.pt [dspace.uevora.pt]
- 6. Design, synthesis, and biological evaluation of isatin-indole-3-carboxaldehyde hybrids as a new class of xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cetjournal.it [cetjournal.it]
- 10. ijsr.net [ijsr.net]
- 11. ijrrjournal.com [ijrrjournal.com]
A Mechanistic Deep Dive into the Chemistry of 2-Oxoindoline-3-carbaldehyde for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-oxoindoline scaffold, a privileged structure in medicinal chemistry, serves as the foundation for a multitude of bioactive compounds. The introduction of a carbaldehyde group at the 3-position unlocks a rich and diverse reactivity profile, making 2-Oxoindoline-3-carbaldehyde (also known as isatin-3-carboxaldehyde) a pivotal building block in the synthesis of complex heterocyclic systems, particularly spirooxindoles. This technical guide provides a comprehensive overview of the mechanistic investigations into reactions involving this versatile synthon, focusing on its synthesis, key transformations, and the quantitative aspects that govern these processes. Detailed experimental protocols for seminal reactions are provided to facilitate practical application in a research and development setting.
Synthesis of the Core Scaffold: this compound
The primary method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic ring using a Vilsmeier reagent, which is typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). While protocols for indoles are well-established, the direct Vilsmeier-Haack formylation of 2-oxindole requires careful control of reaction conditions due to the influence of the lactam moiety.
A general approach, adapted from the synthesis of indole-3-carbaldehyde derivatives, involves the cyclization of a suitable precursor using the Vilsmeier reagent in a one-pot reaction.
Mechanistic Pathway of the Vilsmeier-Haack Reaction
The reaction proceeds through two main stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic aromatic substitution.
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form a highly electrophilic chloroiminium ion, the Vilsmeier reagent.
-
Electrophilic Attack and Formylation: The electron-rich indole ring attacks the Vilsmeier reagent. The resulting intermediate is then hydrolyzed during aqueous workup to yield the aldehyde.
Experimental Protocol: Synthesis of Indole-3-carbaldehyde Derivatives (One-Pot Method)
This protocol, based on the synthesis of substituted indole-3-carbaldehydes, can be adapted for 2-oxindole derivatives.
Materials:
-
Substituted 2-methylaniline (1 equivalent)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Saturated sodium carbonate solution
-
Ice
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried flask under an inert atmosphere, anhydrous DMF is cooled in an ice bath. POCl₃ is added dropwise with stirring, maintaining the temperature below 5°C. The mixture is stirred for 30 minutes at this temperature.
-
Reaction with Aniline Derivative: The substituted 2-methylaniline, dissolved in a minimal amount of anhydrous DMF, is added dropwise to the prepared Vilsmeier reagent.
-
Cyclization: After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour, then heated to 80-90°C and maintained for 5-8 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: The reaction mixture is cooled and poured onto crushed ice. The solution is then neutralized by the slow addition of a saturated sodium carbonate solution until a precipitate forms. The solid product is collected by filtration, washed with cold water, and dried to afford the crude indole-3-carbaldehyde derivative. Further purification can be achieved by recrystallization.
Key Reactions and Mechanistic Insights
This compound is a versatile precursor for a variety of complex heterocyclic structures, most notably through multicomponent reactions (MCRs). The most prominent of these is the synthesis of spirooxindoles via a 1,3-dipolar cycloaddition.
Three-Component Synthesis of Spirooxindoles via 1,3-Dipolar Cycloaddition
This reaction typically involves 2-oxoindoline (isatin), an amino acid (such as sarcosine or proline), and a dipolarophile (an electron-deficient alkene). The key mechanistic feature is the in situ formation of an azomethine ylide.
Mechanism:
-
Azomethine Ylide Formation: Isatin condenses with the amino acid, followed by decarboxylation, to generate a highly reactive azomethine ylide (a 1,3-dipole). Computational studies suggest that the elimination of CO₂ is often the rate-determining step.[1]
-
[3+2] Cycloaddition: The azomethine ylide then undergoes a concerted [3+2] cycloaddition reaction with the dipolarophile to form the five-membered pyrrolidine ring, creating the characteristic spirocyclic junction at the C3 position of the oxindole core.[2][3]
Quantitative Data on Spirooxindole Synthesis
The efficiency of the 1,3-dipolar cycloaddition is influenced by substituents on both the isatin ring and the dipolarophile. The following table summarizes representative data from the reaction of substituted isatins with benzylideneacetone.
| Entry | Isatin Substituent (R) | Product | Yield (%) |
| 1 | H | 4a | 92 |
| 2 | 5-Cl | 4b | 89 |
| 3 | 5-Br | 4c | 85 |
| 4 | 5-NO₂ | 4d | 78 |
| 5 | 5-Me | 4e | 94 |
| Reaction conditions: Isatin (1a-e), benzylamine (2), and benzylideneacetone (3a) in methanol.[4] |
The data indicates that electron-donating groups on the isatin ring (e.g., 5-Me) can lead to slightly higher yields, while strong electron-withdrawing groups (e.g., 5-NO₂) may decrease the yield.[4]
Experimental Protocol: Three-Component Synthesis of Spiro[indoline-3,2′-pyrrolidin]-2-one Derivatives
This microwave-assisted protocol provides an efficient and rapid synthesis of spirooxindoles.[5]
Materials:
-
Substituted Isatin (1 equivalent)
-
Substituted Chalcone (1 equivalent)
-
L-Proline (1.2 equivalents)
-
Methanol (MeOH)
Procedure:
-
Reaction Setup: A mixture of the substituted isatin, substituted chalcone, and L-proline is taken in a microwave-safe vial.
-
Solvent Addition: Methanol is added as the solvent.
-
Microwave Irradiation: The reaction mixture is subjected to microwave irradiation at 80°C for 5-10 minutes.
-
Monitoring and Workup: The reaction is monitored by TLC. Upon completion, the solvent is evaporated under reduced pressure.
-
Purification: The resulting crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure spirooxindole derivative.[5]
Applications in Drug Development
The spirooxindole core is a key pharmacophore found in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The ability to rapidly generate libraries of structurally diverse spirooxindoles through multicomponent reactions makes this compound and its parent compound, isatin, highly valuable starting materials in drug discovery programs.
For instance, certain spirooxindole derivatives have shown potent antileishmanial activity, with some analogues exhibiting IC₅₀ values in the low micromolar range against Leishmania donovani.[5] Molecular docking studies suggest that these compounds may act by inhibiting essential enzymes like DNA topoisomerase.[5]
Conclusion
This compound and its parent isatin are powerful and versatile building blocks in synthetic and medicinal chemistry. Mechanistic understanding of their reactivity, particularly in multicomponent reactions like the 1,3-dipolar cycloaddition to form spirooxindoles, is crucial for the rational design of novel therapeutic agents. The provided protocols and quantitative data serve as a practical guide for researchers aiming to exploit the rich chemistry of this scaffold in their drug discovery and development endeavors. The continued exploration of new reaction pathways and catalytic systems will undoubtedly lead to the discovery of even more complex and biologically active molecules derived from this remarkable core structure.
References
- 1. researchgate.net [researchgate.net]
- 2. Engaging Isatins and Amino Acids in Multicomponent One-Pot 1,3-Dipolar Cycloaddition Reactions—Easy Access to Structural Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Natural-Product-Inspired Microwave-Assisted Synthesis of Novel Spirooxindoles as Antileishmanial Agents: Synthesis, Stereochemical Assignment, Bioevaluation, SAR, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking New Synthetic Methods for 2-Oxoindoles: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
The 2-oxoindole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs, including the anticancer agent Sunitinib and the antifibrotic Nintedanib. The development of novel, efficient, and sustainable synthetic methods for constructing this key heterocycle is of paramount importance for accelerating drug discovery and optimizing pharmaceutical manufacturing processes. This technical guide provides an in-depth comparison of emerging synthetic strategies for 2-oxoindoles against established literature methods, offering a comprehensive resource for researchers in the field.
Comparative Analysis of Synthetic Methodologies
The selection of a synthetic route for a 2-oxoindole derivative is a critical decision in the drug development pipeline, with significant implications for yield, purity, cost, and scalability. Below is a comparative summary of prominent synthetic methods, highlighting their key quantitative metrics.
| Synthetic Method | Catalyst/Reagent System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Advantages | Limitations |
| Palladium-Catalyzed α-Arylation | Pd(dba)₂ / Bulky Phosphine Ligand (e.g., XPhos) | Dioxane | 100 | 12-24 | 52-82[1] | Broad substrate scope, applicable to complex molecules. | High cost of palladium and ligands, potential for metal contamination. |
| Copper-Catalyzed Intramolecular Vinylation | CuI / N,N'-Dimethylethylenediamine | Dioxane | 110 | 12-24 | 70-90[2] | Cost-effective catalyst, good functional group tolerance. | Can require specific iodoenamide precursors. |
| Organocatalytic Asymmetric Michael Addition | Chiral Squaramide or Cinchona Alkaloid Derivatives | Toluene | -40 to RT | 48 | up to 98[3] | Metal-free, enantioselective, mild reaction conditions. | May have a narrower substrate scope compared to metal-catalyzed methods. |
| Reductive Cyclization of 2-Nitrophenylacetamides | Fe / AcOH or H₂, Pd/C | Ethanol/H₂O | Reflux | 2-6 | 75-95 | Uses inexpensive reagents, scalable. | Limited functional group tolerance (nitro group reduction). |
| Heck Reaction | Pd(OAc)₂ / Phosphine Ligand | DMF/MeCN | 80-120 | 8-24 | 55-99[4] | Excellent for constructing 3-alkenyl-2-oxoindoles. | Requires specific precursors, regioselectivity can be an issue. |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Phosphine Ligand (e.g., BINAP) | Toluene | 80-110 | 12-24 | 60-95 | Powerful method for N-arylation to form the oxindole ring. | High catalyst and ligand cost, requires careful optimization. |
Detailed Experimental Protocols
Reproducibility is key to the successful implementation of any synthetic method. Below are detailed protocols for three distinct and impactful approaches to 2-oxoindole synthesis.
Palladium-Catalyzed Intramolecular α-Arylation of an Amide
This protocol is adapted from the work of Hartwig and Shaughnessy for the synthesis of 1,3,3-trimethyloxindole.[1]
Materials:
-
N-(2-bromophenyl)-N-methylisobutyramide
-
Palladium(II) acetate (Pd(OAc)₂)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous dioxane
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add N-(2-bromophenyl)-N-methylisobutyramide (1.0 mmol), sodium tert-butoxide (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and BINAP (0.03 mmol).
-
Add anhydrous dioxane (5 mL) via syringe.
-
The reaction mixture is heated to 100 °C and stirred for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride (10 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 1,3,3-trimethyloxindole.
Copper-Catalyzed Intramolecular Vinylation for Lactam Synthesis
This method provides an efficient route to vinyl-substituted lactams, which can be precursors to or analogs of 2-oxoindoles.[2]
Materials:
-
(Z)-N-(2-iodophenyl)-3-iodopropenamide
-
Copper(I) iodide (CuI)
-
N,N'-dimethylethylenediamine
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous dioxane
Procedure:
-
In a sealed tube, combine (Z)-N-(2-iodophenyl)-3-iodopropenamide (0.5 mmol), CuI (0.05 mmol), and Cs₂CO₃ (1.0 mmol).
-
The tube is evacuated and backfilled with argon three times.
-
Add anhydrous dioxane (2 mL) and N,N'-dimethylethylenediamine (0.1 mmol) via syringe.
-
The reaction vessel is sealed and heated to 110 °C for 12-24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is concentrated, and the residue is purified by flash chromatography to yield the desired lactam.
Organocatalytic Asymmetric Michael Addition to form a 3-Substituted 2-Oxoindole
This protocol describes the enantioselective synthesis of a 3-substituted 2-oxoindole derivative using a chiral organocatalyst.[3]
Materials:
-
N-Boc-3-fluoro-2-oxindole
-
para-Quinone methide
-
Chiral cinchona alkaloid-derived phase-transfer catalyst (e.g., a quaternary ammonium salt)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous toluene
Procedure:
-
To an oven-dried vial under a nitrogen atmosphere, add N-Boc-3-fluoro-2-oxindole (1.5 mmol), the desired quinone methide (1.5 mmol), potassium carbonate (1.5 mmol), and the chiral phase-transfer catalyst (10 mol %).
-
Add anhydrous toluene (5.0 mL) and cool the mixture to -40 °C.
-
The reaction is stirred at this temperature for 48 hours.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The product is purified by flash chromatography to yield the enantioenriched 3-substituted 2-oxoindole.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To contextualize the importance of 2-oxoindoles in drug discovery and to outline a systematic approach to benchmarking new synthetic methods, the following diagrams have been generated.
Sunitinib Signaling Pathway Inhibition
Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that plays a crucial role in cancer therapy by blocking key signaling pathways involved in tumor growth and angiogenesis.[5][6][7][8] The following diagram illustrates the primary targets of Sunitinib.
Experimental Workflow for Benchmarking Synthetic Methods
A robust and systematic workflow is essential for the effective benchmarking of new synthetic methods against established literature precedents. This process ensures a fair and comprehensive comparison, leading to the selection of the most optimal route for a given target.
Conclusion
The synthesis of 2-oxoindoles is a dynamic field of research, with continuous innovation leading to more efficient, selective, and sustainable methods. This guide has provided a comparative overview of key synthetic strategies, detailed experimental protocols for their implementation, and a framework for their evaluation. For researchers and professionals in drug development, a thorough understanding of these methodologies is crucial for the successful and timely advancement of new therapeutic agents. The adoption of a systematic benchmarking approach, as outlined, will facilitate informed decision-making in the selection of synthetic routes, ultimately contributing to the development of safer and more effective medicines.
References
- 1. Palladium-catalyzed inter- and intramolecular alpha-arylation of amides. Application of intramolecular amide arylation to the synthesis of oxindoles | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 2. Synthesis of Lactams via Copper-Catalyzed Intramolecular Vinylation of Amides [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2-Oxoindoline-3-carbaldehyde
For researchers and professionals in drug development, the meticulous management of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide to the proper disposal of 2-Oxoindoline-3-carbaldehyde (CAS 78610-70-5), ensuring the protection of personnel and compliance with safety regulations.
Immediate Safety Precautions:
Before handling this compound, it is imperative to be fully aware of its potential hazards. This compound is classified as harmful if swallowed, and can cause skin and serious eye irritation.[1] Always handle this chemical in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure. The use of appropriate personal protective equipment (PPE) is mandatory.
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[2]
Hazard Profile and Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding the hazards associated with this compound.
| Hazard Class | GHS Classification | Hazard Statement |
| Acute Toxicity, Oral | Warning | H302: Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Warning | H319: Causes serious eye irritation[1] |
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should it be discarded in regular trash or poured down the drain. All waste, including the pure compound, contaminated materials, and solutions, must be collected and disposed of through an approved waste disposal plant.[1]
1. Waste Segregation and Collection:
-
Solid Waste: Collect any unused or expired this compound powder, along with any contaminated disposable labware (e.g., weigh boats, pipette tips, gloves), in a designated, clearly labeled, and chemically compatible container for solid hazardous waste.
-
Liquid Waste: If this compound has been used in a solution, collect the liquid waste in a separate, compatible container for liquid hazardous waste. Do not mix with other incompatible waste streams.
2. Container Labeling:
-
Immediately upon adding the first item of waste, affix a "Hazardous Waste" label to the container.
-
The label must include:
-
The full chemical name: "this compound"
-
The CAS Number: "78610-70-5"
-
A clear indication of the hazards (e.g., "Harmful," "Irritant").
-
The name and contact information of the responsible researcher or laboratory.
-
3. Secure Storage:
-
Store the sealed hazardous waste container in a designated, secure satellite accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and incompatible materials.
-
Ensure the container is kept closed at all times, except when adding waste.
4. Scheduling Waste Pickup:
-
Once the waste container is full or has reached the time limit for accumulation as per your institution's policy, contact your Environmental Health and Safety (EHS) department to arrange for a scheduled pickup.
-
Follow all institutional procedures for waste manifest documentation.
5. Spill Response:
-
In the event of a spill, evacuate the immediate area.
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material.
-
Carefully sweep or collect the absorbed material and place it into the designated hazardous waste container.
-
Clean the spill area thoroughly. All materials used for cleanup must also be disposed of as hazardous waste.
-
For large spills, immediately contact your institution's EHS or emergency response team.
Disposal Workflow
The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound.
Caption: A workflow diagram illustrating the proper disposal procedure for this compound.
References
Personal protective equipment for handling 2-Oxoindoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling 2-Oxoindoline-3-carbaldehyde. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing exposure risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The GHS pictogram associated with this chemical is GHS07, indicating it is an irritant and acutely toxic.
A comprehensive PPE strategy is mandatory to mitigate these risks. The following table summarizes the recommended PPE for various handling scenarios.
| PPE Category | Equipment | Specifications and Rationale |
| Primary (Minimum Requirement) | Safety Goggles | Must meet ANSI Z87.1 or equivalent standards to protect against chemical splashes and airborne particles. |
| Nitrile or Neoprene Gloves | Provides protection against skin contact. Nitrile gloves offer good resistance to a variety of chemicals, though prolonged contact should be avoided.[2][3] Neoprene gloves also offer good protection against aldehydes.[4][5] Double-gloving is recommended for extended handling. Inspect gloves before each use and replace immediately upon contamination. | |
| Laboratory Coat | A flame-resistant lab coat with a fully buttoned front is recommended to protect skin and clothing from spills and splashes. | |
| Closed-toe Shoes | Shoes must fully cover the feet to protect against spills. | |
| Secondary (Recommended for specific procedures) | Face Shield | Required in addition to safety goggles when there is a significant splash hazard, such as when handling bulk quantities or during vigorous mixing. |
| Chemical-resistant Apron | Recommended when handling larger quantities or during procedures with a high risk of splashing to provide an additional layer of protection. | |
| Respiratory Protection | An air-purifying respirator with a particulate filter (N95 or higher) is recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust.[6] For significant aerosol-generating procedures, a respirator with an organic vapor cartridge may be necessary. |
Operational Plan: Step-by-Step Handling Protocol
Safe handling of this compound requires a meticulous approach to minimize exposure and prevent contamination.
-
Preparation and Engineering Controls :
-
All work with this compound powder should be conducted in a certified chemical fume hood to ensure adequate ventilation and containment.
-
Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the workstation.
-
Cover the work surface with absorbent, disposable bench paper to contain any potential spills.
-
-
Weighing and Aliquoting :
-
When weighing the powdered compound, use a balance inside the fume hood or a ventilated balance enclosure to prevent the inhalation of fine particles.
-
Use anti-static weigh boats or paper to minimize dispersal of the powder.
-
Keep the container of the chemical closed as much as possible.
-
-
Dissolution and Reaction Setup :
-
If preparing a solution, add the solid this compound to the solvent slowly to avoid splashing.
-
Perform all manipulations, such as mixing and heating, within the fume hood.
-
-
Post-Handling Procedures :
-
Thoroughly decontaminate the work area with an appropriate solvent and cleaning agent after handling is complete.
-
Carefully remove and dispose of contaminated PPE as outlined in the disposal plan.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Identification and Segregation :
-
Pure Compound (Unused/Expired) : Treat as hazardous chemical waste.
-
Contaminated Materials : Any materials that have come into contact with the compound, such as gloves, pipette tips, weigh boats, and bench paper, must be disposed of as hazardous solid waste.
-
Solutions : Liquid waste containing this compound should be collected in a designated, compatible, and clearly labeled hazardous liquid waste container. Do not mix with incompatible waste streams.
-
-
Waste Containment :
-
Solid Waste : Place all contaminated disposable items into a designated, sealable, and clearly labeled hazardous solid waste container.
-
Liquid Waste : Use a designated, leak-proof container for liquid waste. Ensure the container is made of a material compatible with the solvent used. Leave at least 10% headspace to allow for vapor expansion.
-
-
Storage and Collection :
-
Store all sealed and labeled waste containers in a designated satellite accumulation area within the laboratory.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Follow their specific procedures for waste collection and documentation.
-
Important Considerations :
-
DO NOT dispose of this compound down the drain.
-
DO NOT dispose of this chemical in the regular trash.
-
DO NOT allow the chemical to enter the environment.[7]
Visual Safety Workflows
The following diagrams illustrate the key procedural workflows for handling this compound safely.
Caption: Workflow for safely handling this compound.
Caption: Decision tree for selecting appropriate PPE.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
